N,6-dimethylpyrazin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,6-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-4-6(7-2)9-5/h3-4H,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOAQEILGQDHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717478 | |
| Record name | N,6-Dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-78-8 | |
| Record name | N,6-Dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89464-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,6-Dimethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N,6-dimethylpyrazin-2-amine"
An In-depth Technical Guide to the Synthesis of N,6-dimethylpyrazin-2-amine
Abstract
This technical guide provides a comprehensive, research-level overview of a primary synthetic methodology for obtaining this compound, a key heterocyclic building block. The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, making efficient access to its derivatives a critical endeavor for drug development and agrochemical research professionals.[1] This document details a robust and widely applicable synthetic route based on Nucleophilic Aromatic Substitution (SNAr), offering mechanistic insights, a detailed experimental protocol, and considerations for process control and safety. The presented methodology is designed to be self-validating, providing researchers with the necessary framework for successful synthesis and characterization.
Introduction: The Significance of the Aminopyrazine Scaffold
Substituted pyrazines are a class of N-heterocyclic compounds of significant interest due to their prevalence in biologically active molecules and their utility as versatile chemical intermediates.[2] The pyrazine ring, an aromatic six-membered ring with two nitrogen atoms in a 1,4-arrangement, imparts unique physicochemical properties, including hydrogen bond accepting capabilities and metabolic stability.
This compound, in particular, serves as a valuable precursor. Its structural features—a nucleophilic secondary amine and an activated aromatic system—allow for diverse subsequent functionalization, such as amide couplings or cross-coupling reactions, to build molecular complexity.[1][3] This makes it a sought-after intermediate in the synthesis of novel therapeutic agents, crop protection agents, and flavor compounds.[3][4] The development of reliable and scalable synthetic routes to this compound is therefore of paramount importance.
Retrosynthetic Analysis and Strategy
The most logical and industrially viable approach to the synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) strategy. The target molecule's C2-N bond is the most synthetically accessible disconnection point.
This retrosynthetic analysis leads to two key precursors:
-
An electrophilic 6-methylpyrazine core bearing a suitable leaving group (typically a halogen) at the C2 position.
-
A simple amine nucleophile, methylamine.
The commercially available and highly reactive 2-chloro-6-methylpyrazine is the ideal electrophilic partner for this transformation.[5][6][7] The pyrazine ring's two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons and activates the system towards nucleophilic attack, making the SNAr reaction particularly efficient.[8][9]
Caption: Retrosynthetic pathway for this compound via SNAr.
Primary Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)
This section details the synthesis of this compound from 2-chloro-6-methylpyrazine and methylamine.
Principle and Mechanistic Causality
The SNAr reaction is a two-step addition-elimination process. Its facility on the chloropyrazine substrate is a direct consequence of the electronic properties of the heterocyclic ring.
-
Nucleophilic Attack: The nucleophile (methylamine) attacks the electron-deficient carbon atom bearing the chlorine leaving group (C2). This step is typically rate-determining and involves disrupting the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8] The charge of this intermediate is effectively stabilized by delocalization onto the electronegative ring nitrogen atoms.
-
Elimination of Leaving Group: Aromaticity is restored as the chloride ion is expelled from the Meisenheimer complex, yielding the final substituted product.
This reaction is often accelerated by heating, as significant activation energy is required to temporarily break the aromatic system.[10]
Detailed Experimental Protocol
This protocol is a self-validating system designed for laboratory-scale synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a sealed pressure vessel equipped with a magnetic stir bar, add 2-chloro-6-methylpyrazine (1.0 eq) and ethanol (5-10 mL per gram of substrate). The use of ethanol as a solvent facilitates the dissolution of both the starting material and the polar intermediate.
-
Cooling: Seal the vessel and cool the solution to 0 °C in an ice-water bath. This is a critical control step to mitigate the exotherm upon addition of the nucleophile.
-
Reagent Addition: Add a 40% aqueous solution of methylamine (2.5 - 3.0 eq) dropwise to the stirred solution. Using an excess of methylamine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Securely seal the pressure vessel and heat the reaction mixture to 80–90 °C. Maintain this temperature with stirring for 12–18 hours.
-
In-Process Control (Trustworthiness): After cooling, the reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate:Hexanes eluent. The reaction is complete when the starting material spot (Rf ≈ 0.8) is no longer visible by UV light.
-
Work-up: Cool the vessel to room temperature and carefully vent any residual pressure. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess methylamine.
-
Extraction: Partition the resulting residue between ethyl acetate (EtOAc) and water. The organic product will move into the ethyl acetate layer, while salts (methylammonium chloride) will remain in the aqueous layer.
-
Washing: Separate the organic layer and wash it sequentially with water and saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford this compound as a pure solid.
Data Summary and Characterization
The following tables summarize the necessary reagents and expected product characteristics.
Table 1: Reagent and Reaction Condition Summary
| Parameter | Value / Description | Rationale & Causality |
|---|---|---|
| Starting Material | 2-Chloro-6-methylpyrazine | Commercially available, activated electrophile.[7] |
| Nucleophile | Methylamine (40% aq. solution) | Introduces the N-methyl group; excess acts as a base. |
| Equivalents (Nucleophile) | 2.5 - 3.0 | Ensures complete consumption of the limiting reagent. |
| Solvent | Ethanol (EtOH) | Polar protic solvent stabilizes the charged Meisenheimer complex. |
| Temperature | 80 - 90 °C | Provides activation energy to overcome the aromatic barrier.[10] |
| Time | 12 - 18 hours | Typical duration for SNAr reactions on heteroaromatics. |
| Work-up | Aqueous Extraction | Standard procedure to separate organic products from inorganic salts.[11] |
| Purification | Silica Gel Chromatography | Effective method for separating the product from non-polar impurities and baseline material.[11] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value |
|---|---|
| Molecular Formula | C₆H₉N₃[12] |
| Molecular Weight | 123.16 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~5.0 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃), ~2.4 (s, 3H, Ar-CH₃) ppm |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~158, ~149, ~135, ~125, ~30, ~21 ppm |
| Mass Spec (ESI+) | m/z = 124.08 [M+H]⁺[12] |
Safety and Scale-Up Considerations
-
Hazard Analysis: 2-chloro-6-methylpyrazine is classified as an irritant and may be harmful if swallowed or in contact with skin.[7] Methylamine is a flammable and corrosive gas/liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pressure Equipment: The reaction is conducted under pressure at elevated temperatures. A certified pressure vessel with a pressure relief valve must be used, and the reaction should not be filled to more than 75% of its volume.
-
Scale-Up: On a larger scale, the exotherm from the addition of methylamine must be carefully managed with controlled addition rates and efficient cooling. Post-reaction, the handling and disposal of aqueous methylamine solutions require adherence to local environmental regulations.
Conclusion
The synthesis of this compound is reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The described methodology, utilizing commercially available 2-chloro-6-methylpyrazine and methylamine, provides a robust and straightforward pathway to this valuable synthetic intermediate. The key to a successful synthesis lies in the careful control of reaction temperature and the use of a sealed system to contain the volatile amine reagent. The detailed protocol and mechanistic rationale provided in this guide offer researchers a solid foundation for producing this compound and furthering its application in the development of novel chemical entities.
References
-
BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-6-(methylsulfanyl)pyrazine. Benchchem. 11
-
Benchchem. 3,6-Dimethylpyrazin-2-amine|Research Compound. Benchchem. 2
-
Google Patents. (1986). Process for the preparation of 2-amino-alkylpyridines. Link
-
Benchchem. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. Benchchem. 3
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Link
-
YouTube. (2019). Nucleophilic aromatic substitutions. Link
-
Chem-Impex. 2-Amino-6-méthylpyrazine. Chem-Impex. Link
-
Chem-Impex. 2-Chloro-6-methylpyrazine. Chem-Impex. Link
-
ResearchGate. (n.d.). Dimethylpyrazine synthesis via the Dakin–West reaction on amino acids. Link
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Link
-
ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. Link
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Link
-
PubChemLite. This compound (C6H9N3). Link
-
Sigma-Aldrich. 2-Chloro-6-methylpyrazine. Sigma-Aldrich. Link
-
ChemScene. 2-Chloro-6-methylpyrazine. ChemScene. Link
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Link
-
National Center for Biotechnology Information. 2-Chloro-6-methylpyrazine. PubChem Compound Database. Link
-
NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Link
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]
- 3. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloro-6-methylpyrazine - [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
"N,6-dimethylpyrazin-2-amine chemical properties"
An In-Depth Technical Guide to the Chemical Properties of N,6-dimethylpyrazin-2-amine
Executive Summary
This compound is a substituted heterocyclic compound built upon the pyrazine core, a scaffold of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] The unique electronic properties of the pyrazine ring, combined with the modulating effects of its amino and methyl substituents, make this molecule a versatile building block for the synthesis of complex chemical entities. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Introduction: The Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in drug discovery.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor contribute to its frequent appearance in FDA-approved drugs and clinical candidates.[1] The strategic placement of substituents, such as the N-methylamino and methyl groups in this compound, allows for fine-tuning of molecular properties like solubility, lipophilicity, and target binding affinity.
Synthesis and Purification
The synthesis of substituted pyrazines is a well-established field, with several robust methodologies available.[1][3] For this compound, a highly effective and logical approach involves the palladium-catalyzed Buchwald-Hartwig amination of a halogenated pyrazine precursor.
Retrosynthetic Analysis and Proposed Pathway
The most direct retrosynthetic disconnection of this compound points to 2-chloro-6-methylpyrazine and methylamine as key starting materials. This C-N bond formation is ideally suited for a Buchwald-Hartwig cross-coupling reaction, which is renowned for its high efficiency and functional group tolerance in creating aryl and heteroaryl amines.
The electron-deficient character of the pyrazine ring facilitates nucleophilic attack, making the chloro-substituted position highly susceptible to substitution under the right catalytic conditions.[1]
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 2-chloro-6-methylpyrazine. The choice of a palladium catalyst with a specialized phosphine ligand is critical for facilitating the reductive elimination step that forms the final C-N bond. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine and generate the active catalyst.
Materials:
-
2-chloro-6-methylpyrazine (1.0 eq)
-
Methylamine (1.2 eq, solution in THF or as hydrochloride salt with an extra equivalent of base)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Reagent Addition: Add 2-chloro-6-methylpyrazine and anhydrous toluene. Stir the mixture for 10 minutes to allow for catalyst pre-formation.
-
Nucleophile Introduction: Add the methylamine solution dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Purification and Characterization Workflow
A rigorous workflow is essential to validate the identity and purity of the synthesized compound.
Caption: Standard workflow for purification and structural validation.
Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from analogous compounds.[4]
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChemLite[4] |
| Monoisotopic Mass | 123.07965 Da | PubChemLite[4] |
| SMILES | CC1=CN=CC(=N1)NC | PubChemLite[4] |
| InChIKey | FOOAQEILGQDHDP-UHFFFAOYSA-N | PubChemLite[4] |
| Predicted XlogP | 0.4 | PubChemLite[4] |
| Predicted CCS ([M+H]⁺) | 123.3 Ų | PubChemLite[4] |
Spectroscopic Profile
The following spectroscopic characteristics are predicted based on the known effects of the functional groups and the heterocyclic core.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The pyrazine ring protons will appear in the downfield aromatic region (~8.0-8.5 ppm), deshielded by the electronegative nitrogen atoms.[5] The methyl group on the ring (C6-CH₃) would likely resonate around 2.5 ppm.[5] The N-methyl group (N-CH₃) would appear at a similar or slightly higher field, perhaps around 2.8-3.0 ppm. The N-H proton signal is expected to be a broad singlet, its position being variable (typically 0.5-5.0 ppm) depending on solvent and concentration.[6]
-
¹³C NMR Spectroscopy: The carbon atoms of the pyrazine ring will appear significantly downfield (~140-160 ppm). Carbons directly attached to nitrogen are typically found in the 10-65 ppm region.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic bands for a secondary amine. A single, sharp N-H stretching band is expected in the 3350-3310 cm⁻¹ region.[7] Strong C-N stretching vibrations for the aromatic amine will be present around 1335-1250 cm⁻¹.[7] Additionally, characteristic C-H stretching bands for the methyl groups and aromatic C-H bands will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula with high accuracy. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 123. The fragmentation pattern would likely involve the loss of a methyl radical (M-15) or hydrogen cyanide (M-27) from the pyrazine ring, which are common fragmentation pathways for such heterocyclic systems.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between the electron-deficient pyrazine ring and the electron-donating amino and methyl substituents.
-
Reactivity of the Pyrazine Core: The nitrogen atoms in the pyrazine ring are basic and can be protonated or alkylated. The overall ring system is electron-deficient, making it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if further activated by a leaving group.
-
Influence of Substituents:
-
N-methylamino Group: This is a powerful electron-donating group that activates the pyrazine ring towards electrophilic attack (if conditions are forced) and can direct substitution to the positions ortho and para to itself (C3 and C5).
-
Methyl Group: This is a weakly electron-donating group that also provides a site for potential side-chain reactions such as oxidation or halogenation under specific conditions.
-
-
Potential for Further Functionalization: The N-H bond of the secondary amine is a key reaction site. It can be deprotonated and subsequently alkylated, acylated, or used in further cross-coupling reactions. This versatility makes the compound a valuable intermediate for building molecular complexity.
Applications in Research and Development
The structural motifs present in this compound make it a highly valuable intermediate in several fields.
-
Pharmaceutical Intermediates: The pyrazine scaffold is a cornerstone in drug design. This compound serves as a precursor for synthesizing more complex molecules targeting a range of biological pathways.[8] The secondary amine provides a convenient handle for coupling with other pharmacophores, for example, in the development of kinase inhibitors or anti-infective agents.[8][9]
-
Agrochemical Synthesis: Pyrazine derivatives are utilized in the development of modern agrochemicals, including insecticides and plant growth regulators.[8] The specific substitution pattern of this compound can be tailored to create active ingredients with desired bioavailability and target specificity.
-
Fine Chemicals and Flavor Science: Simple alkylpyrazines are well-known for their characteristic nutty and roasted aromas, which are formed during the cooking of food via the Maillard reaction.[10][11][12] As a precursor, this compound can be used in the synthesis of novel flavor and fragrance agents for the food and perfume industries.[8]
Safety, Handling, and Storage
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Identification and PPE: While specific toxicity data is not available, compounds of this class should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[13] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[14][15] All handling should be performed in a well-ventilated chemical fume hood.[14]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][13]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a strategically designed heterocyclic building block with significant potential for chemical synthesis. Its predictable reactivity, versatile functional groups, and foundation on a biologically privileged pyrazine scaffold make it a valuable tool for researchers in drug discovery, agrochemistry, and materials science. This guide has outlined its core chemical properties, providing a technical foundation for its effective utilization in research and development endeavors.
References
- BenchChem.
- RSC Publishing.
- National Institutes of Health (NIH).
- ResearchGate.
- Google Patents. US9458115B2 - Synthesis of substituted pyrazines.
- Smolecule. N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine.
- Fisher Scientific.
- Sigma-Aldrich.
- Enamine.
- SAFETY D
- Thermo Fisher Scientific.
- PubChemLite. This compound (C6H9N3).
- Benchchem. 3,6-Dimethylpyrazin-2-amine|Research Compound.
- High-Purity Pyrazine Intermediate. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8).
- PubChem. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938.
- National Institutes of Health (NIH) PubChem. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939.
- NIST WebBook. Pyrazine, 2,6-dimethyl-.
- IR: amines.
- The Royal Society of Chemistry.
- Solubility of Things. 2,6-Dimethylpyrazine.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
- ChemicalBook. 2,6-Dimethylpyrazine(108-50-9) 1H NMR spectrum.
- Alfa Chemistry. CAS 97986-08-8 N,6-Dimethylpyridin-2-amine.
- PubChem. 3,6-Dimethylpyrazin-2-ol | C6H8N2O | CID 12565999.
- PubMed. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
- PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
- CMJ Publishers.
- ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
- FooDB. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391).
- Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc.
- SpectraBase. 2,6-Dimethylpyrazine - Optional[MS (GC)] - Spectrum.
- PubChemLite. 3,6-dimethylpyrazin-2-amine (C6H9N3).
- NIST WebBook. Pyrazine, 2-ethyl-6-methyl-.
- ChemicalBook. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum.
- ChemUniverse. Request A Quote.
- PubChem. 3-[(Z)-2-aminoethenyl]-5,6-dimethylpyrazin-2-amine.
- MDPI. Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds.
- HMDB. Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). txGRxglNJGA1yp9TGho=)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 5. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 9. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound 2,6-Diemthyl-pyrazine (FDB004391) - FooDB [foodb.ca]
- 11. Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds | MDPI [mdpi.com]
- 12. hmdb.ca [hmdb.ca]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.no [fishersci.no]
- 15. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to N,6-dimethylpyrazin-2-amine: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of N,6-dimethylpyrazin-2-amine, a heterocyclic amine of significant interest in medicinal and agricultural chemistry. As a compound not extensively documented in publicly accessible databases, this guide serves as a foundational resource for its synthesis, purification, and characterization. We present a proposed synthetic route based on established pyrazine chemistry, a detailed protocol for its analytical characterization, and a prospective look into its potential biological activities by drawing parallels with its well-characterized isomers. This document is intended to empower researchers to explore the therapeutic and agrochemical potential of this novel pyrazine derivative.
Introduction: The Pyrazine Scaffold in Drug Discovery
Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. The pyrazine ring system is a key pharmacophore in a variety of therapeutic agents, demonstrating a wide range of activities including antibacterial, antifungal, and anticancer properties. The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and bioavailability, thereby influencing its biological activity.
This guide focuses on the specific, yet underexplored, molecule: This compound . While its isomers, such as 3,6-dimethylpyrazin-2-amine, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, this compound remains a compound with untapped potential.[1] This document outlines a systematic approach to its synthesis and characterization, providing a roadmap for its investigation as a novel building block in drug discovery and development.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following table presents its predicted physicochemical properties alongside the experimental data of its close isomers for comparative analysis.
| Property | Predicted Value for this compound | Experimental Value for 3,6-dimethylpyrazin-2-amine | Experimental Value for 2,6-Dimethylpyrazine |
| CAS Number | Not Assigned | 13134-38-8 | 108-50-9[2][3] |
| Molecular Formula | C6H9N3 | C6H9N3 | C6H8N2 |
| Molecular Weight | 123.16 g/mol | 123.16 g/mol | 108.14 g/mol [3] |
| Appearance | Predicted: Yellow Solid | Yellow Solid[1] | Light yellow solid |
| Melting Point | N/A | N/A | 34 - 40 °C |
| Boiling Point | N/A | N/A | 154 °C |
| Solubility | Predicted: Soluble in organic solvents | N/A | Soluble in water and organic solvents |
| Predicted XlogP | 0.4 | N/A | N/A |
Proposed Synthesis of this compound
The synthesis of this compound can be approached through several established methods for N-alkylation of aminopyrazines. A plausible and efficient route involves the direct N-methylation of a suitable aminopyrazine precursor.
Synthetic Pathway
A proposed two-step synthesis is outlined below, starting from the commercially available 2-amino-6-methylpyrazine. This approach involves a nucleophilic substitution reaction to introduce the N-methyl group.
Sources
Elucidating the Molecular Architecture of N,6-dimethylpyrazin-2-amine: A Technical Guide
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of N,6-dimethylpyrazin-2-amine, a substituted pyrazine of interest to researchers and professionals in drug development. The pyrazine ring is a key scaffold in many biologically active compounds, making the precise determination of its substitution pattern crucial for understanding structure-activity relationships. This document outlines a multi-technique analytical approach, detailing the causality behind experimental choices and demonstrating a self-validating system for achieving unambiguous structural confirmation.
Introduction to the Analytical Challenge
The core challenge in elucidating the structure of this compound lies in definitively assigning the positions of the three substituents—two methyl groups and an amino group—on the pyrazine ring. While the molecular formula, C6H9N3, can be readily determined, distinguishing between the various possible isomers requires a synergistic application of modern spectroscopic techniques. This guide will demonstrate how data from Mass Spectrometry, Infrared and UV-Visible Spectroscopy, and, most critically, one- and two-dimensional Nuclear Magnetic Resonance spectroscopy are integrated to build an irrefutable structural proof.
The Elucidation Workflow: A Strategic Overview
A logical and efficient workflow is paramount for structural elucidation. The proposed strategy begins with determining the molecular formula and then systematically mapping the connectivity of atoms and functional groups.
Caption: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry: Establishing the Molecular Formula
Mass spectrometry (MS) is the initial and essential step to determine the molecular weight and elemental composition of the analyte.[1]
Experimental Protocol (Electron Ionization - Mass Spectrometry)
-
Sample Preparation: Dissolve a small quantity of the synthesized this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Employ a standard electron ionization (EI) energy of 70 eV to induce ionization and fragmentation.
-
Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).
-
Data Interpretation: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to gain initial structural insights.
Expected Data and Interpretation
The molecular formula of this compound is C6H9N3, with a monoisotopic mass of 123.08 g/mol .[2]
| Feature | Expected m/z | Interpretation |
| Molecular Ion (M+) | 123 | Confirms the molecular weight of the compound. The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule). |
| Key Fragment | 108 | Corresponds to the loss of a methyl radical (•CH3), a common fragmentation pathway for methylated aromatic compounds. |
| Key Fragment | 81 | Potential loss of a diazomethane fragment (CH2N2), indicative of the pyrazine ring structure. |
Infrared (IR) and UV-Visible Spectroscopy: Functional Group and Chromophore Analysis
IR and UV-Vis spectroscopy provide complementary information about the functional groups present and the electronic structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify characteristic vibrations of functional groups within the molecule.[3][4]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify absorption bands corresponding to specific functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3350-3250 | N-H Stretch | Secondary Amine | Indicates the presence of the -NH- group. |
| ~3050-3000 | C-H Stretch | Aromatic | Suggests the presence of C-H bonds on the pyrazine ring. |
| ~2950-2850 | C-H Stretch | Aliphatic | Confirms the presence of methyl groups. |
| ~1620-1580 | C=N, C=C Stretch | Pyrazine Ring | Characteristic stretching vibrations of the aromatic heterocyclic ring. |
| ~1550-1450 | N-H Bend | Secondary Amine | Bending vibration further supports the presence of the amine group. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-system of the pyrazine ring.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
Substituted pyrazines typically exhibit strong π → π* transitions.[3] For this compound, one would expect a primary absorption maximum (λmax) in the range of 280-320 nm, characteristic of the aminopyrazine chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[5] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.
Experimental Protocol (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra for analysis.
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | Singlet | 1H | H-3 | Aromatic proton on the pyrazine ring, deshielded by adjacent nitrogen atoms. |
| ~6.4 | Singlet | 1H | H-5 | Aromatic proton on the pyrazine ring, shielded by the adjacent amino group. |
| ~4.5-5.5 | Broad Singlet | 1H | N-H | The amine proton, often broad and its chemical shift is solvent-dependent. |
| ~3.0 | Singlet | 3H | N-CH₃ | Methyl group attached to the nitrogen atom. |
| ~2.4 | Singlet | 3H | C6-CH₃ | Methyl group attached to the pyrazine ring at position 6. |
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-2 | Carbon attached to the amino group, highly deshielded. |
| ~152 | C-6 | Carbon bearing a methyl group and adjacent to a nitrogen. |
| ~140 | C-3 | Aromatic CH carbon, deshielded by adjacent nitrogen. |
| ~105 | C-5 | Aromatic CH carbon, shielded by the amino group at C-2. |
| ~28 | N-CH₃ | Aliphatic carbon of the N-methyl group. |
| ~21 | C6-CH₃ | Aliphatic carbon of the C-6 methyl group. |
2D NMR: Unraveling the Connectivity
Two-dimensional NMR experiments are crucial for unambiguously connecting the protons and carbons, confirming the substitution pattern.
COSY reveals proton-proton (¹H-¹H) couplings. In this case, no cross-peaks are expected between the aromatic protons (H-3 and H-5) as they are not on adjacent carbons and are separated by a nitrogen atom, confirming their isolated nature.
HSQC correlates directly bonded protons and carbons.
Caption: Expected HSQC correlations for this compound.
HMBC is the key experiment that reveals long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the molecular framework.
Expected Key HMBC Correlations:
-
H-3 (~7.8 ppm) to:
-
C-2 (~158 ppm): Confirms H-3 is adjacent to the amino-substituted carbon.
-
C-5 (~105 ppm): A three-bond correlation across the nitrogen atom.
-
-
H-5 (~6.4 ppm) to:
-
C-3 (~140 ppm): A three-bond correlation across the nitrogen atom.
-
C-6 (~152 ppm): Confirms H-5 is adjacent to the C-6 methyl-substituted carbon.
-
C6-CH₃ (~21 ppm): A three-bond correlation to the C-6 methyl carbon.
-
-
N-CH₃ protons (~3.0 ppm) to:
-
C-2 (~158 ppm): Unambiguously links the N-methyl group to the C-2 position.
-
-
C6-CH₃ protons (~2.4 ppm) to:
-
C-6 (~152 ppm): Confirms the attachment of this methyl group to C-6.
-
C-5 (~105 ppm): A three-bond correlation to the adjacent ring carbon.
-
These HMBC correlations, when pieced together, leave no ambiguity as to the placement of the substituents on the pyrazine ring.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry establishes the molecular formula, while IR and UV-Vis spectroscopy confirm the presence of key functional groups and the underlying chromophore. The definitive and unambiguous assignment of the substitution pattern is accomplished through a suite of 1D and 2D NMR experiments. The HMBC data, in particular, serves as the final piece of the puzzle, creating a self-validating network of correlations that confirms the connectivity of the entire molecule. This integrated methodology ensures the scientific integrity and trustworthiness of the final structural assignment, a critical requirement in all fields of chemical research and development.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
- Ihsanawatia, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
- Ihsanawatia, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
- ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- Elsevier. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
- PubChem. (n.d.). 2,6-Dimethylpyrazine.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- PubChem. (n.d.). This compound.
-
Professor Dave Explains. (2016, April 26). Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
Sources
Spectroscopic Characterization of N,6-dimethylpyrazin-2-amine: A Technical Guide
Introduction
N,6-dimethylpyrazin-2-amine is a heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their diverse applications, ranging from flavor and fragrance chemistry to pharmaceuticals and materials science. The unique electronic and structural properties imparted by the pyrazine ring, combined with the substituent effects of the amino and methyl groups, make a thorough spectroscopic characterization essential for its identification, purity assessment, and the elucidation of its role in various chemical processes.
While experimental spectra for this compound are not widely available in public databases, this guide provides a detailed predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with structurally similar compounds, such as 2,6-dimethylpyrazine and 3,6-dimethylpyrazin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a robust framework for the spectroscopic analysis of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic numbering of atoms for NMR analysis, is presented below. The spectroscopic properties are a direct consequence of this structure, including the aromatic pyrazine ring, the electron-donating amino group, and the two methyl substituents.
Caption: Molecular structure of this compound with atom numbering.
The following sections will delve into the predicted spectroscopic signatures of this molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl groups.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H3 | ~7.8 - 8.0 | Doublet | 1H | ~1-2 | Aromatic proton on the pyrazine ring, coupled to H5. |
| H5 | ~8.0 - 8.2 | Doublet | 1H | ~1-2 | Aromatic proton on the pyrazine ring, coupled to H3. |
| NH | ~4.5 - 5.5 | Singlet (broad) | 1H | - | Proton on the amino group, often broad and may exchange with D₂O. |
| N-CH₃ | ~3.0 - 3.2 | Singlet | 3H | - | Methyl group attached to the nitrogen, deshielded by the nitrogen and the aromatic ring. |
| 6-CH₃ | ~2.4 - 2.6 | Singlet | 3H | - | Methyl group attached to the pyrazine ring at position 6. |
For comparison, the aromatic protons in 2,6-dimethylpyrazine appear at approximately 8.26 ppm[1]. The introduction of the amino group at the 2-position is expected to have a notable effect on the chemical shifts of the ring protons.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
D₂O Exchange: To confirm the NH proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH peak should disappear or significantly diminish.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~155 - 160 | Carbon attached to the amino group, significantly deshielded. |
| C6 | ~150 - 155 | Carbon attached to the methyl group. In 2,6-dimethylpyrazine, this carbon appears around 152.7 ppm[1]. |
| C3 | ~135 - 140 | Aromatic CH carbon. |
| C5 | ~140 - 145 | Aromatic CH carbon. In 2,6-dimethylpyrazine, the aromatic CH carbons are at approximately 141.5 ppm[1]. |
| N-CH₃ | ~28 - 33 | Methyl carbon attached to nitrogen. |
| 6-CH₃ | ~20 - 25 | Methyl carbon attached to the pyrazine ring. In 2,6-dimethylpyrazine, this appears around 21.5 ppm[1]. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz proton frequency) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
-
A relaxation delay of 2-5 seconds is recommended.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3350 - 3310 | N-H stretch | Medium | Characteristic of a secondary amine[2]. |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Stretching vibrations of the C-H bonds on the pyrazine ring. |
| 2980 - 2850 | Aliphatic C-H stretch | Medium | Stretching vibrations of the C-H bonds in the methyl groups. |
| ~1620 | C=N stretch | Strong | Aromatic ring stretching. |
| 1580 - 1650 | N-H bend | Medium | Bending vibration of the N-H bond in the secondary amine[2][3]. |
| 1335 - 1250 | Aromatic C-N stretch | Strong | Stretching of the C-N bond between the amino group and the pyrazine ring[2]. |
| 1250 - 1020 | Aliphatic C-N stretch | Medium | Stretching of the C-N bond of the N-methyl group[2]. |
| 910 - 665 | N-H wag | Broad, Strong | Out-of-plane bending of the N-H bond, characteristic of primary and secondary amines[2]. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula.
Predicted Mass Spectrum
-
Molecular Formula: C₆H₉N₃
-
Monoisotopic Mass: 123.0796 Da[4]
-
Method: Electron Ionization (EI) is a common technique for this type of molecule.
Expected Fragmentation Pattern:
The molecular ion peak (M⁺˙) is expected to be prominent. Fragmentation is likely to occur via the loss of a methyl radical from either the N-methyl or the 6-methyl position, leading to a significant peak at m/z 108. Further fragmentation could involve the loss of HCN or other small neutral molecules.
| m/z | Predicted Ion | Rationale |
| 123 | [C₆H₉N₃]⁺˙ | Molecular ion (M⁺˙) |
| 108 | [M - CH₃]⁺ | Loss of a methyl radical. This is a common fragmentation for methylated pyrazines, as seen in the mass spectrum of 2,6-dimethylpyrazine[5]. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of this compound relies on the integration of data from all these spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with closely related analogs, we have outlined the expected spectral features that are critical for the unambiguous identification and characterization of this compound. The detailed experimental protocols provided herein offer a standardized approach for acquiring high-quality data. This guide serves as a foundational reference for researchers, enabling them to confidently identify and utilize this compound in their scientific endeavors.
References
-
The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylpyrazine | C6H8N2 | CID 7938. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H9N3). Retrieved from [Link]
-
SINOPEG. (n.d.). 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
The Solubility Profile of N,6-dimethylpyrazin-2-amine in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of N,6-dimethylpyrazin-2-amine, a heterocyclic amine of interest in pharmaceutical research. In the absence of extensive public domain data, this document synthesizes information from structurally analogous compounds and fundamental physicochemical principles to predict its solubility behavior in a range of common organic solvents. Furthermore, this guide outlines detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate critical data for formulation development, process chemistry, and pharmacokinetic studies.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic efficacy. For this compound, a molecule with potential applications in medicinal chemistry, understanding its behavior in various solvent systems is paramount. The pyrazine ring, a common scaffold in pharmacologically active molecules, combined with amino and methyl substituents, creates a unique physicochemical profile that dictates its interactions with different solvents. This guide serves as a practical resource for scientists and researchers, offering both predictive insights and actionable experimental workflows.
Physicochemical Properties and Predicted Solubility Profile
Direct experimental solubility data for this compound is not extensively available in the public literature[1]. However, by examining its structure and the properties of analogous compounds, we can construct a robust predictive framework.
Structural Analysis:
This compound possesses a pyrazine ring, which is aromatic and contains two nitrogen atoms, contributing to its polarity. The presence of an amino group (-NH2) introduces the capacity for hydrogen bonding, both as a donor and an acceptor. The two methyl groups (-CH3) are nonpolar and contribute to the molecule's lipophilicity. The interplay of these functional groups will govern its solubility. The general principle of "like dissolves like" is a useful starting point for predicting solubility[2][3].
Analog-Based Predictions:
We can infer the solubility of this compound by examining structurally similar molecules:
-
3,6-Dimethylpyrazin-2-amine: This isomer is reported to be freely soluble in methanol and ethanol, and slightly soluble in water[4]. This suggests that small polar protic solvents are effective at solvating this class of compounds.
-
2,6-Dimethylpyrazine: This related compound is soluble in water and organic solvents, and notably "very soluble" in ethanol[5]. It is also highly soluble in chloroform and ether[6].
-
N,N-dimethylpyrazin-2-amine: This isomer, with a tertiary amine, is typically soluble in polar solvents like water and alcohols due to hydrogen bond accepting capabilities, but has lower solubility in non-polar solvents[7].
Based on these analogs, this compound is predicted to exhibit good solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF), and moderate to low solubility in non-polar solvents (hexane, toluene).
Predicted Solubility Summary:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | The amino group can form strong hydrogen bonds with protic solvents. The pyrazine nitrogens also act as hydrogen bond acceptors. Solubility in water may be slightly limited by the two methyl groups[4]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can act as hydrogen bond acceptors for the amino group and can effectively solvate the polar pyrazine ring. |
| Non-Polar Aprotic | Toluene, Hexane, Dichloromethane | Low to Moderate | The non-polar hydrocarbon backbone of these solvents will have limited favorable interactions with the polar functional groups of the molecule. Some solubility in dichloromethane may be observed due to its ability to participate in dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polar character and can act as hydrogen bond acceptors, leading to moderate solubility[6]. |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to precise quantitative data, a robust experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound[2].
Step-by-Step Protocol for Equilibrium Solubility Determination:
-
Material Preparation:
-
Ensure the this compound sample is of high purity, confirmed by techniques such as HPLC and NMR.
-
Use high-purity (e.g., HPLC grade) solvents.
-
Prepare a series of vials for each solvent to be tested.
-
-
Sample Addition:
-
Add an excess amount of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Solvent Addition and Sealing:
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Alternatively, centrifuge the vials at a low speed to pellet the undissolved solid.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Immediately dilute the withdrawn sample with a suitable solvent to prevent precipitation. A precise dilution factor is critical for accurate calculations.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.
-
Workflow for Experimental Solubility Determination:
Caption: Workflow for Equilibrium Solubility Determination.
Factors Influencing the Solubility of this compound
Several key factors will influence the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic[2]. This relationship should be experimentally determined for different solvent systems, as it is critical for processes like crystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility[2].
-
Hydrogen Bonding: The ability of the amino group to form hydrogen bonds is a significant driver of its solubility in protic solvents. The nitrogen atoms in the pyrazine ring also act as hydrogen bond acceptors[7].
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound will impact its solubility. A higher crystal lattice energy will require more energy to overcome, leading to lower solubility.
-
pH (in aqueous or mixed aqueous/organic systems): The basicity of the amino group and the pyrazine nitrogens means that in acidic conditions, the molecule can be protonated to form a more soluble salt[8].
Advanced Approaches: Predictive Modeling
In modern drug development, computational models are increasingly used to predict solubility, saving time and resources.[9]
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate the structure of a molecule with its solubility.
-
Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms can be trained to predict the solubility of new compounds with increasing accuracy[10][11][12][13].
-
Thermodynamic Models (e.g., COSMO-RS): These physics-based models can provide solubility predictions from first principles, based on the molecular structure and quantum chemical calculations[9].
While these models provide valuable estimates, experimental verification remains the gold standard.
Conclusion
While direct, quantitative solubility data for this compound is sparse, a combination of analog analysis and an understanding of fundamental physicochemical principles allows for a robust predictive assessment of its solubility profile. This guide provides the necessary theoretical background and a detailed, actionable experimental protocol for researchers to generate the precise data required for informed decision-making in drug development. The outlined methodologies will enable the characterization of this compound's behavior in various organic solvents, a critical step in advancing its potential as a therapeutic agent.
References
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- Experiment: Solubility of Organic & Inorganic Compounds.
- EXPERIMENT 1 DETERMIN
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- 2-Amino-1,4-dimethylpyrazine. Solubility of Things.
- Solubility of Organic Compounds.
- 2,6-Dimethylpyrazine. Solubility of Things.
- 2,6-Dimethylpyrazine. PubChem.
- 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8).
- This compound (C6H9N3). PubChemLite.
Sources
- 1. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 2. youtube.com [youtube.com]
- 3. chem.ws [chem.ws]
- 4. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 5. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physicochemical Characterization of N,6-dimethylpyrazin-2-amine: Melting and Boiling Point Determination
Abstract
This technical guide provides a comprehensive overview of the determination of the melting and boiling points of N,6-dimethylpyrazin-2-amine (CAS No. 13134-38-8), a pivotal pyrazine-based aromatic amine intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the theoretical underpinnings and practical execution of classical and modern analytical techniques for thermal analysis. Beyond a mere recitation of values, this guide emphasizes the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity. Detailed methodologies for capillary melting point determination, micro boiling point determination, and advanced techniques such as Differential Scanning Calorimetry (DSC) are presented. The significance of these thermal properties in the context of pharmaceutical and agrochemical research and development is also discussed, providing a holistic understanding of this compound's physical behavior.
Introduction to this compound
This compound, also known as 3,6-dimethylpyrazin-2-amine, is a heterocyclic aromatic amine of significant interest in several scientific domains.[1][2] Its unique molecular architecture, featuring a pyrazine ring substituted with two methyl groups and an amine group, renders it a versatile building block in organic synthesis.[1] This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] In the pharmaceutical sector, the amino group acts as a key functional handle for derivatization, enabling the development of novel therapeutic agents.[1] In agriculture, its derivatives are explored for their potential as pesticides and plant growth regulators.[1] Furthermore, its sensory properties make it a precursor in the synthesis of flavor and fragrance compounds. Given its wide-ranging applications, a thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for process development, quality control, and formulation.
Physicochemical Properties of this compound
A precise understanding of the physical constants of a compound is the bedrock of its chemical and pharmaceutical development. The melting and boiling points are critical parameters that influence purification methods, reaction conditions, and the physical form of the final product.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3,6-dimethylpyrazin-2-amine | [3][4] |
| CAS Number | 13134-38-8 | [3][4][5][6][7][8] |
| Molecular Formula | C₆H₉N₃ | [3][6][8][9] |
| Molecular Weight | 123.16 g/mol | [6][8] |
| Appearance | Yellow solid | [1] |
| Melting Point | 111-113 °C (recrystallized from benzene) | [5] |
| Boiling Point | 119 °C at 10 Torr | [5] |
Note: The reported boiling point is under reduced pressure. The boiling point at atmospheric pressure will be significantly higher and may lead to decomposition.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range, making melting point determination a crucial indicator of purity.[10]
Capillary Melting Point Method
The capillary method is a well-established and widely used technique for determining the melting point of a solid. It involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.
A small amount of the finely powdered sample is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, typically in a heating block or an oil bath (Thiele tube). The temperature is carefully monitored as the sample is heated. The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[11][12]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[12]
-
Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat transfer.
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[12][13] The packed sample height should be 2-3 mm.[11][12]
-
-
Apparatus Setup (Melting Point Apparatus):
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature to approximately 15-20°C below the expected melting point (around 90-95°C for this compound).[12]
-
Set the heating rate to a slow ramp, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[11]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) when the last solid crystal melts into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for accuracy. Rapid heating does not allow for thermal equilibrium, leading to a broad and inaccurate melting range.
-
Proper Sample Packing: A loosely packed sample can shrink upon heating, leading to errors in observation. A sample column that is too high will result in a wider melting range due to the temperature gradient across the sample.[12]
-
Purity Assessment: A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Calibration: The thermometer of the apparatus should be regularly calibrated using certified melting point standards to ensure the accuracy of the temperature readings.
Diagram of Capillary Melting Point Workflow
A schematic representation of the capillary melting point determination workflow.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It provides precise information on melting point, enthalpy of fusion, and other thermal transitions.[16]
A small, weighed amount of the sample is placed in a sealed pan, and an empty sealed pan is used as a reference. Both pans are heated at a controlled rate. When the sample melts, it absorbs energy (an endothermic process), resulting in a difference in heat flow between the sample and the reference. This is detected and plotted as a peak on the DSC thermogram.[17] The onset temperature of the peak is typically reported as the melting point.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Set the temperature program to heat from ambient temperature to a temperature above the expected melting point (e.g., 25°C to 150°C) at a constant rate (e.g., 10°C/min).
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
The melting point is determined from the onset temperature of the peak. The peak temperature and the area under the peak (enthalpy of fusion) are also valuable data points.
-
-
Higher Precision and Accuracy: DSC provides more precise and reproducible melting point data.[18]
-
Quantitative Data: It provides quantitative information on the enthalpy of fusion, which is related to the degree of crystallinity.
-
Small Sample Size: Only a small amount of sample is required.
-
Versatility: DSC can also be used to study other thermal events such as glass transitions, crystallization, and decomposition.[14][16]
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[19][20] Since the boiling point of this compound is reported under reduced pressure (119 °C at 10 Torr), this indicates that the compound may be susceptible to decomposition at its atmospheric boiling point. Therefore, boiling point determination should be conducted under vacuum.
Micro Boiling Point Determination (Siwoloboff Method)
This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of a substance.[21]
A small amount of the sample is heated in a fusion tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, its vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[22]
-
Sample Preparation:
-
Place a few drops of molten this compound into a small test tube (fusion tube).
-
Seal one end of a capillary tube using a flame.
-
Place the capillary tube, open end down, into the fusion tube containing the sample.
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer using a rubber band.
-
The setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[22] The Thiele tube design ensures uniform heating through convection currents.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube.[22]
-
Observe the capillary tube. A stream of bubbles will emerge as the air and then the sample's vapor escape.[23]
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[23]
-
Note: For vacuum determination, the entire apparatus would need to be enclosed in a system connected to a vacuum pump and a manometer to measure the pressure.
Diagram of Micro Boiling Point Determination Workflow
Sources
- 1. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 2. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]
- 3. 3,6-dimethylpyrazin-2-amine | CAS 13134-38-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 3,6-Dimethylpyrazin-2-amine - CAS:13134-38-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. capotchem.cn [capotchem.cn]
- 6. 13134-38-8 3,6-Dimethylpyrazin-2-amine AKSci X9791 [aksci.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. PubChemLite - 3,6-dimethylpyrazin-2-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 17. youtube.com [youtube.com]
- 18. Differential scanning calorimetry [cureffi.org]
- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 20. Video: Boiling Points - Concept [jove.com]
- 21. Thiele tube - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. uomus.edu.iq [uomus.edu.iq]
"quantum chemical calculations for N,6-dimethylpyrazin-2-amine"
An In-depth Technical Guide to Quantum Chemical Calculations for N,6-dimethylpyrazin-2-amine in Drug Discovery
Abstract
In the landscape of modern pharmaceutical research, computational chemistry is an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1] Quantum chemical (QC) calculations, which apply the principles of quantum mechanics to study molecules, are increasingly vital for elucidating electronic structure, reactivity, and spectroscopic properties with high accuracy.[1][2][3] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical calculations on this compound (C₆H₉N₃), a heterocyclic amine that serves as a versatile building block in the synthesis of pharmaceuticals, including antibacterial and antiviral agents.[4] By detailing the theoretical underpinnings, practical steps, and interpretation of results, this document serves as a robust protocol for researchers, scientists, and drug development professionals aiming to leverage computational insights for rational drug design.
Introduction: The "Why" and "How" of Computational Analysis
This compound is a pyrazine derivative of significant interest in medicinal chemistry.[5][6][7] Its unique structure, featuring a nitrogen-rich aromatic ring, an amino group, and methyl substituents, provides multiple sites for molecular interactions, making it a valuable scaffold for drug candidates.[4][8] Understanding its intrinsic molecular properties is paramount to predicting its behavior in a biological system, its potential interactions with protein targets, and its metabolic stability.
Quantum chemical calculations allow us to build a molecular portrait from first principles, moving beyond empirical observation to predictive, physics-based understanding.[9] These methods help us to:
-
Predict Molecular Geometry: Determine the most stable 3D arrangement of atoms.
-
Elucidate Electronic Structure: Map the distribution of electrons to understand reactivity and intermolecular interactions.
-
Simulate Spectra: Predict spectroscopic signatures (IR, UV-Vis, NMR) to aid in experimental characterization.
-
Guide Drug Design: Use calculated properties as descriptors for developing Quantitative Structure-Activity Relationship (QSAR) models and pharmacophores.[1]
The narrative of this guide follows a logical progression from theoretical foundations to practical application, explaining not just the steps to take but the scientific rationale behind each choice.
Theoretical & Computational Methodology: Selecting the Right Tools
The accuracy of any quantum chemical study hinges on the selection of an appropriate theoretical method and basis set. For a small organic molecule like this compound, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[1][10][11]
-
Core Method: Density Functional Theory (DFT) DFT is a widely used quantum mechanical method that models the electronic structure of molecules with high efficiency.[3] Unlike traditional wavefunction-based methods, DFT focuses on the electron density, a simpler, three-dimensional quantity, to calculate the total energy of the system.[2][12] This approach has proven robust for a wide range of chemical systems.
-
The Exchange-Correlation Functional: B3LYP The exact form of the DFT functional for the exchange-correlation energy is unknown and must be approximated. The choice of this functional is critical. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and extensively benchmarked choice that reliably predicts geometries and electronic properties.[13][14][15][16]
-
The Basis Set: Pople-Style Sets A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing second-row elements (C, N) and hydrogen, the 6-311+G(d,p) basis set is a robust choice.
-
6-311G: A "triple-zeta" basis set that provides a flexible description of the valence electrons.
-
+: Adds "diffuse" functions, which are crucial for accurately describing lone pairs and anions.
-
(d,p): Adds "polarization" functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for orbital shapes to distort and form chemical bonds more accurately.[16][17]
-
-
Computational Software Several software packages can perform these calculations. Widely used options include Gaussian , ORCA , and Q-Chem , each with its own strengths in terms of available methods and user interface.[18][19][20]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the logical sequence of calculations required to build a comprehensive quantum chemical model of this compound.
Step 1: Input Structure Generation
The first step is to create a 3D representation of the molecule. This can be achieved using chemical drawing software like ChemDraw or a 3D molecular editor like Avogadro. Alternatively, the structure can be retrieved from online databases.
-
Identifier: this compound
-
Molecular Formula: C₆H₉N₃[21]
-
SMILES: CC1=CN=CC(=N1)NC[21]
-
InChIKey: FOOAQEILGQDHDP-UHFFFAOYSA-N[21]
This initial structure is a rough guess and must be refined through energy minimization.
Step 2: Geometry Optimization
This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy (the equilibrium geometry). This calculation mimics the molecule settling into its most stable shape.
Step 3: Vibrational Frequency Analysis
Performed after a successful optimization, this calculation serves two purposes:
-
Verification of Minimum: It confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure.
-
Prediction of IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the molecule's infrared (IR) spectrum.[15][22] Calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and better match experimental data.[1][15]
Step 4: Calculation of Molecular Properties
Once the optimized, stable geometry is obtained, a "single-point" energy calculation is performed using the same level of theory to derive a host of electronic properties that are crucial for drug design.
Caption: A typical workflow for quantum chemical calculations.
Analysis of Calculated Properties for Drug Discovery
The true value of these calculations lies in the interpretation of the resulting data to predict chemical behavior and guide molecular design.
Electronic Properties: Reactivity and Interactions
-
Frontier Molecular Orbitals (HOMO-LUMO Analysis) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[23]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This is a critical descriptor of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[24][25] This has direct implications for a drug's metabolic stability.
-
-
Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visualizes the charge distribution and is an invaluable tool for predicting non-covalent interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime sites for electrophilic attack or hydrogen bond acceptance (e.g., around the nitrogen atoms).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack or acting as hydrogen bond donors (e.g., around the amine hydrogen).[24][26]
-
-
Mulliken Atomic Charges This analysis provides a quantitative measure of the partial charge on each atom in the molecule.[27] It helps identify which atoms are electron-deficient or electron-rich, offering insights into the molecule's polarity and its potential for electrostatic interactions with a protein binding pocket.[24][26]
| Parameter | Hypothetical Value | Significance in Drug Discovery |
| Total Energy | -418.123 Hartrees | Ground state electronic energy of the optimized molecule. |
| Dipole Moment | 2.5 Debye | Indicates overall molecular polarity, affecting solubility and membrane permeability. |
| E(HOMO) | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E(LUMO) | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 5.4 eV | A large gap suggests high kinetic stability and lower chemical reactivity.[24] |
Spectroscopic Properties: Structure Verification
-
Predicted IR Spectrum The calculated vibrational frequencies and intensities allow for the generation of a theoretical IR spectrum. This can be compared with an experimental spectrum to confirm the identity and purity of a synthesized compound. Key expected vibrations for this compound would include N-H stretches, C-H stretches (aromatic and aliphatic), and pyrazine ring breathing modes.
-
Predicted UV-Vis Spectrum By using Time-Dependent DFT (TD-DFT), one can calculate the energies of electronic excitations.[19][28] This predicts the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to transitions like π → π* and n → π*.[29][30][31] This is useful for understanding the molecule's photophysical properties.
Caption: Relationship between calculated properties and drug discovery applications.
Conclusion
The quantum chemical analysis of this compound provides a foundational, molecule-centric understanding that is critical for its effective use in drug discovery. By systematically applying Density Functional Theory, we can move beyond simple structural diagrams to a dynamic model that predicts reactivity, intermolecular interactions, and spectroscopic identity. This in-silico approach enables the rational design of more effective and safer drug candidates, ultimately reducing the time and cost associated with experimental screening and synthesis.[1][9] The methodologies outlined in this guide represent a robust and validated protocol for leveraging the predictive power of computational chemistry in pharmaceutical research.
References
-
Schrödinger, Inc. Physics-based Software Platform for Molecular Discovery & Design. [Link]
-
IEEE Xplore. Density functional theory study of organic small molecules for renewable energy system. [Link]
-
Open Access Journals - Research and Reviews. Methods of Quantum Chemical Calculations in Drug Discovery and Applications. [Link]
-
ACS Publications. QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?[Link]
-
MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]
-
ACS Publications. Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. [Link]
-
National Institutes of Health (NIH). Quantum mechanics implementation in drug-design workflows: does it really help?[Link]
-
Wavefunction, Inc. Pharmaceutical Research Software - Computational Chemistry. [Link]
-
Semantic Scholar. Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. [Link]
-
ScienceDirect. Theoretical design of new small molecules with a low band-gap for organic solar cell applications. [Link]
-
The Quantum Insider. Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. [Link]
-
Royal Society of Chemistry. Improved Infrared Spectra Prediction by DFT from a New Experimental Database. [Link]
-
Taylor & Francis Online. Density-functional tight-binding: basic concepts and applications to molecules and clusters. [Link]
-
FACCTs. UVVis spectroscopy - ORCA 5.0 tutorials. [Link]
-
SlideShare. Computational study of small organic molecular using density functional theory (DFT). [Link]
-
Maplesoft. Quantum Chemistry Toolbox from RDMChem. [Link]
-
iSciTech. Integrated Scientific Computing and Information Technologies - Softwares. [Link]
-
MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Defense Technical Information Center (DTIC). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. [Link]
-
ResearchGate. TD-DFT Simulated UVvisible optical absorption spectra of studied compounds. [Link]
-
PubChemLite. this compound (C6H9N3). [Link]
-
PubMed Central (PMC). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. [Link]
-
ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]
-
International Journal of Scientific Research in Engineering and Management (IJSREM). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]
-
National Institutes of Health (NIH). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]
-
Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]
-
MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]
-
ACS Omega. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]
-
National Institutes of Health (NIH). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
ScienceDirect. DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. [Link]
-
AIMS Press. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. [Link]
-
Semantic Scholar. MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. [Link]
-
International Research Journal of Education and Technology. STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]
-
PubChemLite. 3,6-dimethylpyrazin-2-amine (C6H9N3). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Density functional theory study of organic small molecules for renewable energy system | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. tandfonline.com [tandfonline.com]
- 12. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. daneshyari.com [daneshyari.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 20. iscitech.com [iscitech.com]
- 21. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 24. irjweb.com [irjweb.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. irjweb.com [irjweb.com]
- 27. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Introduction: The Pyrazine Scaffold as a Reservoir of Biological Activity
An In-Depth Technical Guide to the Potential Biological Activity of N,6-dimethylpyrazin-2-amine
The pyrazine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it a "privileged scaffold" for drug design.[3] Pyrazinamide, a first-line treatment for tuberculosis, stands as a testament to the therapeutic potential of this chemical class, underscoring the importance of exploring its derivatives for novel pharmacological applications.[1][4][5] This guide focuses on this compound, a specific derivative whose biological profile is not yet extensively characterized. Drawing upon the rich literature of analogous 2,6-disubstituted pyrazines and related aminopyrazines, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines the predicted biological activities of this compound and provides detailed, field-proven methodologies to systematically investigate its therapeutic potential.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to designing meaningful biological assays and interpreting their results.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[6] |
| Molecular Weight | 123.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem[6] |
| SMILES | CC1=CN=CC(=N1)NC | PubChem[6] |
| Predicted XlogP | 0.4 | PubChem[6] |
| Appearance | Yellow Solid (predicted based on similar compounds) | [7] |
| Solubility | Predicted to be soluble in organic solvents and moderately soluble in water. | [8] |
The positive XlogP value, though low, suggests a degree of lipophilicity that could facilitate cell membrane permeability, a crucial attribute for intracellular drug targets.[7]
Predicted Biological Activity and Investigative Frameworks
Based on the activities of structurally related pyrazines, several key therapeutic areas warrant investigation for this compound.
Potential Antimycobacterial Activity
The structural similarity to pyrazinamide, a cornerstone of tuberculosis therapy, provides a strong rationale for investigating the antimycobacterial potential of this compound.[1][4][5] Pyrazinamide itself is a prodrug, converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[5] Derivatives of pyrazinamide have shown potent inhibitory effects on Mycobacterium tuberculosis.[4][5][9]
Causality for Investigation: The presence of the pyrazine-2-amine core is a key pharmacophore for antimycobacterial activity. The methyl groups at the N and 6 positions may modulate the compound's lipophilicity, cell wall penetration, and interaction with mycobacterial enzymes.
Experimental Protocol: Antimycobacterial Susceptibility Testing
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.
-
Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Assay Setup:
-
Dispense 100 µL of supplemented 7H9 broth into each well of a 96-well microplate.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a drug-free control well and a positive control well with a known anti-tuberculosis drug (e.g., pyrazinamide).
-
Inoculate each well with 100 µL of the bacterial suspension (adjusted to a final concentration of ~5 x 10⁵ CFU/mL).
-
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Data Analysis:
-
Assess bacterial growth visually or by using a resazurin-based assay. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.[10]
-
Potential as a Kinase Inhibitor for Anticancer Applications
2,6-disubstituted pyrazines have emerged as a promising chemotype for the development of kinase inhibitors.[11][12] Specifically, analogues have shown potent inhibition of kinases like Casein Kinase 2 (CSNK2A) and PIM kinases, which are implicated in various cancers.[11][12] The dysregulation of these kinases is a hallmark of many malignancies, making them attractive targets for therapeutic intervention.
Putative Mechanism of Action: this compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of specific kinases and preventing the phosphorylation of downstream substrates. This would disrupt signaling pathways crucial for cancer cell proliferation and survival.
Workflow for Investigating Kinase Inhibitory Potential
Caption: Workflow for kinase inhibitor discovery and validation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the compound's effect on the viability of a cancer cell line (e.g., A549, a human lung carcinoma cell line).[2][13]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the compound at various concentrations.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]
Potential Anti-inflammatory Activity
Derivatives of various nitrogen-containing heterocyclic systems, including pyrazoles and pyridazines which are structurally related to pyrazines, have demonstrated significant anti-inflammatory activities.[14][15][16][17] The mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenases (COX) or pro-inflammatory cytokines.
Putative Signaling Pathway Involvement
Caption: Hypothesized inhibition of the COX-2 pathway.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay assesses the compound's ability to suppress the inflammatory response in vitro.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Assay Procedure:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Determine the compound's ability to inhibit NO production compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed reduction in NO is not due to cell death.
-
Conclusion and Future Directions
While direct biological data for this compound is currently sparse, its structural features, viewed through the lens of its chemical relatives, suggest a high probability of possessing valuable pharmacological activities. The most promising avenues for investigation lie in the antimycobacterial, anticancer (specifically as a kinase inhibitor), and anti-inflammatory domains. The experimental frameworks provided in this guide offer a robust and logical starting point for a comprehensive evaluation of this compound. Successful identification of a primary activity should be followed by more advanced studies, including mechanism of action deconvolution, in vivo efficacy in animal models, and preliminary ADME/Tox profiling. The exploration of this compound exemplifies the rational, scaffold-based approach that continues to drive innovation in modern drug discovery.
References
-
Design, Synthesis and Biological Activity of Pyrazinamide Derivatives for anti-Mycobacterium Tuberculosis. PubMed. Available at: [Link]
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC - PubMed Central. Available at: [Link]
-
A Review of Biological potential of Pyrazinamide derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. National Institutes of Health (NIH). Available at: [Link]
-
3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. Xingrui Pharma. Available at: [Link]
-
This compound (C6H9N3). PubChemLite. Available at: [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health (NIH). Available at: [Link]
-
Dimethylpyrazine synthesis via the Dakin–West reaction on amino acids. ResearchGate. Available at: [Link]
-
Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides. PubMed. Available at: [Link]
-
2,6-Disubstituted pyrazines and related analogs as NR2B site antagonists of the NMDA receptor with anti-depressant activity. PubMed. Available at: [Link]
-
Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. Available at: [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health (NIH). Available at: [Link]
-
2-Amino-6-methylpyrazine. PubChem - National Institutes of Health (NIH). Available at: [Link]
- Synthesis method of diphenylpyrazine derivative. Google Patents.
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - National Institutes of Health (NIH). Available at: [Link]
-
2,6-Dimethylpyrazine. PubChem. Available at: [Link]
-
2,6-Dimethylpyrazine. Solubility of Things. Available at: [Link]
-
Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. PubMed Central. Available at: [Link]
-
Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. PubMed. Available at: [Link]
-
Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. MDPI. Available at: [Link]
-
New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. MDPI. Available at: [Link]
-
Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. ResearchGate. Available at: [Link]
-
A new antibacterial silver(I) complex incorporating 2,5-dimethylpyrazine and the anti-inflammatory diclofenac. PubMed. Available at: [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link]
-
Studies on heterocyclic compounds. 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives. PubMed. Available at: [Link]
-
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. MDPI. Available at: [Link]
-
Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]
- Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine. Google Patents.
-
Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. PubMed. Available at: [Link]
- Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.
-
A Review of the Biological Activity of Amidrazone Derivatives. MDPI. Available at: [Link]
-
Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. PMC - NIH. Available at: [Link]
-
Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. PMC - PubMed Central. Available at: [Link]
-
Pyrazine-2(1H)-ketone compou... Thinkstruct. Available at: [Link]
-
Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. MDPI. Available at: [Link]
-
3,6-Dimethylpyrazin-2-ol. PubChem. Available at: [Link]
-
2,5-Dimethylpyrazine. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 7. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Studies on heterocyclic compounds. 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N,6-dimethylpyrazin-2-amine: A Novel Heterocyclic Scaffold for Drug Discovery
Executive Summary
The pyrazine nucleus is a cornerstone of modern medicinal chemistry, integral to a range of clinically significant pharmaceuticals.[1][2] This guide introduces N,6-dimethylpyrazin-2-amine, a novel and hitherto under-explored derivative of this vital heterocyclic family. Due to its novelty, this document serves as a prospective technical manual for researchers, scientists, and drug development professionals. It synthesizes established principles of organic chemistry and pharmacology with data from structurally analogous compounds to provide a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this promising new molecule. We present detailed, actionable protocols and the scientific rationale behind them, aiming to accelerate the investigation of this compound as a potential scaffold for next-generation therapeutics.
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-diazine ring system, commonly known as pyrazine, is a six-membered aromatic heterocycle that has garnered significant attention in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block.[2][3] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5] The clinical success of drugs like the anti-tuberculosis agent Pyrazinamide and the kinase inhibitor Glecaprevir underscores the therapeutic potential embedded within this scaffold.
This compound (C₆H₉N₃) represents an intriguing, yet uncharacterized, entry in this chemical space. Its isomeric relative, 3,6-dimethylpyrazin-2-amine, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide posits that this compound holds similar potential, offering a unique substitution pattern for probing biological targets and developing novel intellectual property.
Physicochemical and Structural Properties: Predictions and Inferences
As this compound is not extensively documented, its physicochemical properties are predicted based on computational models and inferred from data on its isomers. These properties are critical for designing synthetic routes, purification strategies, and initial formulation studies.
| Property | Predicted/Inferred Value | Data Source/Analogy |
| Molecular Formula | C₆H₉N₃ | PubChem[6] |
| Molecular Weight | 123.16 g/mol | PubChem |
| Monoisotopic Mass | 123.07965 Da | PubChem[6] |
| Predicted XlogP | 0.4 | PubChem[6] |
| Physical State | Solid (inferred) | Analogy to 2-aminopyrazine[7] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Ethanol, DMSO); slightly soluble in water (inferred). | Analogy to 3,6-dimethylpyrazin-2-amine |
| pKa (basic) | ~3-4 (inferred for pyrazine ring nitrogens), ~5-6 (inferred for exocyclic amine) | General values for pyrazines and aromatic amines |
Proposed Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for constructing substituted pyrazines. We propose two robust and versatile synthetic routes.
Route 1: Dehydrogenative Coupling of Amino Alcohols
This modern approach offers an atom-economical and environmentally benign pathway using earth-abundant metal catalysts.[8] The strategy involves the self-coupling of a readily available amino alcohol precursor.
Caption: Proposed synthesis of the pyrazine core via dehydrogenative coupling.
-
Catalyst Preparation: Prepare the manganese pincer catalyst as described in the literature.[8]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the Mn-pincer catalyst (2 mol%), potassium hydride (KH, 3 mol%), and 1-aminopropan-2-ol (1.0 mmol).
-
Solvent Addition: Add anhydrous toluene (2 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 24-48 hours. The reaction progress can be monitored by GC-MS, observing the formation of the 2,6-dimethylpyrazine product and the evolution of H₂ gas.
-
Workup: After cooling to room temperature, quench the reaction carefully with methanol. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,6-dimethylpyrazine.[8]
-
Subsequent Amination: The resulting 2,6-dimethylpyrazine can then be halogenated at the 2-position followed by a nucleophilic substitution or a Buchwald-Hartwig amination with methylamine to yield the final product.
Causality: This method is chosen for its sustainability, utilizing an earth-abundant metal and producing only water and hydrogen gas as byproducts.[8] The high temperature is necessary to overcome the activation energy for the dehydrogenation steps.
Route 2: Classical Condensation Approach
This traditional and reliable method involves the condensation of a 1,2-diamine with an α-dicarbonyl compound. To achieve the desired substitution pattern, a strategic choice of precursors is essential.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Value of the Aminopyrazine Scaffold
Application Note: N,6-Dimethylpyrazin-2-amine as a Versatile Building Block in Organic Synthesis
Abstract
This application note explores the synthetic utility of this compound, a substituted pyrazine derivative poised for significant application in medicinal chemistry and materials science. Pyrazine-based scaffolds are prevalent in numerous biologically active compounds, making their derivatives highly valuable synthons.[1] This guide details the core reactivity of this compound, focusing on two high-impact transformations: amide bond formation via condensation reactions and carbon-carbon bond construction through palladium-catalyzed Suzuki-Miyaura cross-coupling. While literature on this specific isomer is developing, its reactivity is expertly inferred from the well-established chemistry of analogous aminopyrazines.[2][3] We provide detailed, field-proven protocols for these key reactions, offering researchers and drug development professionals a practical framework for incorporating this versatile building block into their synthetic programs.
Heterocyclic compounds are foundational to modern drug discovery, with nitrogen-containing rings like pyrazine conferring valuable pharmacological properties.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged structure found in numerous FDA-approved drugs and natural products.[3] Its presence can enhance metabolic stability, improve cell membrane permeability, and provide key hydrogen bonding interactions with biological targets.[1]
This compound (Figure 1) is a functionalized pyrazine characterized by two primary reactive centers:
-
The N-Methylamino Group: A potent nucleophile, this secondary amine is readily available for acylation, alkylation, and condensation reactions. The N-methyl group enhances its nucleophilicity compared to a primary amine.[4]
-
The Pyrazine Core: The electron-deficient nature of the pyrazine ring influences its aromatic substitution chemistry and makes it a substrate for modern cross-coupling methodologies, typically after pre-functionalization (e.g., halogenation).
This combination makes this compound a versatile building block for rapidly assembling complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical candidates.[2]
Core Synthetic Applications & Mechanistic Insights
The strategic value of this compound is realized through its participation in robust and scalable chemical transformations. Below, we detail the rationale and workflow for two cornerstone applications.
Amide Bond Formation: A Gateway to Bioactive Molecules
The amide bond is one of the most common linkages in medicinal chemistry.[5] The nucleophilic N-methylamino group of this compound is highly suitable for forming these critical bonds. However, the electron-deficient character of the pyrazine ring can decrease the amine's reactivity, making standard coupling conditions inefficient.
Causality & Experimental Choice: Direct condensation of a carboxylic acid and an amine is often challenging.[6] To overcome this, the carboxylic acid must be "activated". While many coupling reagents exist (e.g., HATU, DCC), reactions involving less nucleophilic amines, such as aminopyrazines, may require more potent activation strategies. One effective method involves the in-situ formation of a mixed anhydride using methanesulfonyl chloride (MsCl) and a non-nucleophilic base like N-methylimidazole (NMI), which has proven successful for coupling electron-deficient aminopyrazines.[7][8] This approach avoids harsh conditions that could degrade sensitive substrates.
Caption: Figure 2. Key Synthetic Transformations.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges carbon-carbon bonds between organohalides and organoboron compounds, a cornerstone of modern synthesis.[9] To utilize this reaction, this compound must first be halogenated, typically at a carbon atom on the pyrazine ring. Bromo-derivatives are often preferred as they offer a good balance of reactivity and stability, showing less propensity for undesired dehalogenation side reactions compared to iodo-derivatives.[10][11]
Causality & Experimental Choice: The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium complex.[12] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the brominated pyrazine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for success and depends on the electronic properties of the coupling partners. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are robust and commercially available, while modern pre-catalysts can offer higher efficiency for challenging substrates.[11]
Caption: Figure 3. Experimental Workflow for Suzuki Coupling.
Experimental Protocols
Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: NMI/MsCl-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of an aryl carboxylic acid with this compound, adapted from methodologies proven effective for electron-deficient amines.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Carboxylic Acid (1.0 equiv)
-
N-Methylimidazole (NMI) (3.0 equiv)
-
Methanesulfonyl Chloride (MsCl) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 equiv) and this compound (1.0 equiv).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylimidazole (3.0 equiv) to the stirring solution.
-
Slowly add methanesulfonyl chloride (1.5 equiv) dropwise via syringe. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of a 5-bromo-N,6-dimethylpyrazin-2-amine intermediate with an arylboronic acid. The starting bromo-pyrazine can be synthesized via electrophilic bromination using N-Bromosuccinimide (NBS).
Materials:
-
5-Bromo-N,6-dimethylpyrazin-2-amine (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
Procedure:
-
To a Schlenk flask or microwave vial, add 5-bromo-N,6-dimethylpyrazin-2-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the target 5-aryl-N,6-dimethylpyrazin-2-amine.
Data Presentation: Illustrative Scope of Suzuki Coupling
The Suzuki coupling protocol is highly versatile. The table below, adapted from analogous systems, illustrates the expected performance with various electronically and sterically diverse arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Typical Yield (%) | Notes |
| 1 | Phenylboronic acid | 75-90 | Standard, electronically neutral coupling partner. |
| 2 | 4-Methoxyphenylboronic acid | 80-95 | Electron-donating groups often accelerate the reaction. |
| 3 | 4-Trifluoromethylphenylboronic acid | 65-80 | Electron-withdrawing groups may require longer reaction times or slightly higher temperatures. |
| 4 | 2-Methylphenylboronic acid | 60-75 | Steric hindrance from ortho-substituents can lower the yield. |
| 5 | Thiophene-2-boronic acid | 70-85 | Heteroaromatic boronic acids are generally well-tolerated coupling partners. |
Table 1. Representative yields for the Suzuki-Miyaura cross-coupling of a bromo-aminopyrazine with various boronic acids. Yields are illustrative and will vary based on specific substrate and reaction optimization.
Conclusion
This compound is a high-potential building block for synthetic chemistry. Its dual functionality—a nucleophilic amino group and an aromatic core suitable for functionalization—provides a robust platform for the rapid generation of diverse and complex molecular libraries. The protocols for amide coupling and Suzuki cross-coupling detailed in this note are reliable, scalable, and leverage well-understood reaction mechanisms, providing a solid foundation for researchers in drug discovery and materials science to exploit the synthetic potential of this valuable pyrazine derivative.
References
-
Jedinák, L., Zátopková, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry. Available at: [Link]
-
Sharma, P., et al. (2020). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
-
Mascitti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (Date unknown). The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. ResearchGate. Available at: [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ChemistrySelect. Available at: [Link]
-
Houghtaling, J., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
Sneed, B., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link]
-
Shang, M., & Yu, J. Q. (2016). A Simple and Versatile Amide Directing Group for C-H Functionalizations. Angewandte Chemie International Edition. Available at: [Link]
-
Reddy, T. S., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. Available at: [Link]
-
HepatoChem (Date unknown). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules. Available at: [Link]
-
Wu, H., et al. (2016). Advances in the development of catalytic tethering directing groups for C–H functionalization reactions. Chemical Society Reviews. Available at: [Link]
-
Shang, M., & Yu, J. Q. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Angewandte Chemie International Edition. Available at: [Link]
-
Jantová, S., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Organic Chemistry Portal (Date unknown). Suzuki Coupling. Available at: [Link]
-
Wikipedia (Date unknown). Suzuki reaction. Available at: [Link]
-
Sheng, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]
-
Schröder, J., & Wencel-Delord, J. (2019). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Catalysis Science & Technology. Available at: [Link]
-
Zhang, C., et al. (2017). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules. Available at: [Link]
-
Mayr, H., et al. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
The Strategic Utility of N,6-dimethylpyrazin-2-amine as a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Among the myriad of heterocyclic scaffolds, pyrazine derivatives have emerged as "privileged structures" due to their prevalence in a wide array of biologically active compounds. This guide provides an in-depth exploration of N,6-dimethylpyrazin-2-amine , a versatile and strategically important building block, with a focus on its application in the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors. We will delve into its synthesis, key reactions, and provide detailed protocols for its incorporation into medicinally relevant molecules, underscoring the chemical rationale behind its utility.
The this compound Scaffold: Physicochemical Properties and Strategic Value
This compound is a substituted pyrazine characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The strategic placement of a methyl group at position 6 and a dimethylamino group at position 2 imparts a unique combination of steric and electronic properties that are highly advantageous in drug design.
The pyrazine core itself is a bioisostere of other aromatic systems and can engage in crucial hydrogen bonding and pi-stacking interactions with biological targets.[1][2] The methyl group at the 6-position can provide a valuable steric anchor, influencing the conformation of the molecule and enhancing binding affinity and selectivity. The 2-dimethylamino group is a key hydrogen bond acceptor and can also modulate the overall lipophilicity and metabolic stability of the final compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem[3] |
| Molecular Weight | 123.16 g/mol | PubChem[3] |
| XlogP3 | 0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Synthesis of this compound: A Plausible Protocol
While a variety of methods exist for the synthesis of substituted pyrazines, a direct, peer-reviewed protocol for this compound can be constructed based on established methodologies for the alkylation of aminopyrazines. A common precursor, 2-amino-6-methylpyrazine, is commercially available and serves as a logical starting point.
Protocol 1: Synthesis of this compound via N-methylation of 2-amino-6-methylpyrazine
This protocol is based on the general principles of N-alkylation of heterocyclic amines, a fundamental transformation in organic synthesis.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-amino-6-methylpyrazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-methylpyrazine (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Application in Pharmaceutical Synthesis: A Building Block for Kinase Inhibitors
The this compound scaffold is particularly valuable in the design of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The pyrazine core can mimic the adenine region of ATP, the natural substrate for kinases, and thus can effectively target the ATP-binding site.
Case Study: Synthesis of a 2,6-Disubstituted Pyrazine Kinase Inhibitor Core
The following protocol outlines the synthesis of a core structure common to a number of kinase inhibitors, illustrating how this compound can be elaborated using modern cross-coupling reactions. Specifically, we will focus on the Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds.[7][8]
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for elaborating the this compound scaffold.
Protocol 2: Synthesis of a 2-(N,N-dimethylamino)-6-methyl-X-arylpyrazine via Suzuki-Miyaura Coupling
This protocol requires a halogenated derivative of this compound as a starting material, which can be prepared via standard halogenation methods. For the purpose of this protocol, we will assume the availability of 2-bromo-N,6-dimethylpyrazin-2-amine.
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-bromo-N,6-dimethylpyrazin-2-amine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 2-bromo-N,6-dimethylpyrazin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add the solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,6-disubstituted pyrazine.
The Role of the this compound Moiety in Biological Activity
The strategic incorporation of the this compound scaffold into kinase inhibitors is not arbitrary. The various substituents on the pyrazine ring play crucial roles in dictating the potency, selectivity, and pharmacokinetic properties of the final drug candidate.
-
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring and the exocyclic amino group can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The methyl group can occupy small hydrophobic pockets within the active site, contributing to binding affinity.
-
Modulation of Physicochemical Properties: The dimethylamino group can influence the solubility and metabolic stability of the molecule.
-
Vector for Further Functionalization: The pyrazine ring can be further functionalized to introduce additional pharmacophoric elements that can interact with other regions of the kinase, leading to enhanced selectivity and potency.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) before use. In general, handle in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceuticals. Its unique structural features provide a robust platform for the generation of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The synthetic protocols outlined in this guide, based on established chemical principles, offer a practical framework for the utilization of this important scaffold in drug discovery programs. The continued exploration of the chemical space around the this compound core promises to yield new and effective therapeutic agents for a range of diseases.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]
-
A Highly Efficient Method for the N-Alkylation of Aminopyrazines: Synthesis of Hydrophilic Red Fluorescent Dyes. ResearchGate. [Link]
-
This compound (C6H9N3). PubChem. [Link]
-
2-Amino-6-methylpyrazine. Covethouse. [Link]
-
Inhibitors of JAK family kinases from Novartis. ResearchGate. [Link]
-
2-Amino-6-methylpyrazine | C5H7N3. PubChem. [Link]
-
Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. PMC. [Link]
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. [Link]
- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
-
Novel Cdk inhibitors restore TGF-beta sensitivity in cdk4 overexpressing epithelial cells. ScienceDirect. [Link]
-
3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. PubMed. [Link]
-
Sotorasib. PubChem. [Link]
-
Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. [Link]
- Cdk inhibitors and methods and use thereof.
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Nature. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
-
Visible-light-mediated de-aminative alkylation of N-arylamines with alkyl Katritzky salts. Royal Society of Chemistry. [Link]
-
The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. PubMed. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]
-
Design of 2,5-dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and structure--activity relationships of a series of potent and orally active corticotropin-releasing factor receptor antagonists. PubMed. [Link]
- Preparation method of 2-aminopyrazine derivatives.
- Process for the preparation of cis-2,6-dimethylpiperazine.
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. PMC. [Link]
-
Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. ResearchGate. [Link]
-
Investigational Adagrasib Delivers Positive Results in Registration-Enabling Study of Patients with KRASG12C-Mutated Advanced Non-Small Cell Lung Cancer. 1stOncology. [Link]
-
New Reference: Adagrasib for kRAS Mutated NSCLC. Altai Oncology Software. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-AMINO-6-METHYLPYRAZINE 5G - OR6126-5G [dabos.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of N,6-dimethylpyrazin-2-amine for Biological Screening
Abstract
This comprehensive guide details robust and versatile strategies for the chemical derivatization of N,6-dimethylpyrazin-2-amine, a privileged scaffold in medicinal chemistry. Recognizing the importance of exploring chemical space to uncover novel biological activities, we present three core diversification protocols: N-acylation, Palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These methods are selected for their broad functional group tolerance, high efficiency, and amenability to library synthesis for high-throughput screening (HTS). For each derivatization strategy, this document provides a detailed, step-by-step protocol, the underlying chemical rationale, and methods for purification and characterization. Furthermore, we outline standardized protocols for preliminary biological screening of the resulting compound library, including assays for anticancer, antimicrobial, and kinase inhibitory activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the pyrazine core for the discovery of novel bioactive agents.
Introduction: The Pyrazine Scaffold as a Core for Discovery
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, offering a three-dimensional architecture and opportunities for specific molecular interactions with biological targets.[1] The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a particularly valuable scaffold found in numerous FDA-approved drugs and biologically active natural products.[2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3][4]
This compound is an attractive starting point for a drug discovery program due to its structural features:
-
The Primary Amino Group: Serves as a key handle for derivatization, allowing for the introduction of a wide variety of substituents through well-established chemical transformations.
-
The Pyrazine Core: The electron-deficient nature of the pyrazine ring influences its chemical reactivity and provides specific hydrogen bonding capabilities.
-
Methyl Groups: These substituents can influence the molecule's lipophilicity, metabolic stability, and steric profile, which can be fine-tuned in subsequent optimization efforts.
The strategic derivatization of this core scaffold is essential for generating a chemically diverse library of compounds. Such diversity is paramount for increasing the probability of identifying "hit" compounds in biological screens.[5] This guide provides the practical methodologies to achieve this diversification efficiently and logically.
Strategic Derivatization Pathways
To maximize molecular diversity from the this compound core, we will employ a three-pronged synthetic approach. This begins with direct functionalization of the amino group via amide coupling. For further diversification, we will first introduce a halogen handle onto the pyrazine ring, which then serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions.
Sources
- 1. 2-Amino-5-bromo-3-methylpyrazine | [frontierspecialtychemicals.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
Synthesis of N,6-dimethylpyrazin-2-amine Derivatives: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N,6-dimethylpyrazin-2-amine and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in biologically active molecules. We present a robust two-step synthetic pathway, commencing with the chlorination of a piperazinedione precursor, followed by a palladium-catalyzed Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction
Pyrazine derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's pharmacological profile. Specifically, this compound serves as a valuable building block for the elaboration of more complex molecular architectures. This protocol details a reliable and scalable synthesis of this key intermediate, empowering researchers to access a diverse range of derivatives for their screening libraries and lead optimization programs.
The presented synthesis is divided into two key transformations:
-
Formation of the Chloropyrazine Intermediate: Synthesis of 2-chloro-3,6-dimethylpyrazine from the readily available 3,6-dimethyl-2,5-piperazinedione.
-
Introduction of the Amino Moiety: Palladium-catalyzed Buchwald-Hartwig amination of the chloropyrazine intermediate to yield the target this compound.
This document provides detailed experimental procedures, explanations of the chemical principles, and visual aids to facilitate a successful synthesis.
Synthesis Pathway Overview
The overall synthetic route is a two-step process starting from 3,6-dimethyl-2,5-piperazinedione, which can be prepared from the self-condensation of alanine. The first step is a chlorination reaction to form the key intermediate, 2-chloro-3,6-dimethylpyrazine. The second step is a Buchwald-Hartwig amination to introduce the primary amine functionality.
Application Notes and Protocols for N,6-Dimethylpyrazin-2-amine in Agrochemical Research
Introduction: The Potential of N,6-Dimethylpyrazin-2-amine as a Versatile Agrochemical Scaffold
This compound, also identified as 3,6-dimethylpyrazin-2-amine (CAS Number: 13134-38-8), is emerging as a chemical intermediate of significant interest in the field of agrochemical research.[1] Its unique structure, which incorporates a pyrazine ring, an amino group, and two methyl groups, provides a versatile foundation for the synthesis of novel active ingredients.[1] Pyrazine derivatives are naturally occurring compounds found in various plants and microorganisms, often contributing to their defense mechanisms against pests and pathogens.[2] This inherent biological activity makes the pyrazine scaffold a promising starting point for the development of new fungicides, insecticides, and herbicides.[2][3]
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in agrochemical discovery. The document outlines its chemical properties, proposes potential mechanisms of action, and offers detailed protocols for its synthesis and evaluation as a candidate fungicide, insecticide, and herbicide.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.
| Property | Value | Reference |
| CAS Number | 13134-38-8 | [1] |
| Molecular Formula | C₆H₉N₃ | |
| Appearance | Yellow Solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Freely soluble in methanol and ethanol; slightly soluble in water. | [1] |
Proposed Mechanisms of Action: A Hypothesis-Driven Approach
While the precise mechanisms of action for this compound in an agrochemical context are yet to be fully elucidated, the broader class of pyrazine and related heterocyclic compounds offers valuable insights for forming testable hypotheses.
Potential Fungicidal Mechanism of Action
Pyrazine derivatives have demonstrated notable antifungal properties.[2] A plausible mechanism of action for this compound could involve the disruption of fungal cell membranes or the inhibition of key metabolic pathways. Some fungicides with heterocyclic structures are known to interfere with cellular respiration and energy production in fungal mitochondria.[4] Another potential target is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Potential Insecticidal Mechanism of Action
The insecticidal activity of pyrazine-based compounds is often attributed to their ability to disrupt the nervous system of target pests.[3] Similar to other neurotoxic insecticides, derivatives of this compound may act as antagonists or modulators of crucial neurotransmitter receptors, such as the GABA-gated chloride channels or nicotinic acetylcholine receptors.[5] This interference can lead to paralysis and eventual death of the insect. Some pyrazines also function as alarm pheromones in insects, suggesting a potential for repellent or behavior-modifying applications.[2]
Potential Herbicidal Mechanism of Action
The herbicidal potential of pyrazine derivatives lies in their ability to interfere with essential plant metabolic pathways.[3] A hypothesized mechanism for compounds derived from this compound is the inhibition of vital enzymes in amino acid synthesis or photosynthesis. For instance, some herbicides target the acetolactate synthase (ALS) enzyme, crucial for the production of branched-chain amino acids.[6] Another possibility is the inhibition of photosystem II (PSII), which would disrupt the electron transport chain in photosynthesis, leading to oxidative stress and plant death.[7]
Experimental Protocols
The following protocols provide a framework for the synthesis and comprehensive screening of this compound for its potential agrochemical activities.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of substituted pyrazines.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2,5-dimethylpyrazine
-
Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
n-propionaldehyde
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Petroleum ether
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethylpyrazine and FeSO₄·7H₂O.
-
Add water as a solvent and stir the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 60°C.[8]
-
Subsequently, add hydrogen peroxide dropwise, again ensuring the temperature does not exceed 60°C.[8]
-
After the additions are complete, add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.
-
Add the remaining n-propionaldehyde portion-wise during the reaction, which is typically run for 5-6 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.
-
Separate the aqueous phase and adjust the pH to 7.9-8.1 with a dilute NaOH solution.[8]
-
Extract the aqueous phase again with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to obtain pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Fungicidal Activity Assay against Rhizoctonia solani
Objective: To determine the in vitro fungicidal activity of this compound against Rhizoctonia solani, the causal agent of rice sheath blight.
Materials:
-
This compound
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a 7-day-old culture of R. solani, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubate the plates at 28 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions after 3 and 5 days, or until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value by probit analysis of the dose-response data.
Protocol 3: Insecticidal Activity Assay against Aphids (Aphis spp.)
Objective: To evaluate the contact toxicity and/or repellent activity of this compound against aphids.
Materials:
-
This compound
-
Aphids (e.g., Aphis craccivora)
-
Host plants (e.g., fava bean seedlings)
-
Acetone
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Spray bottle or leaf dip apparatus
-
Ventilated cages
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare serial dilutions of the test compound in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to achieve the desired concentrations (e.g., 50, 100, 250, 500 µg/mL). Prepare a control solution with acetone and Triton X-100 only.
-
Leaf Dip Method: a. Excise leaves from the host plants. b. Dip each leaf in the respective test solution for 10-15 seconds. c. Allow the leaves to air dry. d. Place the treated leaves in petri dishes with a moist filter paper. e. Introduce a known number of adult aphids (e.g., 20) onto each leaf. f. Seal the petri dishes with a ventilated lid.
-
Spray Method: a. Place host plants infested with a known population of aphids in separate ventilated cages. b. Spray the plants with the test solutions until runoff. c. Also, spray a set of plants with the control solution.
-
Incubate the petri dishes or cages at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Record aphid mortality at 24, 48, and 72 hours after treatment.
-
Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) value from the dose-response data.
Protocol 4: Herbicidal Activity Screening (Pre- and Post-emergence)
Objective: To assess the pre- and post-emergence herbicidal activity of this compound on representative monocot and dicot weed species.
Materials:
-
This compound
-
Seeds of test weed species (e.g., monocot: ryegrass (Lolium spp.); dicot: cress (Lepidium sativum))
-
Pots or trays with sterile soil mix
-
Acetone
-
Triton X-100
-
Distilled water
-
Greenhouse or growth chamber
Procedure: Pre-emergence Application:
-
Prepare test solutions of this compound in an acetone-water mixture with a surfactant, at various concentrations (e.g., 100, 250, 500, 1000 g a.i./ha).
-
Sow the seeds of the test weed species in pots filled with soil mix.
-
Apply the test solutions evenly to the soil surface.
-
Water the pots and place them in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Observe the pots for weed emergence and growth over 14-21 days.
-
Assess herbicidal activity by visually rating the percentage of growth inhibition or phytotoxicity compared to an untreated control.
Post-emergence Application:
-
Sow the seeds of the test weed species and allow them to grow to the 2-3 leaf stage.
-
Prepare the test solutions as described for the pre-emergence assay.
-
Spray the test solutions evenly over the foliage of the young weed plants.
-
Return the plants to the greenhouse or growth chamber.
-
Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over 7-14 days.
-
Visually rate the herbicidal efficacy as a percentage of control compared to untreated plants.
Diagram of Agrochemical Screening Workflow:
Caption: Workflow for agrochemical screening of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel agrochemicals. Its structural features suggest the potential for broad-spectrum activity against various agricultural pests, diseases, and weeds. The protocols outlined in these application notes provide a solid foundation for initiating research into its biological activities. Future work should focus on the synthesis of a library of derivatives to establish structure-activity relationships (SAR), which can guide the optimization of its efficacy and selectivity.[9][10][11][12][13] Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets of the most active compounds, paving the way for the development of next-generation crop protection agents.
References
-
Biosynce. (2025, December 30). What are the applications of pyrazine derivatives? Biosynce Blog. [Link]
-
Acta Chimica Slovenica. (2021, December 15). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed. [Link]
-
ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Retrieved from [Link]
-
Pharmaceutical Research. (1992, October). A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. PubMed. [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
-
IntechOpen. (n.d.). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Action of pyrazoline-type insecticides at neuronal target sites | Request PDF. Retrieved from [Link]
-
Advanced Biotech. (2024, December 19). Pyrazines as Crop Protection in Sustainable Agriculture. Retrieved from [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
-
Kansas State University Agricultural Experiment Station and Cooperative Extension Service. (n.d.). C715 Herbicide Mode of Action. Retrieved from [Link]
- Google Patents. (n.d.). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
-
MDPI. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum. Retrieved from [Link]
-
WSSA. (n.d.). HERBICIDE MODE OF ACTION TABLE. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]
-
CABI Digital Library. (2022, December 25). In vitro evaluation of different fungicides against Rhizoctonia solani and Alternaria citri infecting citrus. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro antifungal activities of compound 2 against Rhizoctonia solani. Retrieved from [Link]
-
PubMed. (n.d.). N-nitrourea derivatives as novel potential fungicides against Rhizoctonia solani: synthesis, antifungal activities, and 3D-QSAR. Retrieved from [Link]
-
ResearchGate. (n.d.). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Retrieved from [Link]
-
National Institutes of Health. (2021, July 16). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]
-
Semantic Scholar. (2023, February 6). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus c. Retrieved from [Link]
-
MDPI. (2022, July 12). Resistance Induction and Direct Antifungal Activity of Some Monoterpenes against Rhizoctonia solani, the Causal of Root Rot in Common Bean. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Retrieved from [Link]
-
ASM Journals. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles). Retrieved from [Link]
-
PubMed. (2016, February 1). Additive effects on the improvement of insecticidal activity: Design, synthesis, and insecticidal activity of novel pymetrozine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]
- Google Patents. (n.d.). US7279302B2 - Methods for identifying herbicidal compounds.
Sources
- 1. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 2. adv-bio.com [adv-bio.com]
- 3. biosynce.com [biosynce.com]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 5. researchgate.net [researchgate.net]
- 6. weedscience.org [weedscience.org]
- 7. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 9. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
- 11. A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics - Arabian Journal of Chemistry [arabjchem.org]
- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: N,6-Dimethylpyrazin-2-amine as a Ligand in Coordination Chemistry
Abstract
N,6-dimethylpyrazin-2-amine is a heterocyclic compound with significant potential as a ligand in coordination chemistry. Its pyrazine core, featuring two nitrogen atoms, combined with an exocyclic amino group, offers multiple coordination sites for metal ions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes involving this compound. While direct literature on this specific ligand is limited[1], the protocols and insights presented herein are derived from well-established methodologies for structurally analogous pyrazine and aminopyridine-based ligands. This document is intended for researchers, scientists, and drug development professionals seeking to explore the coordination chemistry of this promising ligand.
Introduction to this compound
This compound, with the chemical formula C₆H₉N₃, belongs to the family of pyrazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4[1]. The presence of an amino group at the 2-position and a methyl group at the 6-position introduces asymmetry and modifies the electronic properties of the pyrazine ring, making it an intriguing ligand for the synthesis of novel metal complexes.
Key Structural Features and Coordination Potential:
-
Bidentate Coordination: The ligand can act as a bidentate chelating agent, coordinating to a metal center through one of the ring nitrogen atoms and the exocyclic amino group.
-
Bridging Ligand: The pyrazine ring nitrogen that is not involved in chelation can coordinate to another metal center, leading to the formation of polynuclear complexes or coordination polymers[2][3].
-
Modulation of Electronic Properties: The electron-donating methyl and amino groups influence the electron density of the pyrazine ring, which in turn affects the stability and reactivity of the resulting metal complexes.
Pyrazine-based ligands have been instrumental in the development of coordination compounds with diverse applications in catalysis, materials science, and medicine[4][5][6]. The unique structural and electronic features of this compound suggest its potential to form complexes with interesting magnetic, optical, and catalytic properties.
Synthesis of this compound Ligand
While not extensively documented, a plausible synthesis of this compound can be adapted from established methods for constructing functionalized pyrazine rings. One common approach involves the condensation of a 1,2-diamine with an α-dicarbonyl compound[7].
Proposed Synthetic Protocol:
-
Starting Materials: A suitable starting point would be the condensation of a substituted 1,2-diaminopropane with a glyoxal derivative.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often under reflux conditions.
-
Purification: The resulting product can be purified using standard techniques like column chromatography or recrystallization.
-
Characterization: The identity and purity of the synthesized ligand should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Coordination Complexes: A General Protocol
The synthesis of coordination complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The following protocol provides a general guideline for the synthesis of a mononuclear transition metal complex.
Protocol 1: Synthesis of a Generic [M(this compound)₂Cl₂] Complex (M = Cu(II), Co(II), Ni(II))
-
Rationale: This protocol describes a straightforward self-assembly reaction between the ligand and a metal chloride salt. The stoichiometry is chosen to favor the formation of a mononuclear complex where two ligand molecules coordinate to the metal center[2][8]. Methanol is a common solvent for such reactions due to its ability to dissolve both the ligand and many metal salts.
Materials:
-
This compound (Ligand, L)
-
Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line), particularly for air-sensitive complexes.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 mmol) in anhydrous methanol (20 mL).
-
In a separate beaker, dissolve the metal(II) chloride hexahydrate (1.0 mmol) in anhydrous methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring.
-
Upon addition, a color change and/or precipitation may be observed.
-
Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours.
-
After reflux, allow the solution to cool to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms, slowly diffuse diethyl ether into the methanolic solution to induce crystallization.
-
Collect the resulting crystalline product by vacuum filtration, wash with a small amount of cold methanol, followed by diethyl ether.
-
Dry the product under vacuum.
Workflow for Coordination Complex Synthesis:
Caption: General workflow for the synthesis of a metal complex with this compound.
Characterization of Coordination Complexes
A thorough characterization of the synthesized complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.
Table 1: Expected Characterization Data for a Hypothetical [Ni(this compound)₂Cl₂] Complex
| Technique | Purpose | Expected Observations |
| Elemental Analysis (CHN) | Determines the elemental composition. | Experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| FT-IR Spectroscopy | Identifies functional groups and coordination modes. | Shift in the N-H stretching and bending vibrations of the amino group upon coordination. Changes in the pyrazine ring vibrations. Appearance of new bands in the far-IR region corresponding to Ni-N and Ni-Cl bonds[9]. |
| UV-Vis Spectroscopy | Probes the electronic transitions of the complex. | d-d transitions characteristic of an octahedral Ni(II) complex are expected in the visible region. Ligand-to-metal or metal-to-ligand charge transfer bands may appear in the UV region. |
| Magnetic Susceptibility | Determines the magnetic properties of the complex. | For a high-spin d⁸ Ni(II) complex in an octahedral environment, a magnetic moment corresponding to two unpaired electrons is expected. |
| Single-Crystal X-ray Diffraction | Provides the definitive 3D molecular structure. | Would confirm the coordination geometry around the Ni(II) center, bond lengths, and angles, as well as the packing of molecules in the crystal lattice[2][10][11]. |
| ¹H NMR Spectroscopy | Provides information on the ligand environment in diamagnetic complexes. | For paramagnetic complexes like Ni(II), peaks will be significantly broadened and shifted, making interpretation challenging but still possible for experienced spectroscopists[12]. |
Potential Applications
Metal complexes derived from this compound are expected to exhibit interesting properties with applications in various fields.
Catalysis
Pyrazine- and pyridine-based metal complexes are known to be active catalysts for a range of organic transformations.
-
Olefin Polymerization: Late transition metal complexes with chelating amine ligands have been successfully used as catalysts for olefin polymerization[13]. The electronic and steric properties of this compound could be tuned to control the catalytic activity and the properties of the resulting polymers.
-
Cross-Coupling Reactions: Metal complexes, particularly those of palladium and nickel, are workhorses in C-C and C-N cross-coupling reactions[5]. The pyrazine-based ligand could stabilize the metal center in various oxidation states throughout the catalytic cycle.
-
Hydrogen Evolution: Cobalt and nickel complexes with polypyridyl and related ligands have been investigated as molecular catalysts for the electrochemical and photochemical reduction of protons to hydrogen[4].
Illustrative Catalytic Cycle for a Cross-Coupling Reaction:
Caption: A generalized catalytic cycle for a cross-coupling reaction, where 'L' represents the this compound ligand.
Bioinorganic and Medicinal Chemistry
The structural similarity of pyrazines to purines and pyrimidines makes them attractive scaffolds for the development of therapeutic agents[6]. Metal complexes often exhibit enhanced biological activity compared to the free ligands[14][15].
-
Antimicrobial Agents: Metal complexes can interfere with microbial metabolic pathways. The this compound ligand could be used to synthesize complexes with potential antibacterial and antifungal properties[14].
-
Anticancer Agents: Platinum and other metal-based drugs are cornerstones of cancer chemotherapy. Pyrazine-based complexes have been evaluated for their anticancer properties, often involving interactions with DNA or inhibition of key enzymes[14][16].
-
Enzyme Inhibition: The ability of the ligand to chelate metal ions is crucial for the function of many enzymes. Complexes of this compound could be designed as inhibitors for metalloenzymes[17].
Conclusion
This compound presents a valuable, yet underexplored, building block for the synthesis of novel coordination complexes. The protocols and insights provided in this guide, based on the well-established chemistry of related pyrazine and aminopyridine ligands, offer a solid foundation for researchers to begin exploring its coordination chemistry. The potential for creating complexes with tailored catalytic and biological activities makes this compound a compelling target for future research in inorganic and medicinal chemistry.
References
-
National Institutes of Health.
-
PubChem.
-
Benchchem.
-
PubChem.
-
MDPI.
-
MDPI.
-
ACS Publications.
-
ChemicalBook.
-
Science.gov.
-
AMiner.
-
PubChem.
-
BLDpharm.
-
[Synthesis and X-Ray Structure of copper(II) dinitrate.]([Link]) Trade Science Inc.
-
Nature.
-
MDPI.
-
National Institutes of Health.
-
Journal of Medicinal Chemistry.
-
National Institutes of Health.
-
MDPI.
-
SpringerLink.
-
RSC Publishing.
-
Chemistry Stack Exchange.
-
MDPI.
-
RSC Publishing.
-
ResearchGate.
-
PubMed Central.
-
ResearchGate.
-
ResearchGate.
-
MDPI.
-
ResearchGate.
-
PubMed.
-
Semantic Scholar.
-
PubChem.
-
PubChem.
Sources
- 1. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 2. Syntheses and crystal structures of dichloridobis(2,3-dimethylpyrazine-κN)zinc(II) and catena-poly[[dichloridozinc(II)]-μ-2,3-dimethylpyrazine-κ2N1:N4] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xray.uky.edu [xray.uky.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Bivalent Ni(II), Co(II) and Cu(II) complexes of [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea: synthesis, spectral characterization, DNA and in-vitro anti-bacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and X-Ray Structure of [N,N-Bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane](3,5-dimethylpyrazole) copper(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. resource.aminer.org [resource.aminer.org]
- 17. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Screening of N,6-dimethylpyrazin-2-amine for Anticancer Activity
Introduction: The Rationale for Screening N,6-dimethylpyrazin-2-amine
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Several derivatives of 2-aminopyrazine have been identified as promising antitumor agents.[1] This structural motif is recognized for its role in targeting various cellular pathways implicated in cancer progression. Given the established precedent for anticancer properties within this chemical class, this compound emerges as a compelling candidate for comprehensive in vitro anticancer screening. These application notes provide a structured, multi-tiered approach to evaluate the cytotoxic and mechanistic effects of this novel compound, guiding researchers from initial viability assays to more detailed investigations into its mode of action.
PART 1: Compound Preparation and Handling
Prior to initiating any biological assay, it is critical to ensure the proper solubilization and stability of the test compound. The solubility of this compound and related dimethylpyrazines suggests moderate solubility in water and higher solubility in organic solvents like ethanol and methanol.[2][3]
Protocol 1.1: Preparation of Stock Solution
-
Solvent Selection: Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution. DMSO is a versatile solvent compatible with most cell culture media at low final concentrations (typically ≤ 0.5%).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in 100% cell culture grade DMSO.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
PART 2: Cell Line Selection and Culture
The choice of cell lines is a critical determinant in the relevance of in vitro screening data.[4] For an initial broad-spectrum analysis, a panel of cell lines representing diverse cancer types is recommended. The National Cancer Institute's NCI-60 panel serves as a foundational resource for such selections.[5][6][7][8][9]
Recommended Initial Screening Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, well-differentiated.[10] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, highly invasive.[10] |
| A549 | Lung Carcinoma | Adenocarcinomic epithelial, widely used model.[10] |
| HCT-116 | Colon Carcinoma | Mismatch repair deficient, well-characterized genetics.[11] |
| HepG2 | Hepatocellular Carcinoma | Represents a common solid tumor of the liver.[11][12] |
| K562 | Chronic Myelogenous Leukemia | Suspension cell line, useful for hematological malignancy studies.[13] |
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO₂).
PART 3: Primary Screening - Cytotoxicity Assessment
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[5][12] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Protocol 3.1: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT Cell Viability Assay.
PART 4: Mechanistic Assays
If this compound demonstrates significant cytotoxicity in the primary screen, subsequent assays are necessary to elucidate its mechanism of action. Key cellular processes to investigate include apoptosis and cell cycle progression.
Protocol 4.1: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations will be distinguishable:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caption: Workflow for Apoptosis Detection.
Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] A compound-induced arrest at a specific checkpoint can indicate a potential mechanism of action.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[10]
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[6] RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
-
Caption: The Cell Cycle and Potential Arrest Points.
PART 5: Data Interpretation and Next Steps
The collective data from these assays will provide a comprehensive initial profile of the anticancer activity of this compound.
| Assay | Primary Endpoint | Interpretation |
| MTT Assay | IC₅₀ values across a panel of cell lines. | Potency and selectivity of the compound. Low IC₅₀ values indicate high potency. |
| Apoptosis Assay | Percentage of apoptotic cells. | Indicates if the compound induces programmed cell death. |
| Cell Cycle Analysis | Distribution of cells in G1, S, and G2/M phases. | Reveals if the compound interferes with cell cycle progression, causing arrest at specific checkpoints. |
A compound demonstrating potent, selective cytotoxicity that induces apoptosis and/or causes cell cycle arrest warrants further investigation. Subsequent steps could include target identification studies, in vivo efficacy testing in animal models, and further chemical optimization to improve potency and drug-like properties.
References
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
-
Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
American Association for Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–2384. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Amino-1,4-dimethylpyrazine. Retrieved from [Link]
-
Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines. Retrieved from [Link]
-
Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
-
PNAS. (2012). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Proceedings of the National Academy of Sciences, 109(13), 4770-4775. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Ruiz-Moreno, A. J., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1072-1083. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]
-
Cancers. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers, 11(8), 1097. Retrieved from [Link]
-
ResearchGate. (2016). The Importance of Cancer Cell Lines as in vitro Models in Cancer Methylome Analysis and Anticancer Drugs Testing. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5488. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]
Sources
- 1. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 6. NCI-60 - Wikipedia [en.wikipedia.org]
- 7. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 10. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 11. researchgate.net [researchgate.net]
- 12. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]
- 13. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Evaluation of N,6-dimethylpyrazin-2-amine as a Potential Antimicrobial and Antifungal Agent
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazine derivatives represent a promising class of N-heterocyclic compounds, with numerous analogues demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of N,6-dimethylpyrazin-2-amine for its potential antimicrobial and antifungal efficacy. While specific data on this particular compound is limited, the protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to generate robust, reproducible, and scientifically valid data. This guide details foundational concepts, pre-experimental considerations, and step-by-step protocols for core assays, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.
Part 1: Foundational Concepts & Pre-Experimental Considerations
The Rationale: Pyrazines as a Privileged Scaffold
Pyrazine is a six-membered heterocyclic ring containing two nitrogen atoms. This structural motif is prevalent in many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry.[1] The pyrazine core can be readily functionalized, allowing for the synthesis of diverse derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal effects.[1][2] Therefore, a systematic evaluation of this compound is a logical step in the search for new anti-infective agents.
Causality in Experimental Design: Why Standardization is Critical
The reliability of antimicrobial susceptibility testing (AST) is paramount. Minor variations in media composition, inoculum density, or incubation conditions can lead to significant and misleading differences in results. For this reason, adherence to standardized protocols, such as those published by the Clinical and Laboratory Standards Institute (CLSI), is not merely a recommendation but a requirement for generating data that is comparable and reproducible across different laboratories and studies.[5][6][7][8]
The core principle of these assays is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (the MIC). This is achieved by challenging a standardized population of microbes with serial dilutions of the test compound under controlled conditions.
Pre-experimental Protocol: Compound & Organism Preparation
1.3.1 Test Compound (this compound) Preparation
-
Solubility Testing: Before preparing a stock solution, determine the solubility of this compound in various solvents compatible with microbiological assays (e.g., sterile deionized water, dimethyl sulfoxide (DMSO), ethanol). The chosen solvent must not exhibit antimicrobial properties at its final working concentration. Typically, the final solvent concentration in the assay should be ≤1% (v/v).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in the selected solvent. Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container. Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
1.3.2 Selection and Preparation of Test Organisms
A representative panel of microorganisms should be selected to screen for broad-spectrum activity. This panel should include:
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast (Fungi): Candida albicans (e.g., ATCC 90028)
-
Filamentous Fungi (Mold): Aspergillus fumigatus (e.g., ATCC 204305)
Inoculum Standardization (The McFarland Standard): The density of the microbial inoculum is a critical variable. The standard method for adjusting inoculum turbidity is by comparison to a 0.5 McFarland standard . This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9][10][11][12]
-
Preparation of 0.5 McFarland Standard:
-
Prepare a 1.175% (w/v) solution of barium chloride dihydrate (BaCl₂·2H₂O).
-
Prepare a 1% (v/v) solution of sulfuric acid (H₂SO₄).
-
Add 0.05 mL of the barium chloride solution to 9.95 mL of the sulfuric acid solution and mix vigorously.[11]
-
Dispense into a sealed, screw-cap tube identical to the one used for preparing the microbial suspension.
-
Store in the dark at room temperature. Vigorously vortex before each use.
-
-
Preparing the Microbial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Visually compare the turbidity of the microbial suspension to the 0.5 McFarland standard against a white background with contrasting black lines. Adjust the suspension by adding more colonies or more sterile diluent until the turbidities match.[10] This standardized suspension is now ready for further dilution as per the specific assay protocols.
-
Part 2: Protocols for Antibacterial Assays
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the test compound that inhibits visible bacterial growth. The protocol is based on the CLSI M07 standard.[13][14][15][16][17]
Materials:
-
Standardized bacterial inoculum (matching 0.5 McFarland standard)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative/Solvent control (e.g., DMSO)
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10. This leaves 50 µL in each well (1-10) with serially diluted compound, and well 11 empty of the compound (to serve as the growth control). Well 12 will be the sterility control.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension 1:150 in CAMHB. This dilution is designed to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.
-
Controls:
-
Well 11 (Growth Control): Contains 50 µL CAMHB + 50 µL inoculum. Should show turbidity.
-
Well 12 (Sterility Control): Contains 100 µL CAMHB only. Should remain clear.
-
Positive Control: A separate row or plate should be set up using a known antibiotic instead of the test compound.
-
Solvent Control: A separate row should be run with the solvent (e.g., DMSO) serially diluted to ensure it has no effect on growth.
-
-
Incubation: Seal the plate (e.g., with a breathable film or lid) and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Protocol: Kirby-Bauer Disk Diffusion Assay
This is a qualitative screening method to assess the susceptibility of bacteria to the test compound. It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, and a zone of growth inhibition will form around the disk if the organism is susceptible.[18][19][20][21][22]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (matching 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Positive control antibiotic disks
Step-by-Step Methodology:
-
Disk Preparation: Aseptically impregnate sterile blank paper disks with a known amount of the this compound solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely in a sterile environment.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Lawn Culture: Swab the entire surface of an MHA plate to create a uniform "lawn" of bacteria. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.[20]
-
Disk Application: Aseptically place the prepared compound disk and control antibiotic disks onto the surface of the inoculated agar plate. Disks should be spaced at least 24 mm apart.[19] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
Visualization: Antibacterial Assay Workflow
Caption: Workflow for antibacterial susceptibility testing.
Part 3: Protocols for Antifungal Assays
Antifungal susceptibility testing follows similar principles to antibacterial testing but requires different media and incubation conditions. The following protocols are based on CLSI standards M27 for yeasts and M38 for filamentous fungi.[23][24][25][26][27][28][29][30][31][32]
Protocol: Antifungal MIC Determination (Broth Microdilution)
Materials:
-
Standardized fungal inoculum
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Positive control antifungal (e.g., Fluconazole for yeast, Amphotericin B for molds)
Step-by-Step Methodology:
-
Plate Preparation & Serial Dilution: Follow the same serial dilution procedure as described in the antibacterial MIC protocol (Section 2.1, steps 1-3), but use sterile RPMI-1640 medium instead of CAMHB.
-
Inoculum Preparation:
-
For Yeasts (e.g., C. albicans): Prepare a 0.5 McFarland suspension in sterile saline. Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[24]
-
For Molds (e.g., A. fumigatus): Grow the mold on potato dextrose agar until sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the resulting spore suspension with a spectrophotometer to an optical density that yields a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. The exact spectrophotometer readings and dilutions are specified in the CLSI M38 document.[23][27]
-
-
Inoculation: Add 100 µL of the final diluted fungal inoculum to wells 1 through 11. (Note: for antifungals, a 100 µL inoculum is often added to 100 µL of drug dilution, so initial drug concentrations should be adjusted accordingly. Check the specific CLSI standard).
-
Controls: Set up growth, sterility, positive, and solvent controls as described in the antibacterial protocol.
-
Incubation:
-
Yeasts: Incubate at 35°C for 24-48 hours.
-
Molds: Incubate at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
-
-
Result Interpretation: The MIC endpoint is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for azoles like fluconazole or 100% for agents like amphotericin B) in turbidity compared to the growth control well.
Visualization: Antifungal Assay Workflow
Caption: Generalized workflow for antifungal MIC determination.
Part 4: Data Presentation & Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Data Summary for Antimicrobial/Antifungal Activity of this compound
| Test Organism | Strain (e.g., ATCC) | Assay Type | MIC (µg/mL) | Zone of Inhibition (mm) | Positive Control | MIC of Control (µg/mL) |
| S. aureus | 29213 | Broth Microdilution | Ciprofloxacin | |||
| E. coli | 25922 | Broth Microdilution | Ciprofloxacin | |||
| S. aureus | 29213 | Disk Diffusion | Ciprofloxacin (5 µg) | |||
| E. coli | 25922 | Disk Diffusion | Ciprofloxacin (5 µg) | |||
| C. albicans | 90028 | Broth Microdilution | Fluconazole | |||
| A. fumigatus | 204305 | Broth Microdilution | Amphotericin B |
Interpretation:
-
MIC Values: A lower MIC value indicates higher potency. The results should be compared to those of the positive control antibiotics/antifungals.
-
Zones of Inhibition: A larger zone diameter indicates greater susceptibility of the organism to the compound.
-
Future Directions: If promising activity is observed (e.g., low MIC values), subsequent studies should be performed. These include determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess whether the compound is static or cidal, time-kill kinetic assays, and mechanism of action studies.
References
-
M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes. URL: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). URL: [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. URL: [Link]
-
M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Preparation of McFarland Turbidity Standards. Microbe Online. URL: [Link]
-
McFarland standards. Wikipedia. URL: [Link]
-
CLSI M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. GlobalSpec. URL: [Link]
-
McFarland Standards in Microbiology | Principle, Preparation, Uses & Limitations Explained. InformationBoxTicket Lifestyles (YouTube). URL: [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. URL: [Link]
-
PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Microbiology Class. URL: [Link]
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. Food Chemistry. URL: [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules. URL: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. URL: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. URL: [Link]
-
Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar. URL: [Link]
-
11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. LibreTexts Biology. URL: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). URL: [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. URL: [Link]
-
Synthesis and antifungal activity of some imidazo, pyrazino and v-triazoloquinoxalines. Pharmazie. URL: [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. METROL. URL: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. ResearchGate. URL: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. URL: [Link]
-
CLSI 2024 M100Ed34. Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
-
Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. PubMed. URL: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. URL: [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. GlobalSpec. URL: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. URL: [Link]
-
M07-A8. Regulations.gov. URL: [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. URL: [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. iacld.com [iacld.com]
- 7. goums.ac.ir [goums.ac.ir]
- 8. darvashco.com [darvashco.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Preparation of McFarland Turbidity Standards • Microbe Online [microbeonline.com]
- 11. McFarland standards - Wikipedia [en.wikipedia.org]
- 12. microbiologyclass.net [microbiologyclass.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. testinglab.com [testinglab.com]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. asm.org [asm.org]
- 19. microbenotes.com [microbenotes.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 22. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 23. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 24. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 25. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 26. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 27. standards.globalspec.com [standards.globalspec.com]
- 28. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. njccwei.com [njccwei.com]
- 30. webstore.ansi.org [webstore.ansi.org]
- 31. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 32. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols: N,6-Dimethylpyrazin-2-amine as a Novel Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential utility of N,6-dimethylpyrazin-2-amine as a fluorescent probe. While direct literature on the specific photophysical properties of this compound is emerging, this guide synthesizes established principles from the broader class of aminopyrazine derivatives to propose its characteristics and application protocols. We will explore the underlying principles of pyrazine-based fluorescence, hypothesized photophysical properties, and detailed protocols for characterization and utilization in various research contexts, including bioimaging and analyte detection.
Introduction: The Promise of Aminopyrazine Fluorophores
Pyrazine derivatives are a significant class of N-heterocyclic aromatic compounds that have garnered substantial interest for their diverse applications, ranging from flavor chemistry to pharmaceuticals.[1][2] A key feature of many pyrazine derivatives is their intrinsic fluorescence, which can be modulated by structural modifications and their local environment.[3][4][5] The introduction of an amino group, an electron-donating substituent, into the pyrazine ring is known to enhance fluorescence intensity, making aminopyrazines attractive scaffolds for the development of novel fluorescent probes.[4][6]
This compound, a simple yet promising aminopyrazine, is proposed here as a potential fluorescent probe. Its structure, featuring both electron-donating amino and methyl groups, suggests the likelihood of interesting photophysical properties amenable to sensing applications. This guide will provide the foundational knowledge and experimental framework to explore and validate the use of this compound as a fluorescent tool.
Hypothesized Photophysical Properties and Underlying Mechanisms
The fluorescence of pyrazine derivatives is often attributed to intramolecular charge transfer (ICT) states, particularly in "push-pull" systems where electron-donating and electron-withdrawing groups are present.[3] In this compound, the amino group acts as the electron donor, and the pyrazine ring itself can act as the electron acceptor.
Predicted Photophysical Characteristics
Based on the analysis of similar aminopyridine and pyrazine derivatives, we can predict the following properties for this compound:
| Property | Predicted Characteristic | Rationale |
| Excitation Wavelength (λex) | ~340-390 nm | Similar aminopyridine derivatives show excitation in this range.[6] |
| Emission Wavelength (λem) | ~450-500 nm | Emission is expected in the blue-green region of the spectrum, typical for aminopyridine and some pyrazine fluorophores.[6][7] |
| Quantum Yield (Φ) | Moderate to High | The presence of an amino group is anticipated to lead to a respectable quantum yield.[4] |
| Solvatochromism | Positive Solvatochromism | The emission wavelength is expected to red-shift with increasing solvent polarity due to the stabilization of the polar excited state.[3][8][9] |
| pH Sensitivity | Fluorescence modulation with pH | The amino group and pyrazine nitrogens are susceptible to protonation, which will likely alter the electronic structure and, consequently, the fluorescence.[4][10][11][12] |
Potential Sensing Mechanisms
The fluorescence of this compound could be modulated for sensing applications through several mechanisms:
-
Fluorescence Quenching: Interaction with analytes can lead to a decrease in fluorescence intensity. This can occur through various processes, including collisional quenching, static quenching, or Förster Resonance Energy Transfer (FRET).[13][14] Common quenchers include molecular oxygen, metal ions, and certain amino acids like tryptophan and tyrosine.[4][15][16]
-
Fluorescence Enhancement: Binding to an analyte could restrict intramolecular rotations or alter the electronic environment, leading to an increase in fluorescence intensity. This "turn-on" response is highly desirable for sensitive detection.[17]
-
Analyte-Induced Spectral Shifts: The binding of an analyte could cause a shift in the excitation or emission spectra, enabling ratiometric sensing.
Experimental Protocols
The following protocols are designed to be self-validating systems for the characterization and application of this compound as a fluorescent probe.
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the steps to determine the fundamental photophysical properties of this compound.
Workflow Diagram:
Caption: Workflow for characterizing the photophysical properties of this compound.
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by diluting the stock solution in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, water).[7][8][18][19][20]
-
The final concentration should be in the low micromolar range to avoid aggregation-induced quenching.
-
-
Absorbance Spectroscopy:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum of the probe in each solvent to determine the maximum absorption wavelength (λabs).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the excitation and emission spectra of the probe in each solvent.
-
To obtain the emission spectrum, excite the sample at its λabs.
-
To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission.
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield relative to a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Data Analysis:
Protocol 2: Evaluation of pH Sensitivity
This protocol details the investigation of the pH-dependent fluorescence of this compound.
Workflow Diagram:
Caption: Workflow for evaluating the pH sensitivity of this compound.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
-
-
pH Titration:
-
Add a small aliquot of the probe stock solution to each buffer to a final concentration in the low micromolar range.
-
Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the aqueous environment.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of the probe at each pH value, using the predetermined optimal excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
From the resulting titration curve, the pKa value(s) can be determined.
-
Protocol 3: Screening for Analyte Sensing
This general protocol can be adapted to screen for the sensing of various analytes, such as metal ions or biomolecules.[22][23][24][25]
Workflow Diagram:
Caption: General workflow for screening analyte sensing capabilities.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable buffer at a fixed concentration.
-
Prepare stock solutions of the analytes to be tested (e.g., various metal salts, amino acids, etc.).
-
-
Fluorescence Measurement:
-
Record the initial fluorescence spectrum of the probe solution.
-
Add a small aliquot of an analyte stock solution and incubate for a short period.
-
Record the fluorescence spectrum again.
-
Repeat for each analyte of interest.
-
-
Selectivity Study:
-
For any analyte that elicits a response, perform a selectivity study by measuring the probe's response to that analyte in the presence of other potentially interfering species.
-
-
Titration and Limit of Detection:
-
For a promising analyte, perform a titration by adding increasing concentrations of the analyte to the probe solution and measuring the fluorescence response.
-
From the titration data, determine the binding constant and the limit of detection (LOD).
-
Potential Applications in Research and Drug Development
The unique properties of this compound, once fully characterized, could be leveraged in several areas:
-
Bioimaging: Its small size and potential for cell permeability make it a candidate for intracellular sensing of pH or specific analytes.[26][27][28] Functionalization of the probe could allow for targeting specific organelles or biomolecules.
-
High-Throughput Screening: The probe could be used in assays to screen for enzyme inhibitors or other modulators of biological processes that result in a change in the local environment (e.g., pH, metal ion concentration).
-
Environmental Sensing: Its sensitivity to metal ions or other pollutants could be exploited for environmental monitoring applications.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Fluorescence | - Inappropriate solvent- Quenching by impurities or dissolved oxygen- Photobleaching | - Test a wider range of solvents- Use high-purity solvents and degas solutions- Reduce excitation light intensity or exposure time |
| Poor Selectivity | - Probe interacts with multiple analytes | - Modify the probe structure to enhance specific binding- Use masking agents to block interfering species |
| Signal Instability | - Photodegradation- Chemical instability of the probe | - Use fresh solutions- Store stock solutions protected from light and at low temperatures |
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes. By applying the systematic characterization and application protocols outlined in this guide, researchers can unlock its potential for a wide range of sensing and imaging applications. The principles and methodologies described herein provide a robust framework for not only evaluating this specific compound but also for the broader exploration of aminopyrazine derivatives as valuable tools in chemical and biological research.
References
-
AIP Publishing. (1979). Photophysics of pyrazine and its methylated derivatives at high pressure. The Journal of Chemical Physics. [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. [Link]
-
Abdullah, Z., & Johari Azila Idris, H. N. (2018). Synthesis of selected pyrazine derivatives and their photopyhsical characteristics. 5th International Conference on Organic and Inorganic Chemistry. [Link]
-
IOP Publishing. (n.d.). Optical properties of pyrazine derivatives compared with their s-triazine analogs. [Link]
-
PubMed. (2024). A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors. [Link]
-
ResearchGate. (n.d.). Dimethylpyrazine synthesis via the Dakin–West reaction on amino acids. [Link]
-
PubChemLite. (n.d.). This compound (C6H9N3). [Link]
-
PubMed Central. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]
-
Wikipedia. (n.d.). Quenching (fluorescence). [Link]
-
National Institutes of Health. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]
-
ResearchGate. (n.d.). Detection of low concentrations of volatile amines in aqueous solutions using pH-dependent fluorophores. [Link]
-
National Institutes of Health. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. [Link]
-
ResearchGate. (n.d.). Fluorescent Sensors for Biological Metal Ions. [Link]
-
National Institutes of Health. (2010). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. [Link]
-
MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]
-
MDPI. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. [Link]
-
PubMed. (2010). Mechanisms of quenching of Alexa fluorophores by natural amino acids. [Link]
-
MDPI. (n.d.). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. [Link]
-
PubMed. (2011). Functionalization of inorganic nanoparticles for bioimaging applications. [Link]
-
Royal Society of Chemistry. (2021). A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state. [Link]
-
ResearchGate. (n.d.). Di(2-picolyl)amine Appended Luminescent Probes : Advances in Bioimaging and Therapeutics. [Link]
-
MDPI. (n.d.). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). FLUORESCENCE CHARACTERISTIC OF 2-CHLOROPYRAZINE: EFFECT OF SOLVENTS AND CONCENTRATION OF Cu(II). [Link]
-
PubMed. (2022). Solvent-Dependent Fluorescence Properties of CH2- bis(BODIPY)s. [Link]
-
National Institutes of Health. (2021). A Zn(II)-Based Sql Type 2D Coordination Polymer as a Highly Sensitive and Selective Turn-On Fluorescent Probe for Al3+. [Link]
-
MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
-
Lakowicz, J. R. (1982). Effects of Solvents on Fluorescence Emission Spectra. [Link]
-
MDPI. (n.d.). Coelenterazine Analogs for Bioassays and Molecular Imaging. [Link]
-
Semantic Scholar. (n.d.). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]
-
National Institutes of Health. (n.d.). 2-Amino-6-methylpyrazine. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Photophysical and Electrochemical Properties of Pyridine-, Pyrazine- and Triazine-based (D-π-) 2 A Fluorescent Dyes. [Link]
-
PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. [Link]
-
Royal Society of Chemistry. (n.d.). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. scispace.com [scispace.com]
- 9. [PDF] Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ossila.com [ossila.com]
- 14. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 15. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of quenching of Alexa fluorophores by natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Zn(II)-Based Sql Type 2D Coordination Polymer as a Highly Sensitive and Selective Turn-On Fluorescent Probe for Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ukm.my [ukm.my]
- 20. Solvent-Dependent Fluorescence Properties of CH2- bis(BODIPY)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Functionalization of inorganic nanoparticles for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,6-Dimethylpyrazin-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N,6-dimethylpyrazin-2-amine (CAS: 552864-60-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this valuable heterocyclic amine. We will explore common synthetic routes, address frequently encountered challenges in a direct question-and-answer format, and provide detailed troubleshooting protocols to enhance the efficiency and success of your experiments.
Introduction to this compound
This compound is a substituted pyrazine derivative featuring a methyl group on the pyrazine ring and another on the exocyclic amine. Its structure makes it a versatile intermediate and building block in the synthesis of diverse molecules, particularly in the development of novel pharmaceutical and agrochemical agents[1]. The electron-deficient nature of the pyrazinone ring, combined with the nucleophilic amino group, provides a unique scaffold for constructing complex molecular architectures. Optimizing its synthesis is critical for ensuring a reliable and cost-effective supply chain for research and development.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically begins with a pre-functionalized pyrazine ring, most commonly 2-chloro-6-methylpyrazine. The key transformation is the formation of a carbon-nitrogen bond at the C2 position. Two primary, highly effective strategies dominate this synthesis: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and often robust method for aminating electron-deficient heteroaryl halides. The inherent electron-withdrawing effect of the two ring nitrogens makes the C2 position of 2-chloro-6-methylpyrazine electrophilic and susceptible to attack by a nucleophile like methylamine. This reaction is typically performed at elevated temperatures and pressures.
-
Buchwald-Hartwig Amination: This powerful, modern cross-coupling reaction utilizes a palladium catalyst with a specialized phosphine ligand to form the C-N bond under milder conditions than SNAr[2]. Its primary advantages are high functional group tolerance, generally higher yields, and applicability to a broader range of substrates[3].
Caption: Primary synthetic routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge for successful experimentation.
Q1: What are the critical quality attributes of the starting materials?
A1: The purity of your starting materials is paramount.
-
2-Chloro-6-methylpyrazine: Should be free of isomeric impurities (e.g., 2-chloro-3-methylpyrazine or 2-chloro-5-methylpyrazine) and di-chlorinated pyrazines, as these will lead to a complex product mixture that is difficult to separate. Verify purity by GC-MS and ¹H NMR before use.
-
Methylamine: Typically used as a solution in a solvent like THF, ethanol, or water. An anhydrous solution is preferred for the Buchwald-Hartwig reaction to prevent catalyst deactivation. Ensure the concentration is accurately known to maintain correct stoichiometry.
-
Solvents and Reagents: For Buchwald-Hartwig amination, strictly anhydrous and deoxygenated solvents are required to protect the palladium catalyst from oxidation. The base (e.g., sodium tert-butoxide) should be handled in an inert atmosphere as it is highly hygroscopic.
Q2: Can you explain the mechanism of the SNAr pathway?
A2: The SNAr reaction for this synthesis proceeds via an addition-elimination mechanism.
-
Nucleophilic Attack: The methylamine (nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyrazine ring.
-
Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring.
-
Elimination of Leaving Group: Aromaticity is restored by the elimination of the chloride ion (leaving group), yielding the final this compound product. The process is often the rate-limiting step.
Q3: What are the specific advantages of the Buchwald-Hartwig reaction for this transformation?
A3: The Buchwald-Hartwig amination offers several key advantages over traditional SNAr[2]:
-
Milder Conditions: It typically proceeds at lower temperatures (e.g., 80-110 °C) and does not require high pressure, making it safer and more accessible.
-
Higher Yields & Purity: The reaction is often cleaner with fewer side products, leading to higher isolated yields and simplifying purification.
-
Broader Scope: While not essential for methylamine, this method is invaluable for coupling less nucleophilic amines or more sterically hindered partners, highlighting its versatility in drug discovery programs.
Q4: How does one choose the correct ligand and base for the Buchwald-Hartwig reaction?
A4: Ligand and base selection is critical for catalytic efficiency.
-
Ligand: For aminating electron-deficient heterocycles like pyrazine, bulky, electron-rich phosphine ligands are preferred. Ligands like XPhos, SPhos, or tBuDavePhos are excellent choices[4]. They promote the crucial reductive elimination step and stabilize the active Pd(0) species. A screening of several ligands is often recommended to find the optimal choice for your specific system.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate complex). Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for this transformation unless the substrate is highly activated[3].
Q5: What analytical techniques are best for monitoring the reaction?
A5: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the 2-chloro-6-methylpyrazine starting material. Use a UV lamp for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The best method for monitoring the appearance of the product and the disappearance of the starting material. It provides confirmation of the product's molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction conversion and for assessing the purity of the final product[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the final, purified product.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Conversion
You've run the reaction, but TLC or GC-MS analysis shows mostly unreacted starting material.
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Causality & Solutions:
-
For SNAr: This reaction requires significant thermal energy to overcome the activation barrier. If you are running the reaction in an open flask at the boiling point of a solvent like ethanol, you may not reach a sufficient temperature.
-
Solution: Perform the reaction in a sealed pressure vessel or autoclave to safely reach temperatures of 120-150 °C. Using a large excess of methylamine (e.g., as a concentrated solution) can also drive the reaction forward.
-
-
For Buchwald-Hartwig: This reaction is highly sensitive to oxygen and water, which can deactivate the palladium catalyst.
-
Solution: Ensure your entire setup is rigorously purged with an inert gas (argon or nitrogen). Use solvents that have been passed through a purification system (e.g., alumina column) or freshly distilled. The palladium precatalyst and ligand should be high-purity and handled in a glovebox if possible. The base, sodium tert-butoxide, degrades upon exposure to air and moisture; use a freshly opened bottle or a sample that has been properly stored under inert gas.
-
Problem 2: Formation of Significant Byproducts
The reaction works, but GC-MS or NMR shows multiple unexpected signals, complicating purification.
-
Possible Cause 1: Dimerization/Oligomerization. Under excessively high temperatures, pyrazine derivatives can undergo polymerization or degradation[5].
-
Solution: Optimize the reaction temperature. For Buchwald-Hartwig, run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the lowest temperature that gives a reasonable reaction rate. For SNAr, avoid unnecessarily long reaction times at very high temperatures.
-
-
Possible Cause 2: Reaction with Solvent. Certain solvents can compete in the reaction. For example, using an alcohol solvent in Buchwald-Hartwig can sometimes lead to competing C-O bond formation (etherification), although this is less common than C-N coupling.
-
Solution: Switch to a non-coordinating, aprotic solvent like toluene or dioxane for the Buchwald-Hartwig reaction.
-
-
Possible Cause 3: Impure Starting Material. As noted in the FAQs, isomeric or di-halogenated impurities in the starting material will lead directly to the formation of corresponding byproduct isomers.
-
Solution: Re-purify the 2-chloro-6-methylpyrazine starting material by distillation or column chromatography before use.
-
Problem 3: Difficulties in Product Isolation and Purification
The reaction is complete, but you are experiencing low recovery after workup and chromatography.
-
Possible Cause 1: Product Volatility. Low molecular weight aminopyrazines can be somewhat volatile.
-
Solution: When removing solvent on a rotary evaporator, use a lower temperature water bath and avoid applying a very high vacuum to minimize loss of product.
-
-
Possible Cause 2: Product Water Solubility. The amino group imparts some water solubility, which can lead to poor recovery during aqueous workup.
-
Solution: During the liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and drive it into the organic layer. Perform multiple extractions (e.g., 3-4 times) with a solvent like ethyl acetate or dichloromethane[6].
-
-
Possible Cause 3: Co-elution during Chromatography. The product may have a similar polarity to a byproduct or remaining starting material, making separation on a silica gel column difficult.
-
Solution: Use a shallow solvent gradient during column chromatography to improve separation. If silica gel fails, consider alternative stationary phases like alumina or a C18 reverse-phase column[6].
-
Section 4: Data Summary & Recommended Conditions
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Conditions | High Temperature (120-150 °C), High Pressure | Moderate Temperature (80-120 °C), Inert Atmosphere |
| Catalyst | None | Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Reagents | Excess Methylamine | Stoichiometric Methylamine, Phosphine Ligand, Strong Base |
| Advantages | Inexpensive (no catalyst/ligand), simple setup | High yield, cleaner reaction, milder conditions, broad scope[2] |
| Disadvantages | Harsh conditions, potential for byproducts, safety concerns | Cost of catalyst/ligand, sensitivity to air/water |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Optimization
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable source of Pd(0). |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand effective for heteroaryl amination. |
| Base | Sodium tert-butoxide (1.4 eq) | Strong, non-nucleophilic base essential for the catalytic cycle. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, non-coordinating solvents that perform well in this reaction. |
| Temperature | 100 °C | A good starting point that balances reaction rate and stability. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation[3]. |
Section 5: Experimental Protocols
Safety Precaution: These reactions should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving high pressure must be conducted behind a blast shield.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a 10 mL microwave vial or a small steel autoclave, add 2-chloro-6-methylpyrazine (1.0 eq, e.g., 500 mg).
-
Add a solution of methylamine (3.0 eq) in ethanol (e.g., 40% w/w).
-
Seal the vessel tightly.
-
Heat the reaction mixture to 140 °C with stirring for 12-18 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the mixture to a round-bottom flask and concentrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in ethyl acetate, wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Add 2-chloro-6-methylpyrazine (1.0 eq).
-
Add a solution of methylamine in THF (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by GC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
References
- BIOSYNCE. (2025, October 10). What are the side - reactions in pyrazine synthesis? Blog.
- Scientific Update. (2018, November 26).
- Grokipedia. (n.d.). Chichibabin reaction.
- Wikipedia. (n.d.). Chichibabin reaction.
- Slideshare. (n.d.). Chichibabin Reaction.
- Chemistry Notes. (2022, April 25).
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.
- Wikipedia. (n.d.).
- UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine.
- Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
- Benchchem. (n.d.). 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8)
- Chemistry LibreTexts. (2023, June 30).
- BenchChem. (n.d.).
- Beilstein Journals. (2025, June 10). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
- PubChemLite. (n.d.). This compound (C6H9N3).
- Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
Sources
- 1. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynce.com [biosynce.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of N,6-dimethylpyrazin-2-amine
Welcome to the technical support center dedicated to the purification of N,6-dimethylpyrazin-2-amine. As a substituted aminopyrazine, this molecule is a valuable building block in pharmaceutical and agrochemical research. However, its unique chemical properties, particularly its basicity and potential for isomer formation, present distinct purification challenges. This guide provides in-depth, field-proven insights to help you navigate these hurdles effectively.
Compound Profile: this compound
Understanding the physicochemical properties of your target compound is the foundation of any successful purification strategy. The basic nitrogen atoms in the pyrazine ring and the exocyclic amino group are the primary drivers of its behavior in common purification schemes.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₆H₉N₃ | - |
| Molecular Weight | 123.16 g/mol | - |
| Predicted XlogP | 0.4[1] | Indicates moderate polarity. The compound will be more soluble in polar organic solvents than in non-polar ones. |
| Physical State | Likely a crystalline solid[2][3] | Distillation is likely unsuitable; focus on crystallization and chromatography. |
| Basicity | Weakly basic[4] | The two ring nitrogens and the amino group are basic. This leads to strong interactions with acidic media like silica gel. |
| Solubility | Expected to be soluble in polar solvents like methanol and ethanol; slightly soluble in water.[5] | Provides a starting point for selecting solvents for chromatography and recrystallization. |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first approaching the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for substituted pyrazines, the most common impurities are positional isomers (e.g., N,5-dimethylpyrazin-2-amine or 3,6-dimethylpyrazin-2-amine), unreacted starting materials, and byproducts from side reactions.[6][7] In syntheses involving Maillard-type reactions, Strecker aldehydes can also be present.[6] Identifying these impurities, often by GC-MS, is a critical first step.[8]
Q2: My compound is streaking badly or not moving from the baseline during silica gel column chromatography. Why is this happening?
A2: This is the most common issue faced when purifying aminopyrazines. The cause is a strong acid-base interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the surface of standard silica gel.[8] This leads to irreversible adsorption or very slow, uneven elution (tailing/streaking), resulting in poor separation and low recovery.
Q3: Is recrystallization a viable primary purification method for this compound?
A3: Recrystallization can be highly effective, provided you can identify a suitable solvent system and the crude material is not excessively impure. The key challenge is that structurally similar isomers often have comparable solubilities and may co-crystallize with your target compound, limiting the achievable purity. It is often best used as a final polishing step after an initial bulk purification by another method.
Q4: Can I use a liquid-liquid acid-base extraction to purify my compound?
A4: Absolutely. This is an excellent and often underutilized technique for basic compounds like this compound. By dissolving your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extracting with a dilute aqueous acid (e.g., 1M HCl), your basic amine will be protonated and move into the aqueous phase. Neutral and acidic impurities will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) to deprotonate your compound and extract it back into a fresh organic solvent. This is a powerful method for removing non-basic impurities.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to resolve specific, complex purification problems.
Guide 1: Overcoming Challenges in Column Chromatography
The key to successful chromatography of this compound is to mitigate the strong interaction with the stationary phase.
Problem: Severe Tailing, Poor Recovery, or No Elution on Silica Gel
Primary Cause: Strong interaction between the basic analyte and acidic silica gel.
Solution Workflow:
Caption: Decision workflow for troubleshooting chromatography.
Recommended Protocol: Normal-Phase Chromatography with a Basic Modifier
This protocol is often the most practical and effective solution in a standard organic chemistry lab.
-
Prepare the Slurry: In a beaker, mix your silica gel with the initial, non-polar eluent (e.g., 98:2 Dichloromethane:Methanol).
-
Add the Modifier: To this slurry, add your basic modifier. A good starting point is 0.5% triethylamine (TEA) or 0.5% of a saturated solution of ammonia in methanol. Swirl thoroughly.
-
Pack the Column: Pack the column with the modified silica slurry as you normally would.
-
Equilibrate: Run 2-3 column volumes of the mobile phase (containing the modifier) through the packed column to ensure it is fully equilibrated.
-
Load the Sample: Dissolve your crude compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute: Run the column using a gradient, slowly increasing the polarity (e.g., from 2% to 10% methanol in dichloromethane, keeping the 0.5% TEA constant throughout).
-
Analyze Fractions: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.
| Suggested Mobile Phase Systems (with 0.5% TEA) |
| Dichloromethane / Methanol (98:2 to 90:10) |
| Ethyl Acetate / Hexanes / Methanol (gradient) |
| Chloroform / Acetone (gradient) |
Guide 2: Optimizing Recrystallization
Recrystallization can yield highly pure material but requires a systematic approach to find the right conditions.
Problem: Compound "Oils Out," Fails to Crystallize, or Purity Does Not Improve
Causes:
-
Oiling Out: The compound's melting point is lower than the boiling point of the solvent, or it is too soluble.
-
No Crystallization: The compound is either too soluble (solution is not supersaturated) or too insoluble in the chosen solvent.
-
Low Purity: Impurities are co-crystallizing, or the washing step is inefficient.
Experimental Workflow: Two-Solvent Recrystallization
This is the most reliable method when a single ideal solvent cannot be found.
Caption: Step-by-step workflow for a two-solvent recrystallization.
Troubleshooting "Oiling Out"
If your compound separates as a liquid instead of forming crystals, try these steps:
-
Add more of the "good" solvent to the hot mixture to increase solubility.
-
Re-heat the solution to ensure everything is dissolved.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try a different solvent system entirely. An oil indicates the solute's solubility curve is too steep in that particular solvent mixture.
| Suggested Solvent Pairs (Good/Bad) |
| Methanol / Water |
| Ethanol / Hexanes |
| Acetone / Diethyl Ether |
| Dichloromethane / Pentane |
Part 3: Purity Analysis
Validating the purity of your final product is a non-negotiable step. A single method is often insufficient.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for purity assessment. Use a C18 reverse-phase column with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to get sharp peaks. Purity is determined by the area percentage of the main peak.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities and confirming the mass of the desired product.
-
qNMR (Quantitative Nuclear Magnetic Resonance): A powerful technique for determining absolute purity by integrating the product's NMR signals against a certified internal standard of known concentration. This method provides an accurate purity value without relying on response factors.[5]
By combining these troubleshooting guides with a robust analytical assessment, researchers can confidently overcome the purification challenges associated with this compound and obtain the high-purity material required for drug discovery and development.
References
- Strategies to reduce byproduct form
- Identifying common pitfalls in pyrazine synthesis and purific
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes C
- Review on the Synthesis of Pyrazine and Its Deriv
- 2-Amino-1,4-dimethylpyrazine | Solubility of Things.
- 2-Amino-6-méthylpyrazine - Chem-Impex.
- This compound (C6H9N3) - PubChemLite.
- 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8)
- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.
- Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid: A Cocrystal-Based Solid Flavor with Antioxidant Properties.
- Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine.
Sources
- 1. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N,6-dimethylpyrazin-2-amine
Welcome to the technical support guide for the synthesis of N,6-dimethylpyrazin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic amine. We provide in-depth troubleshooting guides based on mechanistic principles and field-proven insights to help you optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common pain points encountered during the synthesis.
Q1: My overall yield for this compound is consistently low. What are the most probable causes?
A1: Low yield is a multifaceted issue that typically points to one of three areas: (1) incomplete reaction, (2) formation of soluble byproducts that are lost during workup, or (3) competing side reactions that consume starting material. The most common culprits are hydrolysis of halo-pyrazine intermediates, over-methylation, and dimerization of reactive species. A thorough analysis by LC-MS or GC-MS of your crude reaction mixture is the critical first step to diagnose the specific loss pathway.
Q2: My TLC and GC-MS show multiple product spots/peaks with similar retention times and masses close to my target molecule. What are they likely to be?
A2: This pattern strongly suggests the formation of isomers or closely related analogs. In the context of this compound synthesis, these are often positional isomers (e.g., 4-amino or 5-amino compounds if using a Chichibabin-type reaction) or over-methylated products (N,N,6-trimethylpyrazin-2-amine).[1][2][3] Positional isomers can be particularly challenging to separate via standard column chromatography due to similar polarities.[4]
Q3: I'm observing a significant amount of a highly polar, water-soluble byproduct, especially during aqueous workup. What could this be?
A3: This is a classic sign of either hydrolysis of a halide starting material (e.g., 2-chloro-6-methylpyrazine converting to 6-methylpyrazin-2-ol) or N-methylation of the pyrazine ring itself.[5][6] Ring methylation creates a quaternary pyrazinium salt, which is ionic and exhibits high water solubility. If you are performing an N-methylation step, this is a very likely side reaction.
Q4: My final product is proving difficult to purify, showing persistent colored impurities even after chromatography.
A4: Colored impurities often arise from dimerization or polymerization side reactions. Pyrazine systems, especially under the harsh conditions of a Chichibabin amination or the high temperatures of some coupling reactions, can form colored bipyrazine or other extended conjugated systems.[7][8] These byproducts can be difficult to remove completely. Treating your organic solution with activated charcoal prior to final filtration can sometimes help adsorb these colored species.[4]
Part 2: Troubleshooting Guides for Specific Synthetic Pathways
This section provides detailed, issue-focused guidance for common synthetic routes to this compound.
Guide 1: N-Methylation of 2-Amino-6-methylpyrazine
This is a common final step in the synthesis, but it is fraught with selectivity challenges.
Issue: Formation of N,N,6-trimethylpyrazin-2-amine and a polar, unidentified byproduct.
Root Cause Analysis: The primary amine of 2-amino-6-methylpyrazine is nucleophilic, but so is the resulting secondary amine product (this compound). Furthermore, the ring nitrogens of the pyrazine core are also nucleophilic. This leads to a competitive reaction environment.
-
Desired Reaction (Mono-N-methylation): The primary amine reacts with one equivalent of a methylating agent.
-
Side Reaction 1 (Over-methylation): The secondary amine product is often more nucleophilic than the starting primary amine and reacts with a second equivalent of the methylating agent to form the tertiary amine, N,N,6-trimethylpyrazin-2-amine.[2][3][9]
-
Side Reaction 2 (Ring N-methylation): A ring nitrogen attacks the methylating agent, forming a quaternary pyrazinium salt. This salt is highly polar and often remains in the aqueous phase during extraction.
Below is a diagram illustrating these competing pathways.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Dan Purser MD [danpursermd.com]
- 3. allergyresearchgroup.com [allergyresearchgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. methyl-life.com [methyl-life.com]
"improving the stability of N,6-dimethylpyrazin-2-amine"
Technical Support Center: N,6-dimethylpyrazin-2-amine
A Guide to Improving Chemical Stability for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that maintaining the integrity and stability of research compounds is paramount for reproducible and reliable experimental outcomes. This guide is designed for researchers, chemists, and drug development professionals who work with this compound and similar aromatic amine compounds. Here, we address common stability issues, provide in-depth troubleshooting advice, and offer validated protocols to mitigate degradation.
Section 1: Frequently Asked Questions (FAQs) - Understanding Instability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: My solid sample of this compound has started to darken over time. What is causing this discoloration?
A: The darkening of your sample is a classic indicator of oxidative degradation. Aromatic amines, as a class, are susceptible to oxidation when exposed to atmospheric oxygen.[1][2] This process is often auto-catalytic and is significantly accelerated by exposure to elevated temperatures and UV light.[1] The pyrazine ring, being an electron-withdrawing system, influences the electron density on the amine group, but the lone pair of electrons on the nitrogen atom remains susceptible to oxidative attack, leading to the formation of highly colored polymeric byproducts.
Q2: What are the primary environmental factors that compromise the stability of this compound?
A: The stability of this compound is primarily threatened by a combination of four factors:
-
Oxygen: Direct exposure to air is the main driver of oxidative degradation.
-
Light: UV and even ambient light can provide the energy needed to initiate oxidative chain reactions.
-
Temperature: Higher temperatures increase the rate of all chemical degradation pathways.[1] Storing at elevated temperatures will accelerate discoloration and decomposition.
-
Moisture: The presence of water can facilitate certain degradation reactions. It is recommended to store the compound under dry conditions.[3]
Q3: How does the chemical structure of this compound contribute to its instability?
A: The structure contains two key features: an aromatic pyrazine ring and an exocyclic secondary amine group. The lone pair of electrons on the amine's nitrogen atom is partially delocalized into the electron-deficient pyrazine ring, which stabilizes the molecule to some extent compared to aliphatic amines.[4][5] However, this same electron lone pair is the primary site for oxidation. The overall process is a balance between the inherent stability of the aromatic system and the reactivity of the amine functional group.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| New, unidentified peaks appear in HPLC/LC-MS analysis of a stock solution. | Chemical Degradation. The new peaks are likely degradation products formed from the oxidation or reaction of this compound in your solvent. | 1. Prepare Fresh Solutions: Always prepare stock solutions fresh for sensitive experiments. 2. Implement Inert Atmosphere Techniques: Degas your solvent and purge the vial headspace with an inert gas (Nitrogen or Argon) before sealing. This minimizes dissolved oxygen, the primary culprit.[6] 3. Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as impurities or water can accelerate degradation. |
| Inconsistent or decreasing potency in biological assays over time. | Loss of Active Compound. The concentration of the parent compound is decreasing due to degradation, leading to unreliable assay results. | 1. Quantify Before Use: Use a validated analytical method (e.g., HPLC with a fresh standard) to confirm the concentration of your stock solution before each experiment. 2. Store Aliquots: Prepare single-use aliquots of your stock solution and store them under the recommended conditions (see Protocol 3.1). This avoids repeated freeze-thaw cycles and exposure of the bulk stock to air. |
| Color of a stock solution changes from colorless/pale yellow to dark brown. | Extensive Oxidative Degradation. This is a visual confirmation of significant compound degradation. The solution is no longer suitable for most applications. | 1. Discard the Solution: Do not use discolored solutions, as the degradation products may have their own biological activity or interfere with your assay.[1] 2. Review Handling Procedures: This level of degradation points to a significant issue in storage or handling, such as prolonged exposure to air and light. Re-evaluate your process using the protocols in Section 3. |
Section 3: Protocols for Enhancing Stability
Follow these detailed protocols to maximize the shelf-life and integrity of your this compound samples and solutions.
Protocol 3.1: Recommended Storage and Handling of Solid Compound
This protocol is designed to protect the solid material from environmental factors that induce degradation.
Materials:
-
This compound (solid)
-
Amber glass vials with PTFE-lined screw caps
-
Source of inert gas (Argon or Nitrogen)
-
Laboratory desiccator cabinet
-
Refrigerator or freezer (-20°C or -80°C for long-term storage)
Procedure:
-
Initial Receipt: Upon receiving the compound, inspect it for any initial discoloration. If possible, work in a glove box or glove bag.
-
Aliquotting: If you received a bulk amount, immediately aliquot it into smaller, pre-weighed quantities in amber glass vials. This prevents contamination and repeated exposure of the entire batch.
-
Inerting: Gently flush the headspace of each vial with a stream of Argon or Nitrogen for 15-30 seconds to displace all oxygen.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, you can wrap the cap-vial interface with parafilm.
-
Storage:
-
Short-Term (1-4 weeks): Store the inerted vials in a desiccator at 2-8°C.
-
Long-Term (>4 weeks): Store the inerted vials at -20°C or -80°C.
-
-
Equilibration: Before opening a cold vial, allow it to warm to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.
Diagram: Workflow for Optimal Compound Handling
Caption: Workflow for handling and storing solid this compound.
Protocol 3.2: Preparing Stabilized Stock Solutions
This protocol minimizes degradation during the preparation and storage of solutions.
Materials:
-
This compound (solid, stored as per Protocol 3.1)
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
Amber glass vials with PTFE-lined septa caps
-
Inert gas source with a long needle
-
Syringes and needles for solvent transfer
Procedure:
-
Solvent Preparation: Use a fresh, unopened bottle of anhydrous solvent if possible. Degas the solvent by sparging with Argon or Nitrogen for 15-20 minutes.
-
Weighing: Weigh the required amount of the compound directly into a tared amber vial.
-
Solvent Addition: Using a syringe, add the calculated volume of degassed solvent to the vial.
-
Dissolution: Mix gently by vortexing or sonicating until the solid is fully dissolved.
-
Inerting: Puncture the septum cap with a vent needle and an inlet needle connected to the inert gas source. Gently bubble the gas through the solution for 1-2 minutes, then purge the headspace for another minute before removing the needles.
-
Storage: Store the sealed, inerted stock solution at -20°C or -80°C. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Diagram: Key Degradation Pathways
Caption: Major environmental stressors leading to compound degradation.
Protocol 3.3: Routine Stability Monitoring by HPLC
This protocol provides a framework for assessing the purity of your compound over time.
Objective: To quantify the percentage of the parent compound remaining and detect the formation of degradation products.
Procedure:
-
Initial Analysis (T=0): Immediately after preparing a stock solution, perform an HPLC analysis. Integrate the peak area of the parent compound and any visible impurities. This is your baseline purity (e.g., 99.5%).
-
Sample Storage: Store the stock solution and solid material according to the recommended protocols.
-
Time-Point Analysis: At set intervals (e.g., 1 week, 1 month, 3 months), re-analyze the stock solution under identical HPLC conditions.
-
Data Comparison:
-
Calculate the relative peak area of the parent compound compared to the total area of all peaks.
-
A decrease in the relative area of the parent peak and the appearance of new peaks indicate degradation.
-
Set an acceptable purity threshold for your experiments (e.g., >98%). If purity drops below this level, a fresh stock must be prepared.
-
Section 4: Advanced Stabilization Considerations
For long-term stability, particularly in a drug development context, other strategies can be explored:
-
Salt Formation: Converting the basic amine to a salt (e.g., hydrochloride or tartrate) can significantly improve its stability by protonating the reactive lone pair of electrons on the nitrogen. This often results in a more stable, crystalline solid that is less prone to oxidation.
-
Antioxidant Addition: While some conventional antioxidants can be detrimental to aromatic amines, specific stabilizers like thiourea or its derivatives have been shown to be effective at retarding discoloration.[1][7] However, the addition of any excipient must be carefully considered, as it may interfere with downstream applications and would require removal. This approach is highly application-specific and requires thorough validation.
By implementing the procedures outlined in this guide, you can significantly enhance the stability of your this compound, ensuring the integrity of your materials and the validity of your research.
References
- Stabilization of aromatic amines.
- Stabilization of aromatic amines - US3154583A.
- Stabilized aromatic amines - US2664445A.
- Basicity of Arom
- 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8)
- Properties of amines. Chemistry LibreTexts.
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
Sources
- 1. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 2. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 4. Video: Basicity of Aromatic Amines [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. US2664445A - Stabilized aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N,6-dimethylpyrazin-2-amine Crystallization
Welcome to the technical support center for the crystallization of N,6-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following information is curated from scientific literature and practical laboratory experience to provide you with robust and reliable troubleshooting strategies.
I. Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal.[1] This often occurs when the solution is highly supersaturated, or when the melting point of the solute is lower than the temperature of the solution.[2][3] For this compound, which is a solid at room temperature, oiling out is typically a result of kinetic and thermodynamic factors.
Underlying Causes and Solutions:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.[1]
-
Impurity Effects: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting oiling out.[2][3][6]
-
Solvent Choice: The solvent system plays a critical role. If the compound is too soluble in the chosen solvent, it may be difficult to induce crystallization without reaching a state of high supersaturation.[4]
-
Solution: Re-evaluate your solvent system. You might need a solvent in which this compound has a moderate solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system can also be effective.[2]
-
Experimental Protocol to Address Oiling Out:
-
If oiling has already occurred, gently heat the mixture until the oil redissolves completely.
-
Add a small amount of additional "good" solvent to slightly reduce the supersaturation level.[2]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[7]
-
Consider introducing a seed crystal of this compound once the solution is slightly supersaturated to encourage nucleation.[8]
Q2: I'm getting an amorphous precipitate instead of crystals. What is the cause and how can I promote crystalline solid formation?
A2: The formation of an amorphous solid indicates that the molecules have solidified without arranging themselves into an ordered crystal lattice. This is often a result of very rapid precipitation, which "freezes" the molecules in a disordered state.[9]
Causality and Remediation:
-
Rapid Cooling/Precipitation: Similar to oiling out, excessively fast cooling or anti-solvent addition can lead to an amorphous solid.[9][10]
-
High Viscosity: A highly viscous solution can hinder the diffusion of molecules to nucleation sites and into the growing crystal lattice, favoring an amorphous state.[11]
-
Solution: Dilute the solution slightly by adding more solvent. While this may slightly reduce the yield, it can significantly improve the crystallinity of the product.
-
-
Presence of Inhibitors: Certain impurities can act as crystallization inhibitors, preventing the formation of an ordered structure.[12]
-
Solution: As with oiling out, purifying the starting material is crucial.
-
Workflow for Promoting Crystallinity:
Caption: Troubleshooting workflow for amorphous solid formation.
Q3: My crystal yield is very low. What are the potential reasons and how can I improve it?
A3: A low crystal yield can be frustrating. The primary reasons are often related to the solubility of this compound in the mother liquor or mechanical losses during isolation.
Factors and Improvement Strategies:
-
Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[2][13]
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product.
-
Solution: Always ensure the solution has reached the final, low temperature before filtration.
-
-
Washing with a "Good" Solvent: Washing the isolated crystals with a solvent in which they are soluble will dissolve some of the product.
-
Solution: Wash the crystals with a small amount of ice-cold solvent, preferably the same solvent or solvent mixture used for crystallization, to minimize dissolution.
-
Q4: I'm concerned about polymorphism. How can I control the crystalline form of this compound?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties. Pyrazine derivatives are known to exhibit polymorphism.[15][16][17]
Controlling Polymorphism:
-
Solvent System: The choice of solvent can significantly influence which polymorph is obtained.
-
Strategy: Screen a variety of solvents with different polarities and hydrogen bonding capabilities.
-
-
Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can affect the nucleation and growth of different polymorphs.
-
Strategy: Experiment with different crystallization temperatures and cooling profiles (e.g., slow cooling vs. crash cooling).
-
-
Supersaturation Level: The degree of supersaturation can dictate which polymorphic form is kinetically or thermodynamically favored.
-
Strategy: Control the rate of supersaturation through methods like slow anti-solvent addition or controlled evaporation.
-
II. Frequently Asked Questions (FAQs)
What are the general solubility properties of this compound?
Based on its structure and related pyrazine compounds, this compound is expected to be soluble in polar organic solvents.[18][19][20][21] Its solubility in water is likely moderate due to the presence of nitrogen atoms capable of hydrogen bonding.[19] It is expected to have lower solubility in non-polar solvents.
What are some recommended starting solvents for the crystallization of this compound?
A good starting point for solvent screening would include:
-
Alcohols: Ethanol, isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Nitriles: Acetonitrile[22]
-
Mixed solvent systems: Ethanol/water, Acetone/heptane
Which crystallization techniques are most suitable for this compound?
Several standard crystallization techniques can be employed:
-
Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly.[23][24]
-
Anti-solvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization.[5][25][26]
-
Vapor Diffusion: This is an excellent method for obtaining high-quality single crystals, especially with small amounts of material.[4][27] A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.[28][29][30]
III. Experimental Protocols
Protocol 1: Cooling Crystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point.[14]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can help to slow the cooling process.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Anti-solvent Crystallization
-
Dissolve the this compound in a minimum amount of a "good" solvent (e.g., acetone).
-
Slowly add a "poor" solvent (an anti-solvent, e.g., heptane or water) dropwise with constant stirring until the solution becomes slightly turbid (cloudy).[5]
-
If turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed at room temperature.
-
If no crystals form, you can try scratching the inside of the flask with a glass rod to induce nucleation.[2]
-
Once crystallization is complete, cool the mixture in an ice bath and then proceed with filtration, washing, and drying as described in the cooling crystallization protocol.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
This method is particularly useful for obtaining high-quality crystals for X-ray diffraction.
-
Prepare a reservoir of a suitable anti-solvent in the well of a vapor diffusion plate.[27][28]
-
Dissolve the this compound in a "good" solvent to make a concentrated solution.
-
On a siliconized coverslip, place a small drop (1-5 µL) of the compound solution.[27][28]
-
Invert the coverslip and place it over the reservoir, sealing the well.[27][28]
-
The anti-solvent vapor will slowly diffuse into the drop, gradually increasing the supersaturation and leading to the formation of crystals over several days.[30]
Visualization of Vapor Diffusion Setup:
Caption: Hanging drop vapor diffusion setup.
IV. Data Summary
Physicochemical Properties of Related Compounds (for reference):
| Compound | Molecular Formula | Melting Point (°C) | Solubility |
| 2-Amino-6-methylpyrazine | C5H7N3 | 122 - 126 | - |
| 2,6-Dimethylpyrazine | C6H8N2 | 47 - 48 | Soluble in water and organic solvents.[20] |
| 2,5-Dimethylpyrazine | C6H8N2 | 15 | Soluble in water and organic solvents.[21] |
| 4,6-Dimethylpyrimidin-2-amine | C6H9N3 | - | - |
References
- Molecular Dimensions. Setting up a classical hanging drop vapour diffusion crystal growth experiment.
- Unknown.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
YouTube. Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. (2013-07-31). [Link]
-
YouTube. How to use the Vapor Diffusion set up of the CrystalBreeder. (2024-07-31). [Link]
-
Reddit. Recrystallization (help meeeeee). (2013-02-03). [Link]
-
ThoughtCo. Troubleshooting Problems in Crystal Growing. (2025-06-09). [Link]
-
National Center for Biotechnology Information. Protein Crystallization for X-ray Crystallography. (2011-01-16). [Link]
-
Brainly. [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. (2024-02-25). [Link]
-
International Journal of Pharmaceutical Research and Applications. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022-07-15). [Link]
-
Unknown. SOP: CRYSTALLIZATION. [Link]
-
Filter Dryer. Troubleshooting Common Issues in Vacuum Crystallizer Equipment. (2025-03-10). [Link]
-
ACS Publications. Polymorphism and Negative Linear Compressibility in Pyrazine-d4. (2025-12-02). [Link]
-
Bio-protocol. Cooling Batch Suspension Crystallization. [Link]
- Google Patents.
-
ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]
-
RM@Schools. Antisolvent Crystallization. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]
-
National Center for Biotechnology Information. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. [Link]
-
University of Colorado Boulder. Crystallization. [Link]
-
Altum Technologies. Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023-09-20). [Link]
-
ACS Publications. Polymorphism and Negative Linear Compressibility in Pyrazine-d4 | Crystal Growth & Design. [Link]
-
YouTube. Why Does Fast Cooling Prevent Crystallization For Amorphous Solids? - Chemistry For Everyone. (2025-09-21). [Link]
-
Solubility of Things. 2-Amino-1,4-dimethylpyrazine | Solubility of Things. [Link]
-
University of Cambridge. Avoidance of Crystallization in Biological Systems. [Link]
-
National Center for Biotechnology Information. AMORPHOUS PHARMACEUTICAL SOLIDS. [Link]
-
Reddit. Need help with antisolvent crystallization of small molecule. (2025-07-26). [Link]
-
Taylor & Francis Online. Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. [Link]
-
Solubility of Things. 2,6-Dimethylpyrazine - Solubility of Things. [Link]
-
PubChem. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938. [Link]
-
ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022-07-13). [Link]
-
Chem-Impex. 2-Amino-6-méthylpyrazine. [Link]
-
Soft Matter (RSC Publishing). Morphological transformation of pyrazine-based acene-type molecules after blending with semiconducting polymers: from fibers to quadrilateral crystals. [Link]
-
PubChemLite. This compound (C6H9N3). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. Understanding 2,6-Dimethylpyrazine: A Deep Dive into Its Chemical Properties. [Link]
-
PubChem. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252. [Link]
-
Atlantis Press. Optical properties of pyrazine derivatives compared with their s-triazine analogs. [Link]
-
National Center for Biotechnology Information. 4,6-Dimethylpyrimidin-2-amine. [Link]
-
ResearchGate. Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid: A Cocrystal-Based Solid Flavor with Antioxidant Properties. (2025-12-27). [Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. unifr.ch [unifr.ch]
- 5. ijprajournal.com [ijprajournal.com]
- 6. brainly.com [brainly.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. youtube.com [youtube.com]
- 10. AMORPHOUS PHARMACEUTICAL SOLIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoidance of Crystallization in Biological Systems (all content) [doitpoms.ac.uk]
- 12. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 25. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 26. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 27. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of N,6-dimethylpyrazin-2-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N,6-dimethylpyrazin-2-amine. As a critical intermediate in pharmaceuticals and agrochemicals, robust and scalable production is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves the introduction of an amino group onto a 2,5-dimethylpyrazine core. Two primary, industrially relevant methodologies dominate this transformation: the classical Chichibabin amination and the modern Buchwald-Hartwig cross-coupling reaction. The choice between these routes depends on factors such as scale, cost, available equipment, and sensitivity of the starting materials to harsh conditions.
Caption: Primary synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up this compound?
There are two main routes. The first is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling of a 2-halo-3,6-dimethylpyrazine with an ammonia equivalent.[2][3] This method is known for its versatility and functional group tolerance under relatively mild conditions. The second is the Chichibabin reaction , which involves the direct amination of 2,5-dimethylpyrazine using a strong base like sodium amide (NaNH₂) at high temperatures.[4][5] While atom-economical, this reaction requires harsh conditions.
Q2: How do I choose between a Chichibabin and a Buchwald-Hartwig approach for scale-up?
The choice involves a trade-off between reagent cost, process safety, and substrate compatibility.
| Feature | Buchwald-Hartwig Amination | Chichibabin Amination |
| Starting Material | 2-Halo-3,6-dimethylpyrazine | 2,5-Dimethylpyrazine |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Sodium amide (NaNH₂) |
| Conditions | Milder (typically < 120°C) | Harsh (100–150°C or higher)[4] |
| Advantages | High selectivity, broad substrate scope, milder conditions.[3] | High atom economy, cheaper reagents (in principle). |
| Disadvantages | Cost of catalyst/ligand, potential for palladium contamination.[2] | Hazardous reagents (NaNH₂), high temperatures, potential for side reactions.[5] |
| Ideal for | High-value products, substrates with sensitive functional groups. | Large-volume, cost-sensitive production where safety infrastructure is robust. |
Q3: What are the critical safety considerations for these reactions?
For the Chichibabin reaction , sodium amide (NaNH₂) is the primary hazard. It is highly reactive with water and can be flammable upon contact with moisture. The reaction also generates hydrogen gas, creating a risk of explosion.[5] All operations must be conducted under a strictly inert and anhydrous atmosphere. For the Buchwald-Hartwig amination , phosphine ligands can be air-sensitive and toxic. Palladium catalysts, while less acutely hazardous, require careful handling to avoid contamination. Solvents like toluene or dioxane may have their own specific handling requirements.[2]
Q4: What are the typical impurities I should expect?
-
From Chichibabin: Unreacted starting material, potential formation of the 4-amino isomer, and over-amination products.[4] Hydroxylated byproducts can also form if moisture is present.
-
From Buchwald-Hartwig: Unreacted starting material, hydrodehalogenated starting material (where the halogen is replaced by hydrogen), and residual palladium.[3]
-
General: Impurities from starting materials and solvents. A supplier of 3,6-dimethylpyrazin-2-amine notes the importance of analytical methods like HNMR, QNMR, and HPLC to ensure purity (≥98%) and distinguish from isomers like 2,5-dimethylpyrazinamine.[1]
Q5: What analytical methods are best for in-process control and final product analysis?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the disappearance of starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.
-
Final Product QC:
-
HPLC: To determine purity and quantify impurities.[1]
-
NMR Spectroscopy (¹H and ¹³C): For structural confirmation and to identify isomeric impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Quantitative NMR (QNMR): For highly accurate assay determination without the need for a specific reference standard of the final product.[1]
-
III. Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common issues encountered during the palladium-catalyzed synthesis of this compound.
Sources
- 1. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: N,6-dimethylpyrazin-2-amine Degradation
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the potential degradation pathways of N,6-dimethylpyrazin-2-amine. Given the limited direct literature on this specific molecule, this guide synthesizes information from structurally related pyrazines and amines to offer field-proven insights and troubleshooting strategies for your research.
This guide is structured to address common challenges and questions encountered during experimental work with this compound. It is divided into a Troubleshooting Guide for specific experimental issues and a comprehensive FAQ section for broader inquiries.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I'm observing a rapid loss of my this compound sample during my experiments, even under what I believe are standard conditions. What are the likely causes and how can I mitigate this?
Answer:
Rapid degradation of this compound can be attributed to several factors, primarily oxidative, thermal, or photodegradation. The pyrazine ring itself is generally stable, but the amino and methyl functional groups can be susceptible to degradation under certain conditions.[1]
Potential Causes & Solutions:
-
Oxidative Degradation: The presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS) in your solvent or reaction mixture can lead to oxidation. The methyl groups on the pyrazine ring are particularly susceptible to oxidation, potentially forming corresponding pyrazine-carboxylic acids.[1] The amino group can also be a site for oxidative reactions.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[2]
-
Use High-Purity Solvents: Ensure your solvents are of high purity (e.g., HPLC or LC-MS grade) to minimize contaminants that could catalyze oxidation.
-
Add Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), consider adding a small amount of a chelating agent like EDTA to sequester these ions.
-
Control Headspace: For long-term experiments, ensure the vial headspace is filled with an inert gas before sealing.
-
-
-
Thermal Degradation: Although many pyrazines are relatively stable at moderate temperatures, elevated temperatures, especially in the presence of CO2 or acidic/basic conditions, can accelerate degradation.[2][3]
-
Troubleshooting Steps:
-
Conduct a Temperature Stability Study: If your protocol involves heating, run a time-course experiment at various temperatures to determine the stability threshold of your compound under your specific conditions.
-
Minimize Exposure to High Temperatures: If possible, reduce the duration and temperature of any heating steps. For long-term storage, keep the compound and its solutions at recommended low temperatures (e.g., -20°C or -80°C).
-
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic aromatic compounds. This can involve radical reactions, leading to the loss of side-chains or substitution with hydroxyl groups.[4]
-
Troubleshooting Steps:
-
Use Amber Vials: Protect your samples from light by using amber glass vials or by wrapping clear vials in aluminum foil.
-
Minimize Light Exposure: Conduct experimental manipulations in a shaded environment or under low-light conditions whenever possible.
-
-
Question 2: My LC-MS/GC-MS analysis shows several unexpected peaks that are not present in my initial standard. How can I identify these potential degradation products?
Answer:
The appearance of new peaks is a strong indicator of degradation. Based on the degradation pathways of analogous compounds, we can predict the likely nature of these products. The primary degradation pathways are likely to be N-demethylation, side-chain oxidation, and hydroxylation of the pyrazine ring.
Predicted Degradation Products and Their Identification:
| Potential Degradation Product | Predicted m/z [M+H]⁺ | Plausible Mechanism | Analytical Confirmation |
| 6-Methylpyrazin-2-amine | 110.07 | N-demethylation | Look for a mass loss of 14 Da (CH₂) from the parent compound. |
| This compound N-oxide | 140.08 | Oxidation of a ring nitrogen | Look for a mass increase of 16 Da (Oxygen). |
| 2-Amino-N-methylpyrazine-6-carboxylic acid | 154.06 | Oxidation of the 6-methyl group | Look for a mass increase of 30 Da (COO-H replacing CH₃). |
| 6-Hydroxymethyl-N-methylpyrazin-2-amine | 140.08 | Partial oxidation of the 6-methyl group | Look for a mass increase of 16 Da (Oxygen). |
| N,6-dimethyl-3-hydroxypyrazin-2-amine | 140.08 | Ring hydroxylation | Look for a mass increase of 16 Da (Oxygen). |
Experimental Workflow for Degradation Product Identification:
To systematically identify these unknown peaks, a structured approach is necessary.
Caption: Workflow for identifying unknown peaks via a forced degradation study.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on related chemical structures, the main degradation pathways are likely to involve the most reactive sites of the molecule: the methyl groups and the amino group. The key pathways include:
-
Oxidation of Methyl Groups: The alkyl side-chains on the pyrazine ring can be oxidized to form corresponding pyrazine-carboxylic acids or hydroxymethyl derivatives.[1]
-
N-Demethylation: The N-methyl group can be metabolically or chemically cleaved, a common pathway for N-alkylamines.[5]
-
Ring and Side-Chain Hydroxylation: The pyrazine ring or the alkyl side chains can undergo hydroxylation.
-
Photodegradation: Similar to other nitrogen-containing heterocyclic compounds like triazines, photodegradation can lead to the loss of side-chains or their substitution with hydroxyl groups.[4]
The following diagram illustrates these potential pathways:
Caption: Predicted degradation pathways for this compound.
Q2: What are the best practices for preparing and storing stock solutions of this compound to ensure stability?
A2: To maintain the integrity of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, degassed solvents. This compound is moderately soluble in water and highly soluble in organic solvents like ethanol, methanol, and DMSO.[6] For long-term storage, aprotic solvents like DMSO are often preferred.
-
Preparation: Prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to oxygen.
-
Storage Conditions: Store stock solutions in small aliquots in tightly sealed amber vials at -20°C or -80°C to prevent degradation from light, temperature fluctuations, and repeated freeze-thaw cycles.
-
Quality Control: Periodically check the purity of your stock solution using a sensitive analytical method like LC-MS to ensure it has not degraded over time.
Q3: Are there any specific considerations for the LC-MS analysis of this compound and its potential degradation products?
A3: Yes, for robust and sensitive analysis by LC-MS, consider the following:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for pyrazines and amines, as the nitrogen atoms are readily protonated.[7]
-
Column Selection: A C18 column is a common starting point for reversed-phase chromatography.[7] For more polar degradation products, a polar-embedded or polar-endcapped C18 column, or even a HILIC column, might provide better retention and separation.
-
Mobile Phase: A typical mobile phase would consist of water and acetonitrile or methanol with a small amount of an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is a common choice for positive mode ESI.
-
Internal Standard: For quantitative studies, using a stable isotope-labeled internal standard is highly recommended for the best accuracy and precision.[7][8]
Q4: Can this compound form nitrosamines, and what precautions should be taken?
A4: Secondary amines can react with nitrosating agents (like nitrites under acidic conditions) to form nitrosamines, which are a class of probable human carcinogens.[9] Since this compound contains a secondary amine group (-NHCH₃), there is a theoretical potential for nitrosamine formation if nitrosating agents are present.
Precautions:
-
Avoid acidic conditions in the presence of nitrite sources (e.g., sodium nitrite).
-
When working with biological matrices or complex mixtures, be aware of the potential for endogenous or exogenous nitrite contamination.
-
If your experimental conditions pose a risk of nitrosamine formation, it is prudent to screen for them using a suitable LC-MS/MS method.[9]
By understanding these potential degradation pathways and implementing the recommended troubleshooting and handling procedures, you can enhance the reliability and accuracy of your experimental results with this compound.
References
- 3,6-Dimethylpyrazin-2-amine|Research Compound - Benchchem. (n.d.).
-
Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. Retrieved January 2, 2026, from [Link]
- Application Note: A Robust LC-MS/MS Method for the Quantification of 2,6-Dimethylpyrazine Using a Stable Isotope-Labeled Interna - Benchchem. (n.d.).
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.).
-
Photodegradation study of some triazine-type herbicides - ResearchGate. (2001). ResearchGate. Retrieved January 2, 2026, from [Link]
- A Technical Guide to 2,6-Dimethylpyrazine-d6 for Research Applications - Benchchem. (n.d.).
- Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.).
-
2-Amino-6-méthylpyrazine - Chem-Impex. (n.d.). Retrieved January 2, 2026, from [Link]
Sources
- 1. 3,6-Dimethylpyrazin-2-amine|Research Compound [benchchem.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Development for High-Purity N,6-Dimethylpyrazin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of N,6-dimethylpyrazin-2-amine. Our goal is to provide practical, in-depth guidance to overcome common experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles. This document is structured as a dynamic resource, addressing specific issues in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of substituted aminopyrazines like this compound typically follows established heterocyclic chemistry principles. The most classical and widely used method involves the condensation of a 1,2-diamine with an α-dicarbonyl compound to form the pyrazine ring.[1] For this specific molecule, a more targeted approach would likely involve building upon a pre-formed pyrazine ring. A common strategy is the Chichibabin amination or a nucleophilic aromatic substitution (SNAr) on a suitably activated halopyrazine precursor. Another emerging field is the chemoenzymatic synthesis, where enzymes like L-threonine 3-dehydrogenase can be used to generate precursors that form the pyrazine core.[2]
Q2: What are the most probable impurities I should anticipate during the synthesis?
A2: Impurity profiles are highly dependent on the synthetic route. If starting from a halogenated pyrazine, residual starting material and potential regioisomers (e.g., substitution at a different position) are common. Over-alkylation or side reactions with other functional groups can also occur. If the pyrazine ring is constructed via condensation, common by-products can include incompletely cyclized intermediates or isomers formed from asymmetrical starting materials. For instance, reactions intended to produce pyrazines can sometimes yield pyrrole derivatives as significant by-products.[3] It is also crucial to consider impurities from commercial starting materials and solvents, which can be carried through the synthesis.[4][5]
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[6] For a moderately polar compound like this compound, a good starting point is to screen polar protic solvents (e.g., ethanol, isopropanol), polar aprotic solvents (e.g., ethyl acetate, acetone), and non-polar solvents (e.g., toluene, heptane). A mixed-solvent system is often highly effective.[7] For example, you could dissolve the crude product in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) until turbidity appears, then allow it to cool.
Q4: My amine compound streaks badly on a standard silica gel column. Why is this happening and how can I fix it?
A4: This is a classic problem when purifying basic compounds like amines on standard silica gel. The surface of silica gel is decorated with acidic silanol groups (Si-OH), which can strongly and irreversibly bind to your basic amine, leading to significant peak tailing and poor recovery. To mitigate this, you can "deactivate" the silica by incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into your eluent system (typically 0.1-1%).[6] This competing base will occupy the acidic sites on the silica, allowing your product to elute more symmetrically.
Q5: What are the recommended starting conditions for developing an HPLC purity analysis method?
A5: For aminopyrazine derivatives, reverse-phase HPLC is the most common and effective technique.[8][9] A robust starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase consisting of a mixture of acetonitrile (or methanol) and water.[8][10] Since the compound is basic, controlling the pH of the mobile phase with a buffer (e.g., 0.1% formic acid or a phosphate buffer) is critical to ensure sharp, reproducible peaks by maintaining a consistent ionization state. UV detection is suitable for the pyrazine ring; a wavelength scan should be performed, but a starting wavelength of around 270 nm is often appropriate for aminopyrazines.[8]
Q6: How should I store high-purity this compound to ensure its long-term stability?
A6: While specific stability data for this compound is not widely published, general principles for storing aromatic amines should be followed. The compound should be stored in a tightly sealed container to protect it from atmospheric moisture and oxygen.[11][12] It is advisable to store it in a cool, dry, and dark place, such as a desiccator or a controlled environment cabinet, to prevent potential degradation from heat, light, or hydrolysis. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.
Section 2: Synthesis & Purification Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: Starting materials may have degraded. 2. Suboptimal Temperature: Reaction may be too cold (slow kinetics) or too hot (decomposition). 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimized. 4. Atmospheric Inhibition: Reaction may be sensitive to moisture or oxygen. | 1. Verify the purity and activity of starting materials. Use freshly opened or purified reagents. 2. Systematically vary the reaction temperature. Monitor progress by TLC or LC-MS to find the optimal balance. 3. Perform small-scale trials varying the molar equivalents of the key reactants. 4. Run the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. |
| Formation of Significant By-products | 1. Side Reactions: The reaction conditions may favor an alternative pathway (e.g., Paal-Knorr pyrrole synthesis).[3] 2. Over-reaction/Decomposition: Product may be forming and then degrading or reacting further under the reaction conditions. 3. Impure Starting Materials: Contaminants in the starting materials are participating in the reaction.[4] | 1. Adjust the reaction pH; for amine syntheses, maintaining basic conditions can suppress side reactions. Increase the concentration of the amine source. 2. Monitor the reaction over time. If product concentration peaks and then declines, shorten the reaction time or lower the temperature. 3. Purify starting materials before use. Obtain a certificate of analysis to identify potential reactive impurities. |
| Product is an Intractable Oil After Work-up | 1. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) may be trapped in the product. 2. Persistent Impurities: The product may be of low purity, with impurities preventing crystallization. 3. Hygroscopic Nature: The product may be absorbing atmospheric moisture. | 1. Use a high-vacuum line or a rotary evaporator at an appropriate temperature to remove residual solvents. Consider lyophilization if the product is water-soluble. 2. Attempt purification by column chromatography to remove impurities before attempting crystallization again. 3. Perform the final work-up and isolation steps in a dry environment (e.g., glove box or under a stream of dry nitrogen). |
| Poor Recovery from Recrystallization | 1. Suboptimal Solvent Choice: The product has significant solubility in the cold solvent. 2. Excessive Solvent Used: Too much solvent was used for dissolution, keeping the product in the mother liquor upon cooling. 3. Premature Crystallization: The solution cooled too quickly during a hot filtration step, leading to product loss on the filter paper. | 1. Re-evaluate the solvent system. Screen a wider range of solvents or mixed-solvent systems. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. |
Section 3: Analytical Troubleshooting Guide (HPLC)
This guide focuses on resolving common issues during HPLC analysis for purity determination.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary Interactions: The basic amine analyte is interacting with acidic residual silanols on the C18 column packing. 2. Inappropriate pH: The mobile phase pH is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. 3. Column Overload: The concentration of the injected sample is too high. | 1. Use a modern, end-capped C18 column designed for good peak shape with basic compounds. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For an amine, using an acidic mobile phase (e.g., pH 2.5-3 with formic acid) will ensure it is fully protonated and behaves consistently.[6] 3. Dilute the sample and re-inject. Check for linearity over a range of concentrations. |
| Poor Resolution Between Product and Impurity | 1. Insufficient Selectivity: The mobile phase and stationary phase are not providing adequate separation. 2. Low Column Efficiency: The column may be old, voided, or the flow rate may be too high. | 1. Modify the mobile phase. Change the organic modifier (e.g., from acetonitrile to methanol), adjust the pH, or try a different buffer. Consider a column with a different stationary phase (e.g., Phenyl-Hexyl). 2. Run a column performance test. If it fails, replace the column. Optimize the flow rate to improve efficiency (van Deemter plot principles). |
| Drifting Baseline | 1. Column Not Equilibrated: The column has not reached equilibrium with the mobile phase. 2. Contamination: Contaminants are slowly eluting from the column or are present in the mobile phase. 3. Temperature Fluctuation: The column temperature is not stable. | 1. Flush the column with the mobile phase for a sufficient time (e.g., 15-30 column volumes) before starting the analysis. 2. Use high-purity HPLC-grade solvents. Filter the mobile phase. Flush the column with a strong solvent (e.g., 100% acetonitrile) to remove contaminants. 3. Use a column oven to maintain a constant and stable temperature. |
| Inconsistent Retention Times | 1. Mobile Phase Composition Change: The mobile phase composition is not consistent due to inaccurate mixing or solvent evaporation. 2. Pump Issues: The HPLC pump is not delivering a consistent flow rate (e.g., due to air bubbles or faulty check valves). 3. Column Temperature Variation: Fluctuations in ambient temperature are affecting retention. | 1. Prepare fresh mobile phase daily. Keep solvent reservoirs capped to minimize evaporation. Use an online degasser. 2. Purge the pump to remove air bubbles. If the problem persists, perform pump maintenance as per the manufacturer's instructions. 3. Use a column thermostat to ensure a stable operating temperature. |
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are provided as representative examples and should be optimized for your specific laboratory conditions and purity requirements. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Representative Synthesis of this compound
This protocol is a generalized procedure based on common methods for synthesizing aminopyrazines. Optimization will be required.
Reaction: Nucleophilic Aromatic Substitution
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add 2-chloro-6-methylpyrazine (1.0 eq).
-
Solvent: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a high-boiling point alcohol like 2-butanol.
-
Reagents: Add a source of the methylamine group, such as an aqueous solution of methylamine (e.g., 40 wt. %, ~2.0-3.0 eq), and a non-nucleophilic base like potassium carbonate (K₂CO₃, ~2.0 eq) to act as an acid scavenger.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will need to be determined experimentally.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude material will likely be a solid or oil and will require further purification by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but show low solubility when cold.
Solvent Class Example Solvents for Screening Expected Solubility Profile Alcohols Ethanol, Isopropanol Good potential; likely soluble when hot. Esters Ethyl Acetate Good potential; moderate polarity. Aromatic Toluene Good for less polar impurities. Aliphatic Heptane, Hexane Likely to be a poor solvent; good for precipitating. Mixed Systems Ethanol/Water, Ethyl Acetate/Heptane Highly effective for fine-tuning solubility.[7] -
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
-
Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System:
-
Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding ethyl acetate.
-
Crucially, add 0.5-1% triethylamine (TEA) to the eluent mixture to prevent peak tailing. [6]
-
-
Procedure:
-
Pack the column with silica gel as a slurry in the initial, non-polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to create a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the non-polar solvent, gradually increasing the proportion of the more polar solvent.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 4: Purity Assessment by HPLC-UV
This method is designed to provide a baseline for purity analysis and should be fully validated according to ICH guidelines for its intended use.[9]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds.[8][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 5 min. | A gradient is recommended to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small injection volume minimizes band broadening. |
| Detection | UV at 270 nm | Aminopyrazines typically have a strong absorbance in this region.[8] |
| Sample Prep. | Dissolve ~1 mg of sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. | Ensures sample is fully dissolved and compatible with the mobile phase. |
Section 5: Workflow Visualization
The following diagram illustrates the comprehensive workflow for the development of high-purity this compound, from initial synthesis to final quality control.
Caption: Workflow for Synthesis, Purification, and Analysis.
Section 6: References
-
SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available from:
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. Available from:
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available from:
-
Benchchem. Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. Available from:
-
Thermo Fisher Scientific. SAFETY DATA SHEET (3-Amino-2,6-dimethylpyridine). Available from:
-
Sigma-Aldrich. SAFETY DATA SHEET. Available from:
-
Benchchem. 3,6-Dimethylpyrazin-2-amine|Research Compound. Available from:
-
Benchchem. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. Available from:
-
Taylor & Francis. Greener approach toward one pot route to pyrazine synthesis. Available from:
-
ResearchGate. Dimethylpyrazine synthesis via the Dakin–West reaction on amino acids. Available from:
-
NIH. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Available from:
-
ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Available from:
-
Benchchem. Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. Available from:
-
ASM Journals. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Available from:
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from:
-
NIH. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Available from:
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from:
-
Benchchem. Technical Support Center: Solvent Selection for Recrystallization of Pyrazine Derivatives. Available from:
-
Benchchem. Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. Available from:
-
MDPI. Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. Available from:
-
Solubility of Things. 2,6-Dimethylpyrazine. Available from:
-
Google Patents. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Available from:
-
ResearchGate. Solid-State Stabilization of 2,5-Dimethylpyrazine via Cocrystallization with Gallic Acid: A Cocrystal-Based Solid Flavor with Antioxidant Properties. Available from:
-
ResearchGate. Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. Available from:
-
Asian Publication Corporation. Nitrosamine Impurities. Available from:
-
Semantic Scholar. Nitrosamine impurities in pharmaceutical dosage forms: Current challenges and mitigation strategies. Available from:
-
PubChem. 2,6-Dimethylpyrazine. Available from:
-
NIST WebBook. Pyrazine, 2,6-dimethyl-. Available from:
-
PubChemLite. This compound (C6H9N3). Available from:
-
Benchchem. Overcoming by-products in chemical synthesis of 2,5-Dimethylpyrazine. Available from:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]
- 11. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 12. benchchem.com [benchchem.com]
Introduction: The Critical Role of Purity in N,6-dimethylpyrazin-2-amine Applications
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and resolving impurities in N,6-dimethylpyrazin-2-amine samples. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to the challenges encountered during synthesis and purification.
This compound is a vital heterocyclic intermediate, serving as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique structure, featuring a pyrazine ring with amino and methyl groups, allows for diverse chemical modifications.[1] In drug discovery, for instance, the amino group acts as a key site for coupling with other molecular scaffolds to enhance biological activity and cell permeability.[1] Given its role in producing materials intended for biological systems, achieving and verifying high purity (typically ≥98%) is not merely a quality control metric—it is a prerequisite for reliable, reproducible research and the safety of downstream applications.
This guide is structured to address the most pressing questions and troubleshooting scenarios you may face, from initial analysis to final purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities typically fall into three categories:
-
Process-Related Impurities: These include unreacted starting materials, reagents, and byproducts from the synthetic route. For example, if the synthesis involves the reaction of sugars and amino acids, imidazole derivatives can be a common byproduct.[2][3]
-
Isomeric Impurities: Positional isomers, such as 3,5-dimethylpyrazin-2-amine or 2,5-dimethylpyrazin-2-amine, are frequently co-produced.[1] These are often the most challenging to separate due to their very similar physical and chemical properties.
-
Degradation Products: As an amine, the compound can be susceptible to oxidation or other forms of degradation if exposed to harsh conditions (e.g., strong acids, high heat, light) or stored improperly.[4][5]
Q2: Which analytical techniques are essential for assessing the purity of this compound?
A2: A multi-technique approach is required for comprehensive quality control.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination, capable of separating the main compound from many impurities. A purity level of ≥98% is often the standard.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities, residual solvents, and for confirming the identity of separated peaks.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, QNMR): NMR is indispensable for confirming the chemical structure and distinguishing it from isomers. Quantitative NMR (QNMR) provides a highly accurate measure of the active component's concentration.[1]
Q3: My crude product is a dark, viscous oil. What is the best first step for purification?
A3: A dark, oily appearance usually indicates the presence of polymeric byproducts or other high-molecular-weight impurities. Before attempting high-resolution techniques like chromatography, a preliminary cleanup via Liquid-Liquid Extraction (LLE) is highly recommended.[6] This step partitions the target compound into an organic solvent, leaving many polar or insoluble impurities behind in an aqueous phase. A detailed protocol is provided in a later section.
Troubleshooting Guides
This section provides in-depth answers to specific experimental challenges.
Analytical Troubleshooting
Q4: My reverse-phase HPLC chromatogram shows a peak with a very similar retention time to my main product. How can I confirm if it's an isomer and improve the separation?
A4: This is a classic sign of a positional isomer. Here’s a systematic approach to tackle this:
-
Causality: Isomers have the same mass but different structures, leading to nearly identical partitioning behavior on a standard C18 column, hence the close elution times.
-
Troubleshooting Steps:
-
Mass Spectrometry: First, confirm the peak's identity. If your HPLC is connected to a mass spectrometer (LC-MS), check if the impurity peak has the same mass-to-charge ratio (m/z) as your product. If it does, it is almost certainly an isomer.
-
Modify HPLC Method: To improve separation, you need to exploit subtle differences in the molecules' properties.
-
Change Mobile Phase Composition: Vary the acetonitrile/water or methanol/water ratio. Sometimes a subtle change is all that is needed.
-
Introduce a Different Selectivity: Switch to a column with a different stationary phase. Phenyl-hexyl or biphenyl phases can offer different pi-pi interactions compared to a standard C18. For particularly stubborn separations, a mixed-mode column that utilizes ion-exchange properties can be highly effective.[8]
-
-
NMR Confirmation: If you can isolate a fraction containing the impurity, ¹H NMR spectroscopy is the definitive way to confirm its structure and distinguish it from the desired this compound.[1]
-
Table 1: HPLC Method Starting Points
| Parameter | Condition 1 (RP) | Condition 2 (Mixed-Mode) |
| Column | C18, 4.6 x 150 mm, 5 µm | SHARC 1, 4.6 x 150 mm, 5 µm[9] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Isocratic: 98% Acetonitrile / 2% Water with 0.5% Formic Acid[9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[9] |
| Detection | UV at 270 nm[9] | UV at 270 nm[9] |
| Notes | A gradient elution is recommended for initial screening. Formic acid makes the method MS-compatible.[10] | Excellent for separating hydrophilic, heterocyclic, and aromatic compounds.[9] |
Purification Troubleshooting
Q5: I'm using silica gel column chromatography, but my compound is streaking badly and my yield is very low. What is happening?
A5: This is a common and frustrating issue when purifying basic compounds like pyrazines on standard silica gel.
-
Causality: The nitrogen atoms in the pyrazine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong, sometimes irreversible, binding leads to poor elution, significant tailing (streaking) of the peak, and consequently, low recovery.
-
Troubleshooting Steps:
-
Deactivate the Silica: The most direct solution is to cap the acidic sites. Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the silica surface, preventing strong adsorption of your amine.
-
Increase Eluent Polarity: If the compound is still not eluting properly, you may need a more polar mobile phase. A gradient of 0-10% methanol in dichloromethane (DCM) or ethyl acetate can be effective.[6]
-
Use a Different Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina can be a good alternative.[6]
-
Switch to Reverse-Phase Chromatography: For a more robust solution, especially for polar pyrazines, reverse-phase flash chromatography (using a C18 stationary phase) is an excellent choice. Elution is typically achieved with a water/acetonitrile or water/methanol gradient.[6]
-
Q6: I am struggling to find a suitable solvent for recrystallizing my this compound sample. What is the best strategy?
A6: Finding the "perfect" single solvent for recrystallization can be difficult. A mixed-solvent system is often the most effective approach for amine compounds.[4][11]
-
Causality: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well when hot. For many compounds, no single solvent exhibits this exact behavior. A two-solvent system overcomes this by pairing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is insoluble).
-
Troubleshooting Steps:
-
Identify a "Good" Solvent: Find a solvent that dissolves your compound completely at or near room temperature. Common choices for pyrazines include methanol, ethanol, or acetone.[11]
-
Identify a Miscible "Poor" Solvent: Find a solvent in which your compound is very poorly soluble, but that is fully miscible with your "good" solvent. Hexane and water are common choices. A hexane/ethyl acetate or hexane/acetone system is often a good starting point.[2][11]
-
Perform the Recrystallization: Dissolve the crude solid in the minimum amount of the hot "good" solvent. Then, while the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the hot "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly and undisturbed. This gradual decrease in solubility is what allows for the formation of pure crystals.
-
Table 2: Comparison of Purification Techniques
| Method | Typical Purity | Pros | Cons |
| Recrystallization | >99% | Cost-effective, scalable, excellent for removing trace impurities. | Can have lower yields; solvent screening can be time-consuming.[6] |
| Silica Gel Chromatography | 95-99% | Good for separating compounds with different polarities. | Strong interactions with basic compounds require method optimization (e.g., deactivation).[6] |
| Preparative HPLC (C18) | >99.5% | High-resolution separation, effective for isomers.[6] | More expensive, requires specialized equipment, lower throughput. |
| Liquid-Liquid Extraction | Preliminary | Excellent for initial cleanup of crude material.[6] | Not a high-resolution technique; will not separate closely related impurities. |
Visualization of Workflows
A logical workflow is crucial for efficiently tackling impurity issues. The following diagrams illustrate a general workflow for impurity resolution and a decision-making process for selecting a purification method.
Caption: General workflow for impurity analysis and resolution.
Caption: Decision tree for selecting a final purification method.
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Crude Sample Cleanup
-
Dissolution: Dissolve the crude, oily residue in a moderate polarity solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Use approximately 10-20 mL of solvent per gram of crude material.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash the solution sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
A saturated sodium chloride (brine) solution to remove water and some water-soluble impurities.
-
-
Separation: After each wash, gently shake the funnel, venting frequently. Allow the layers to separate fully and drain the aqueous (bottom) layer if using DCM, or the organic (top) layer if using EtOAc.
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the cleaner, pre-purified product.[6]
Protocol 2: Deactivated Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.
-
Deactivation: Prepare your starting eluent (e.g., 9:1 Hexane:EtOAc) and add 1% triethylamine (Et₃N). Run 2-3 column volumes of this basic eluent through the packed silica gel to neutralize the active sites.
-
Sample Loading: Dissolve your crude compound in a minimal amount of DCM or the eluent. For best results, adsorb this solution onto a small amount of fresh silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column bed.
-
Elution: Begin eluting with your starting mobile phase, collecting fractions. Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute your target compound.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
References
-
SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. Available at: [Link]
-
Moreau, C. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
SIELC Technologies. Separation of Pyrazine on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Moreau, C. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
SIELC Technologies. Pyrazine. SIELC. Available at: [Link]
-
ChemScence. (2024). 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. ChemScence. Available at: [Link]
-
PubChemLite. This compound (C6H9N3). PubChemLite. Available at: [Link]
-
Zhang, Y. et al. (2023). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. MDPI. Available at: [Link]
-
Moreau, C. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Hu, D. et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). National Institutes of Health (NIH). Available at: [Link]
-
Rey, A. et al. (2015). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity | Request PDF. ResearchGate. Available at: [Link]
- Google Patents. (2021). CN112939877A - Synthesis method of diphenylpyrazine derivative. Google Patents.
Sources
- 1. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine | SIELC Technologies [sielc.com]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 10. Separation of Pyrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N,6-dimethylpyrazin-2-amine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of N,6-dimethylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and rationally optimize your reaction conditions based on a sound understanding of the underlying chemical principles.
Introduction: The Chemistry of this compound
This compound is an electron-rich heteroaromatic compound. The presence of three electron-donating groups (one amino, two methyl) significantly influences the reactivity of the pyrazine core. While these groups activate the ring towards certain transformations, they also introduce specific challenges, including regioselectivity control, potential for catalyst inhibition, and unique side-product formation.
This guide focuses on the most common and robust strategy for functionalization: an initial electrophilic halogenation to "activate" the ring, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to form the desired C-C or C-N bond.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific issues you may encounter during the two key stages of functionalization: Halogenation and Palladium-Catalyzed Cross-Coupling.
Stage 1: Electrophilic Halogenation (Activation Step)
The first critical step is the selective installation of a halogen (Br or Cl) onto the pyrazine ring, typically using N-halosuccinimides (NBS or NCS). This provides the necessary handle for subsequent cross-coupling reactions.
Symptom: You recover primarily unreacted this compound after the reaction.
Potential Causes & Solutions:
-
Insufficiently Activated Halogenating Agent: N-halosuccinimides are generally effective for activated rings, but sometimes require an additive to enhance their electrophilicity, especially for chlorination.
-
Incorrect Solvent Choice: The solvent can dramatically impact the reaction rate and selectivity.
-
Low Reaction Temperature: While room temperature can be sufficient for highly activated systems, gentle heating may be required to initiate the reaction.
Symptom: You observe a mixture of mono-halogenated isomers or significant amounts of the di-halogenated product, even when using one equivalent of the halogenating agent.
Causality: The this compound ring is highly activated, making it susceptible to over-halogenation. The directing effects of the substituents determine the position of halogenation. The amino group is a powerful ortho-, para-director. In this molecule, the C5 position is strongly activated by both the amino group (para) and the 6-methyl group (ortho), making it the most likely site for initial halogenation. The C3 position is activated by the amino group (ortho) but may be slightly sterically hindered by the adjacent N-H protons.
Solutions & Optimization:
-
Control Stoichiometry and Temperature: This is the most critical factor.
-
Protocol: Start with 1.0-1.1 equivalents of NBS or NCS at room temperature or below (0 °C) .[4] Adding the halogenating agent slowly as a solution can help maintain control and prevent localized areas of high concentration that lead to over-halogenation.
-
-
Solvent Effects: The choice of solvent can influence selectivity.
-
Isolate the Mono-Halogenated Product: If achieving high selectivity in one step is difficult, a two-step process can be more reliable.
-
Workflow: Perform the reaction to partial conversion, isolate the desired mono-halogenated product via chromatography, and then re-subject the recovered starting material to the reaction conditions.
-
Stage 2: Palladium-Catalyzed Cross-Coupling
Once you have your halogenated this compound, the next step is the Pd-catalyzed formation of a new C-C (Suzuki) or C-N (Buchwald-Hartwig) bond.
Symptom: The reaction stalls, showing low conversion of the halo-pyrazine starting material.
Potential Causes & Solutions:
-
Catalyst Inactivation/Inhibition: The free amino group and the pyrazine nitrogens can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.
-
Solution 1 (Ligand Choice): Use bulky, electron-rich phosphine ligands. These ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos, or RuPhos) form stable and highly active catalysts that are less susceptible to inhibition by the substrate.[6] They also accelerate the rate-limiting oxidative addition and reductive elimination steps.
-
Solution 2 (Precatalyst Choice): Use modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are air-stable and designed for clean, efficient generation of the active Pd(0) species, which is often a point of failure when using simple sources like Pd(OAc)₂.
-
-
Inappropriate Base: The base is crucial for the transmetalation step (Suzuki) or for deprotonating the amine nucleophile (Buchwald-Hartwig). Its strength and solubility are key.
-
For Suzuki: A common issue is the use of a base that is too weak or insoluble. Try switching to stronger or more soluble bases. A good screening order is K₂CO₃ < K₃PO₄ < Cs₂CO₃. Often, an aqueous solution of the base is required.
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases are needed. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require higher temperatures.
-
-
Poor Reagent Quality: Cross-coupling reactions are highly sensitive to impurities, especially water and oxygen.
-
Best Practices: Ensure solvents are anhydrous. Degas the reaction mixture thoroughly (e.g., by sparging with argon for 15-20 minutes) before adding the catalyst. Use fresh, high-purity boronic acids/esters and amines.
-
Symptom: LC-MS or TLC analysis shows multiple spots in addition to the starting material and desired product.
Common Side Products & Solutions:
-
Dehalogenation (Hydrodehalogenation): The halogen on your pyrazine is replaced by a hydrogen atom.
-
Cause: This can be caused by β-hydride elimination from the palladium intermediate or by protodeboronation (in Suzuki reactions) followed by coupling with the resulting proton. It is often promoted by high temperatures or certain base/solvent combinations.
-
Solution: Lower the reaction temperature. Screen different bases; sometimes a weaker base can minimize this pathway. Ensure your boronic acid is of high quality, as impurities can accelerate decomposition.
-
-
Homocoupling of Boronic Acid (Suzuki): Two molecules of your boronic acid couple to form a biaryl byproduct.
-
Cause: This side reaction is favored at high catalyst loadings or when the transmetalation step is slow.
-
Solution: Reduce the palladium catalyst loading (1-2 mol% is often sufficient). Use bulky ligands that disfavor the formation of the homocoupled product. Ensure efficient stirring.
-
-
Palladium Black Formation: A black precipitate forms, indicating the catalyst has crashed out of the solution.
-
Cause: This signifies catalyst decomposition and the end of the catalytic cycle. It can be caused by excessively high temperatures, impurities, or an inappropriate ligand that fails to stabilize the Pd(0) species.
-
Solution: Use a more robust ligand system (e.g., Buchwald or Josiphos-type ligands). Lower the reaction temperature. Ensure all reagents and solvents are pure and the reaction is kept under an inert atmosphere.
-
Data Summary Tables for Optimization
For quick reference, these tables provide starting points for optimizing your cross-coupling reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 5-Bromo-N,6-dimethylpyrazin-2-amine | Bromo derivatives offer a good balance of reactivity and stability. Chloro derivatives are less reactive and require more specialized catalysts.[7] |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | Highly active, air-stable precatalyst suitable for electron-rich heteroaryl halides. |
| Ligand | XPhos (1.2 eq. relative to Pd) | Bulky, electron-rich ligand that promotes fast oxidative addition and prevents catalyst inhibition. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong bases are often required to facilitate the transmetalation step with the electron-rich pyrazine.[7] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | A biphasic system is standard for Suzuki reactions, aiding in dissolving the inorganic base.[8] |
| Temperature | 80 - 110 °C | Necessary to overcome the activation energy for challenging couplings. Monitor for decomposition. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 5-Bromo-N,6-dimethylpyrazin-2-amine | Bromo derivatives are generally more reactive than chloro derivatives in C-N coupling.[1] |
| Pd Precatalyst | RuPhos Pd G3 (1-3 mol%) | RuPhos is an excellent ligand for coupling with a wide range of primary and secondary amines.[6] |
| Ligand | RuPhos (1.2 eq. relative to Pd) | Provides a good balance of activity and stability for C-N bond formation. |
| Amine | 1.1 - 1.3 equivalents | A slight excess of the amine coupling partner is typical. |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine. LiHMDS can be useful for substrates with acidic protons.[6] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. Toluene is a common and effective choice. |
| Temperature | 90 - 110 °C | C-N coupling often requires elevated temperatures. |
Visual Workflow and Logic Diagrams
To better illustrate the experimental and troubleshooting logic, the following diagrams have been created using Graphviz.
Caption: A general workflow for monitoring and troubleshooting functionalization reactions.
Caption: Decision tree for optimizing the selective mono-halogenation step.
Frequently Asked Questions (FAQs)
Q1: Why is my chloro-pyrazine not reacting in a Suzuki coupling when my bromo-pyrazine works fine?
A1: The C-Cl bond is significantly stronger and less polarized than the C-Br bond. This makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the C-Cl bond much more difficult. To couple chloro-pyrazines, you typically need a more robust catalytic system. This means using highly electron-rich and bulky phosphine ligands (like tBuXPhos, BrettPhos, or similar Buchwald ligands) and often higher reaction temperatures to facilitate the oxidative addition.
Q2: Can I perform a direct C-H functionalization on this compound to avoid the halogenation step?
A2: Direct C-H functionalization of electron-deficient heterocycles like pyrazine is an active area of research, but it presents significant challenges for your specific substrate.[9][10] While methods exist, they often require specific directing groups, harsh conditions (strong oxidants), or specialized catalysts that may not be compatible with the unprotected amino group. The halogenation-then-coupling sequence is generally more reliable, higher-yielding, and predictable for a substrate like this compound. The electron-rich nature of your substrate might make some C-H activation pathways viable, but regioselectivity would be a major hurdle to overcome.
Q3: My reaction looks clean by TLC, but my yield after column chromatography is very low. Where is my product going?
A3: This is a common issue with nitrogen-containing heterocyclic compounds. There are two likely culprits:
-
Volatility: Highly functionalized, low-molecular-weight pyrazines can be surprisingly volatile. You may be losing product during solvent removal under high vacuum. Try removing the solvent at a lower temperature or using a gentler vacuum.
-
Adsorption on Silica Gel: The basic nitrogen atoms on the pyrazine ring and potentially your product's side chain can strongly adsorb to acidic silica gel. This leads to streaking on the column and poor recovery. To mitigate this, you can pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol before packing the column.
Q4: How do I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is a quick and easy method, but co-elution of starting materials and products can sometimes be misleading. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides unambiguous identification of your starting material, product, and any major side products based on their mass-to-charge ratio. This is particularly useful for diagnosing issues like dehalogenation or homocoupling.
References
-
Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]
-
Request PDF. (n.d.). Efficient Halogenation of 2-Aminopyrazine. ResearchGate. [Link]
-
Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. [Link]
-
Singh, F. V., & Wirth, T. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639–2648. [Link]
-
ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). [Link]
-
Kabir, S. E., et al. (n.d.). Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Beak, P., et al. (2011). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC. [Link]
-
Ma, C., & Sarlah, D. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 754–764. [Link]
-
Douglas, J. J., & Stephenson, C. R. J. (2018). Reversing the Regioselectivity of Halofunctionalization Reactions via Cooperative Photoredox and Copper Catalysis. PMC. [Link]
-
MDPI. (2022). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. [Link]
-
Organic Chemistry Frontiers. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. RSC Publishing. [Link]
-
Tundel, R. E., & Buchwald, S. L. (2007). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination. Chemia. [Link]
-
Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583–3602. [Link]
-
Chen, K.-J., et al. (2019). Amino-Functionalised Hybrid Ultramicroporous Materials that Enable Single-Step Ethylene Purification from a Ternary Mixture. Angewandte Chemie International Edition, 58(4), 1034-1038. [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
Organic Chemistry Portal. (2008). C-H Functionalization to Form C-O, C-N, and C-C Bonds. [Link]
-
MDPI. (2022). Functionalization of Porphyrins Using Metal-Catalyzed C-H Activation. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
DSpace. (2010). Selective para-halogenation and dimerization of N,C,N′- arylruthenium(II) and -(III) 2,2′:6′,2″-terpyridine cations. [Link]
-
Utrecht University. (2010). Selective para-halogenation and dimerization of N,C,N′- arylruthenium(II) and -(III) 2,2′:6′,2″-terpyridine cations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. d-nb.info [d-nb.info]
- 5. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. mdpi-res.com [mdpi-res.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N,6-dimethylpyrazin-2-amine and Other Aminopyrazines for Researchers
In the landscape of heterocyclic chemistry, aminopyrazines represent a privileged scaffold, foundational to numerous applications in medicinal chemistry, agrochemicals, and materials science. Their inherent biological activity and synthetic versatility have made them a focal point of intensive research. This guide provides an in-depth, objective comparison of N,6-dimethylpyrazin-2-amine with other key aminopyrazines, supported by physicochemical data and established experimental protocols to aid researchers in drug discovery and development.
Introduction to the Aminopyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a crucial pharmacophore. The addition of an amino group transforms it into an aminopyrazine, a structure with enhanced potential for biological interactions. This amino group acts as a key hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of a molecule's properties. The position and nature of substituents on the pyrazine ring dramatically influence the compound's steric, electronic, and lipophilic characteristics, which in turn dictate its biological activity. Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]
Physicochemical Properties: A Comparative Overview
The subtle structural differences between aminopyrazine analogs, such as the addition of methyl groups, can lead to significant changes in their physical and chemical properties. These properties are critical determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key physicochemical properties of this compound and other relevant aminopyrazines.
| Property | This compound | 2-Aminopyrazine | 5-Methylpyrazin-2-amine | 2-Amino-6-methylpyrazine |
| Molecular Formula | C₆H₉N₃[2] | C₄H₅N₃ | C₅H₇N₃[3] | C₅H₇N₃[3] |
| Molecular Weight ( g/mol ) | 123.16[2] | 95.10[4] | 109.13[3] | 109.13[3] |
| Appearance | Yellow Solid[5] | Off-white to beige powder[6] | Not specified | White to yellow to orange crystalline powder |
| Melting Point (°C) | Not specified | 117 - 120[6] | Not specified | 122 - 126 |
| Boiling Point (°C) | Not specified | 203[6] | Not specified | Not specified |
| Solubility | Freely soluble in methanol and ethanol; slightly soluble in water[5] | Soluble in water[6] | Not specified | Moderately soluble in water[7] |
| Predicted XlogP | 0.4 | -0.1 | 0.4 | 0.4[8] |
| pKa | Not specified | pKb: 10.99[6] | Not specified | Not specified |
| CAS Number | 13134-38-8[2] | 5049-61-6[6] | 5521-58-4[3] | 5521-56-2[3] |
Note: Some data points are not available in the cited literature.
The addition of methyl groups, as seen in the comparison between 2-aminopyrazine and its methylated counterparts, generally increases the molecular weight and lipophilicity (predicted XlogP). This can enhance membrane permeability and bioavailability, which are desirable traits in drug candidates.[5]
Synthesis of Aminopyrazines: A Generalized Approach
The synthesis of aminopyrazine derivatives is a well-established field. A common strategy involves the condensation of a 1,2-diamine with an α-dicarbonyl compound to form the pyrazine ring. Subsequent functionalization, such as amination, can then be performed. For instance, this compound can be synthesized and serves as a versatile intermediate for creating more complex molecules for pharmaceutical and agrochemical applications.[5]
Below is a diagram illustrating a general synthetic workflow for substituted pyrazine derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Kinase Inhibition
The aminopyrazine scaffold is a common feature in many kinase inhibitors. Various derivatives have been designed and synthesized to target specific kinases involved in cancer and inflammatory diseases. For example, aminopyrazine derivatives have been developed as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs). [9]The SAR studies in this area often focus on modifying substituents on the pyrazine ring and the amino group to enhance potency and selectivity. The addition of methyl groups, as in this compound, can influence the molecule's ability to fit into the ATP-binding pocket of a kinase, potentially altering its inhibitory profile.
A typical workflow for a kinase inhibition assay is outlined below.
Caption: Generalized workflow for a kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, we can infer some general SAR principles for aminopyrazines:
-
The Amino Group: The 2-amino group is often crucial for activity, acting as a key interaction point with biological targets, typically through hydrogen bonding.
-
Substitution at Position 5 and 6: Modifications at these positions can significantly impact potency and selectivity. For this compound, the methyl group at the 6-position may provide beneficial steric interactions within a target's binding site or improve metabolic stability compared to an unsubstituted aminopyrazine.
-
Lipophilicity: As observed in the physicochemical data, methylation increases lipophilicity. This can be a double-edged sword, potentially improving cell permeability while also increasing off-target effects or reducing solubility. The optimal degree of lipophilicity is target-dependent.
Experimental Protocols
For researchers aiming to evaluate and compare aminopyrazine derivatives, the following detailed protocols provide a standardized approach.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [10] Materials:
-
Test compounds (e.g., this compound and other aminopyrazines)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically transfer a few colonies of the test bacterium into a sterile tube containing MHB. Incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells. [10]2. Preparation of Compound Dilutions: Create a stock solution of the test compound in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in MHB within the 96-well plate to achieve a desired concentration range (e.g., 0.5 to 256 µg/mL). [10]3. Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include positive and negative control wells. Incubate the plates at 37°C for 18-24 hours. [10]4. Determination of MIC: Following incubation, visually inspect the plates for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the compound with no visible growth. Growth can also be quantified by measuring the absorbance at 600 nm with a microplate reader. [10]
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This bioluminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and serial dilutions of the test compound in the appropriate kinase buffer.
-
Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Conversion of ADP to ATP: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert the generated ADP back to ATP.
-
Luminescence Measurement: Incubate the plate at room temperature to allow the luciferase-luciferin reaction to stabilize, then measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound and its related aminopyrazine analogs are a rich source of chemical diversity for drug discovery and other applications. While direct comparative biological data for the simplest members of this family are not always available, the extensive research on their derivatives provides a strong foundation for understanding their potential. The addition of methyl groups, as in this compound, can favorably modulate physicochemical properties and biological activity. This guide has provided a comparative overview of these properties, along with standardized protocols to facilitate further research. A systematic, head-to-head comparison of these fundamental aminopyrazine scaffolds in various biological assays would be a valuable contribution to the field, enabling a more precise understanding of their structure-activity relationships and accelerating the development of novel, effective molecules.
References
Click to expand
- The Ascendant Role of Pyrazine Scaffolds in Antimicrobial Drug Discovery: A Technical Guide. (2025). BenchChem.
-
2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939. (n.d.). PubChem. Retrieved from [Link]
-
3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. (n.d.). Retrieved from [Link]
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies, and Molecular Docking Analysis of Pyrazine-2-Carboxamide Derivative. (2025). Advanced Journal of Chemistry, Section A, 8(12), 2098-2112.
- Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. (n.d.). Advanced Journal of Chemistry, Section A.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.
-
3,6-dimethylpyrazin-2-amine | CAS 13134-38-8 | Chemical-Suppliers. (n.d.). Retrieved from [Link]
- A Comparative Analysis of the Biological Activity of Pyrazine vs.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7109.
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2588-2592.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2023).
- Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine Deriv
- Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2024). RSC Medicinal Chemistry, 15(2), 358-366.
- Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. (2017). Molecules, 22(10), 1641.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Pharmaceuticals, 15(7), 863.
- Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024). RSC Advances, 14(48), 34969-34983.
-
2-amino-6-methylpyrazine (C5H7N3). (n.d.). PubChemLite. Retrieved from [Link]
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4349.
- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. (2017). PLoS ONE, 12(2), e0171310.
- Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science, 65(5), 2357-2372.
- Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2849-2853.
- Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021).
- 6-Methylpyridin-2-amine. (2012).
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). Bioorganic & Medicinal Chemistry Letters, 95, 129479.
- Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). Molecules, 28(16), 6041.
- Application Notes and Protocols for the Synthesis of 2,5-Dimethylpyrazine
- Water-promoted, Open-flask Synthesis of Amine-boranes. (2017). Organic Syntheses, 94, 332-345.
- A Comparative Analysis of 6-Propylpyridazin-3-amine and 6-Isopropylpyridazin-3-amine: A Data-Driven Inquiry Reveals a Gap in Cur. (2025). BenchChem.
- Structural, Theoretical and Biological Studies of (Z)-3-Amino-N-(3-Amino Pyrazine-2-Carbonyl) Pyrazine-2-Carbohydrazonic Acid (A. (2021). Scirp.org.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13134-38-8 3,6-Dimethylpyrazin-2-amine AKSci X9791 [aksci.com]
- 3. 2-Amino-6-methylpyrazine | C5H7N3 | CID 12236939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,6-dimethylpyrazin-2-amine | CAS 13134-38-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. PubChemLite - 2-amino-6-methylpyrazine (C5H7N3) [pubchemlite.lcsb.uni.lu]
- 9. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,6-dimethylpyrazin-2-amine
Abstract
The robust and reliable quantification of process-related impurities and metabolites is a cornerstone of drug development and manufacturing. N,6-dimethylpyrazin-2-amine, a potential impurity or synthetic intermediate, requires meticulously validated analytical methods to ensure product quality and patient safety. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. More critically, it details the principles and execution of cross-validation, a mandatory procedure when multiple analytical methods are used to support a regulatory submission, ensuring the interchangeability and consistency of results. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic amine that may arise as a process-related impurity during the synthesis of active pharmaceutical ingredients (APIs) or as a degradation product.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over such impurities.[2][3] The accurate quantification of these trace-level compounds is non-negotiable, as they can impact the safety and efficacy of the final drug product.[2][3]
The choice of an analytical method is driven by the required sensitivity, selectivity, and the nature of the sample matrix. Often, during the lifecycle of a drug product, methods may be transferred between laboratories or updated to newer technologies.[4] In such cases, it is essential to demonstrate that the data generated by different methods are equivalent. This is achieved through a process known as cross-validation.[5][6] This guide will compare a workhorse HPLC-UV method with a high-sensitivity LC-MS/MS method for the analysis of this compound and provide a comprehensive protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][7][8]
Comparative Analysis of Core Methodologies
The selection of an analytical technique is a critical decision based on a risk assessment of the analyte's properties, the required detection levels, and the complexity of the sample matrix.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely available technique suitable for quantifying chromophore-containing compounds. Given the aromatic pyrazine ring in this compound, it is expected to have sufficient UV absorbance for detection.
-
Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
-
Strengths:
-
Cost-Effective: Lower instrumentation and operational costs compared to mass spectrometry.
-
Robustness: Well-established technology with high reproducibility for routine quality control (QC) environments.
-
Simplicity: Relatively straightforward operation and data analysis.
-
-
Limitations:
-
Limited Specificity: The detector responds to any compound that absorbs at the selected wavelength, potentially leading to interference from matrix components or co-eluting impurities.[9] Lack of specificity may need to be compensated by other supporting analytical procedures.[9]
-
Lower Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) may not be sufficient for trace-level impurity analysis, especially for genotoxic impurities which require control at very low levels.[3]
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[10][11]
-
Principle: After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI), and a specific precursor ion (related to the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
-
Strengths:
-
High Specificity: By monitoring a specific precursor-to-product ion transition, interferences from matrix components are virtually eliminated.
-
Excellent Sensitivity: Capable of achieving very low LOD and LOQ values (in the ng/mL to pg/mL range), suitable for trace impurity analysis.[12]
-
Structural Information: Provides mass information that can aid in the structural confirmation of the analyte.
-
-
Limitations:
-
Higher Cost: Instrumentation is significantly more expensive to purchase and maintain.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components, requiring careful method development and often the use of an isotopically labeled internal standard.
-
Complexity: Requires more specialized expertise for method development, operation, and data interpretation.
-
Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the analysis of this compound in a drug substance matrix.
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS | Rationale / Causality |
| Specificity | Moderate | High | HPLC-UV relies on chromatographic retention time and UV absorbance, which can be non-specific. LC-MS/MS uses a specific mass transition (precursor -> product ion), providing a much higher degree of confidence in analyte identification.[9] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL (500 ng/mL) | ~0.05 ng/mL | The inherent sensitivity of the mass spectrometer detector is orders of magnitude greater than that of a UV detector.[12] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Both methods can achieve excellent linearity, but the wider dynamic range and lower noise of LC-MS/MS often result in a slightly better correlation coefficient. |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% | LC-MS/MS, especially with a stable isotope-labeled internal standard, can better compensate for matrix effects and variations in sample preparation, leading to higher accuracy.[13] |
| Precision (%RSD) | ≤ 5.0% | ≤ 3.0% | The high signal-to-noise ratio and stability of modern LC-MS/MS systems typically result in superior precision compared to HPLC-UV, particularly at low concentrations. |
The Principle and Necessity of Cross-Validation
Cross-validation is the formal process of comparing two distinct analytical methods to demonstrate that they provide equivalent results.[5][14] This is not merely a scientific exercise but a regulatory requirement when data from different methods are intended to be pooled or compared across studies or laboratories.[5][6]
According to FDA and EMA guidelines, cross-validation is necessary in several scenarios:
-
When data from different methods are used within the same study.
-
When samples from a single study are analyzed at more than one laboratory.[5]
-
When a method is changed or updated during a drug development program.
The goal is to ensure that any observed differences in data are due to the study's variables, not discrepancies between the analytical methods.
Workflow for Method Cross-Validation
The following diagram illustrates the logical workflow for conducting a cross-validation study between the established HPLC-UV method and the newer LC-MS/MS method.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are detailed, hypothetical procedures for the quantification and cross-validation of this compound.
Protocol 1: HPLC-UV Method
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in 50:50 acetonitrile:water.
-
Create calibration standards by serial dilution to cover the range of 0.5 µg/mL to 100 µg/mL.
-
Accurately weigh approximately 100 mg of the drug substance, dissolve in 10 mL of diluent, and filter through a 0.45 µm filter before injection.
-
Protocol 2: LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 2% B to 60% B over 3 minutes, hold at 95% B for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition (Analyte): m/z 124.1 -> 82.1 (Hypothetical transition based on predicted fragmentation)
-
MRM Transition (Internal Standard): m/z 128.1 -> 86.1 (for this compound-d4)
-
Ion Source Temperature: 500°C
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution as in the HPLC-UV method.
-
Prepare a 100 µg/mL internal standard (IS) stock solution of this compound-d4.
-
Create calibration standards from 0.05 ng/mL to 50 ng/mL, each containing a final IS concentration of 5 ng/mL.
-
Accurately weigh approximately 100 mg of the drug substance, dissolve in 10 mL of diluent, then perform a 1:100 serial dilution. Spike with IS to a final concentration of 5 ng/mL before injection.
-
Protocol 3: Cross-Validation Study
-
Sample Selection: Prepare two sets of samples:
-
Spiked QCs: Prepare quality control (QC) samples by spiking a blank matrix (e.g., purified drug substance known to be free of the analyte) at three concentration levels: Low QC (1.5 ng/mL), Mid QC (15 ng/mL), and High QC (40 ng/mL). Prepare at least six replicates at each level.
-
Incurred Samples: If available, select at least 10-15 process samples where this compound has been previously detected.
-
-
Analysis:
-
Analyze one full set of the QC and incurred samples using the validated HPLC-UV method (Method 1).
-
Analyze the second full set of aliquoted QC and incurred samples using the validated LC-MS/MS method (Method 2).
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and %RSD for the QC samples for each method. The results should meet the pre-defined acceptance criteria for each individual method.
-
For cross-validation, calculate the percent difference between the mean concentration obtained by Method 1 and Method 2 for each QC level.
-
Acceptance Criterion (Spiked QCs): The mean concentration obtained by the two methods should be within ±20% of each other for at least two-thirds (67%) of the QC samples.[6]
-
Acceptance Criterion (Incurred Samples): The concentration values obtained by the two methods should be within ±20% of their mean for at least 67% of the incurred samples analyzed.[6]
-
The relationship between the validation of individual methods and the subsequent cross-validation is illustrated below.
Caption: Relationship between method validation and cross-validation.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of this compound, each with distinct advantages. The HPLC-UV method offers robustness and cost-effectiveness for routine analysis where concentration levels are well above the detection limit. The LC-MS/MS method provides superior sensitivity and specificity, making it indispensable for trace-level quantification, confirmation of results, and analysis in complex matrices.
The choice of method should be guided by the "fit for purpose" principle, as outlined in ICH guidelines.[8][9] When both methods are employed within a product's lifecycle, a rigorous cross-validation study is not just recommended—it is a regulatory necessity. Successful cross-validation, as demonstrated by the protocols herein, provides documented evidence that the analytical data is consistent and reliable, regardless of the methodology used, thereby ensuring the integrity of the data underpinning the safety and quality of the pharmaceutical product.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Senieer. Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(14), 1773-1779. [Link]
-
Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. [Link]
-
ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Dongala, T. (2013). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Pharmaceutical Analysis, 3(3), 141-152. [Link]
-
Ng, L. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(12), 1146-1154. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-332. [Link]
-
ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
SIELC Technologies. Pyrazine. [Link]
-
PubChemLite. This compound (C6H9N3). [Link]
-
National Institutes of Health. 2-Amino-6-methylpyrazine. [Link]
-
National Institutes of Health. 2,6-Dimethylpyrazine. [Link]
-
Ar-Rochmah, S., et al. (2019). Chemical Transformation of Pyrazine Derivatives. Journal of Physics: Conference Series, 1374, 012017. [Link]
-
MDPI. (2022). Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds. [Link]
-
ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]
-
National Institutes of Health. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1131(1-2), 271-279. [Link]
- Google Patents.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Sources
- 1. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isomeric Aminopyrazines: N,6-dimethylpyrazin-2-amine vs. 3,6-dimethylpyrazin-2-amine in Biological Assays
Abstract
In medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide provides a comparative analysis of two isomeric aminopyrazines: N,6-dimethylpyrazin-2-amine and 3,6-dimethylpyrazin-2-amine. While specific head-to-head biological assay data for these simple building blocks is not extensively published, this document synthesizes established principles of kinase inhibition and structure-activity relationships (SAR) to offer a predictive comparison. We delve into the likely implications of N-methylation versus C-methylation on target engagement, particularly within the context of protein kinase inhibition. This guide serves researchers and drug development professionals by providing a framework for selecting and utilizing these fragments in inhibitor design and biological screening campaigns.
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a hydrogen bond acceptor make it a cornerstone in the design of small molecule kinase inhibitors.[1] Protein kinases, which play central roles in cellular signaling, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[2][3] Many clinically approved and investigational kinase inhibitors incorporate a pyrazine or a related aminopyrimidine core, which often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[1][4]
This guide focuses on two fundamental aminopyrazine isomers: this compound and 3,6-dimethylpyrazin-2-amine. Their comparison offers a classic case study in structure-activity relationships, exploring how the simple relocation of a methyl group—from the exocyclic amine to the pyrazine ring—can dictate biological potential.
Part 1: Structural Analysis and Predicted Biological Profile
The key difference between the two molecules lies in the placement of a methyl group. This seemingly minor change has significant implications for the molecule's shape, electronics, and potential interactions with a biological target.
-
This compound: Features a methyl group on the exocyclic amino nitrogen (N-methylation).
-
3,6-dimethylpyrazin-2-amine: Features a methyl group directly on the pyrazine ring at position 3 (C-methylation).
The Critical Role of the Hinge-Binding Motif
In many aminopyrazine-based kinase inhibitors, the exocyclic amino group and one of the ring nitrogens form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine portion of ATP.[1]
Caption: General hinge-binding mode of aminopyrazine inhibitors.
This compound: A Case of Potential Steric Hindrance
The presence of a methyl group on the exocyclic nitrogen in This compound is likely to be detrimental to its function as a hinge-binder. This N-methylation introduces steric bulk that can prevent the optimal planarity and close approach required for forming the crucial hydrogen bond with the kinase hinge. In many SAR studies of related scaffolds, N-methylation of the hinge-binding amine leads to a significant loss of activity.[5]
Predicted Activity: Low to negligible as a direct kinase inhibitor due to steric clash in the hinge region. It may find utility in assays where this specific interaction is not required or as a control compound.
3,6-dimethylpyrazin-2-amine: Preserving the Hinge Binder, Modulating Selectivity
In contrast, 3,6-dimethylpyrazin-2-amine retains the primary exocyclic amine (-NH2), leaving the critical hinge-binding functionality intact. The methyl group at the 3-position projects into the solvent-exposed region or a nearby hydrophobic pocket of the ATP-binding site.
Predicted Activity: This compound is more likely to exhibit inhibitory activity against certain kinases. The methyl group at C-3 can:
-
Enhance Potency: If it fits into a small hydrophobic sub-pocket near the hinge.
-
Influence Selectivity: The presence of the methyl group will prevent binding to kinases that have a bulky "gatekeeper" residue at that position, potentially conferring selectivity for kinases with smaller residues.
-
Improve Physicochemical Properties: The methyl group can increase lipophilicity, which may affect cell permeability and metabolic stability.
Numerous studies on 2,6-disubstituted pyrazines have shown that substitution at the position equivalent to C-3 is a key area for SAR exploration to enhance potency and tune selectivity.[4]
Part 2: Comparative Data Summary (Inferred)
| Feature | This compound | 3,6-dimethylpyrazin-2-amine | Rationale / Justification |
| Predicted Kinase Activity | Very Low / Inactive | Low to Moderate (Target-dependent) | N-methylation likely disrupts essential hinge-binding hydrogen bonds. C-methylation preserves the hinge-binding motif and can explore hydrophobic pockets. |
| Primary Utility | Negative Control, Fragment Library | Scaffold for Elaboration, Fragment Screening Hit | Its predicted inactivity makes it a good control to validate assay sensitivity to hinge-binding. Its preserved binding motif and vector for growth make it a good starting point. |
| Key Structural Feature | Sterically hindered exocyclic amine | Unhindered exocyclic amine; C3-methyl vector | The secondary amine is a major liability for hinge-binding. The C3-methyl provides a handle for further chemical modification. |
| Potential for SAR | Low (as a kinase inhibitor) | High | The C3 position is a well-established site for modification in pyrazine-based kinase inhibitors to improve potency and selectivity.[4][6] |
Part 3: Experimental Protocols for Screening
To empirically determine the biological activities of these compounds, a standard in vitro kinase assay is the logical first step. Below is a detailed, generalized protocol for a luminescence-based kinase assay, which is a common platform for inhibitor screening.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. Inhibition is measured as a decrease in ADP production.
I. Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent converts the newly produced ADP to ATP, which drives a luciferase reaction, generating a light signal proportional to kinase activity.
II. Materials:
-
Kinase of interest (e.g., CDK2/CycA, CK2)
-
Kinase-specific substrate (e.g., peptide or protein)
-
ATP (at or near the Km for the kinase)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Compounds: this compound and 3,6-dimethylpyrazin-2-amine (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
III. Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds, positive control, and DMSO (vehicle control) into the wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in kinase buffer.
-
Add 10 µL of the 2X Kinase/Substrate mix to each well containing the compounds.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and provides the luciferase/luciferin substrate.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Recommendations
While both this compound and 3,6-dimethylpyrazin-2-amine are structurally simple isomers, their predicted biological activities diverge significantly based on established principles of kinase inhibition.
-
This compound is predicted to be largely inactive as a direct kinase inhibitor due to steric hindrance at the critical hinge-binding amine. Its primary value in a research setting would be as a negative control to confirm the importance of the N-H hydrogen bond donor in a given chemical series.
-
3,6-dimethylpyrazin-2-amine is the more promising of the two for biological activity. By preserving the primary amine, it retains the potential for hinge-binding. The C3-methyl group serves as a valuable handle for probing the topology of the ATP binding site and is a logical starting point for a fragment-based or lead optimization campaign.
For researchers in drug discovery, 3,6-dimethylpyrazin-2-amine represents a superior starting point for developing novel kinase inhibitors. We recommend screening it against a broad panel of kinases to identify potential hits, which can then be elaborated from the C3-methyl position to enhance potency and selectivity. This comparative guide, grounded in established SAR, provides a logical framework for making informed decisions in the early stages of small molecule discovery.
References
-
protocols.io. (2023). In vitro kinase assay. Available at: [Link]
-
PubMed. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Structure-based discovery and development of cyclin-dependent protein kinase inhibitors. Available at: [Link]
-
ACS Publications. (n.d.). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. Available at: [Link]
-
Portland Press. (2017). Structure-based discovery of cyclin-dependent protein kinase inhibitors. Available at: [Link]
-
MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update. Available at: [Link]
-
PubMed. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). In vitro NLK Kinase Assay. Available at: [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Available at: [Link]
-
ResearchGate. (2025). Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. Available at: [Link]
-
PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
Sources
- 1. 3,6-Dimethylpyrazin-2-ol | C6H8N2O | CID 12565999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N,6-dimethylpyrazin-2-amine: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. N,6-dimethylpyrazin-2-amine, a substituted pyrazine, represents a valuable scaffold for the development of new bioactive molecules.[1][2] Its utility as a synthetic intermediate necessitates reliable and reproducible methods of preparation. This guide provides an in-depth comparison of two plausible and chemically robust protocols for the synthesis of this compound, designed to inform researchers on the practicalities and potential challenges of each approach.
Introduction to this compound
This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. Pyrazine derivatives are of significant interest due to their diverse biological activities and their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The unique arrangement of the amino and methyl groups on the pyrazine ring of this compound offers multiple avenues for further functionalization, making it a versatile building block in medicinal chemistry.
This guide will explore two primary synthetic strategies for the preparation of this compound:
-
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-6-methylpyrazine.
-
Protocol 2: N-methylation of 2-amino-6-methylpyrazine.
Each protocol will be evaluated based on its theoretical reproducibility, reagent availability, reaction conditions, and potential for scale-up.
Comparative Analysis of Synthesis Protocols
The choice of a synthetic route is often a balance between yield, purity, cost, and operational simplicity. The following table provides a high-level comparison of the two proposed protocols for the synthesis of this compound.
| Parameter | Protocol 1: Nucleophilic Aromatic Substitution | Protocol 2: N-methylation |
| Starting Material | 2-chloro-6-methylpyrazine | 2-amino-6-methylpyrazine |
| Key Reagent | Methylamine | Methyl iodide (or other methylating agent) |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | N-alkylation |
| Anticipated Yield | High | Moderate to High |
| Potential Byproducts | Unreacted starting material | Over-methylated products, unreacted starting material |
| Purification | Standard chromatographic techniques | Chromatographic separation of products with similar polarity |
| Scalability | Generally good | Requires careful control of stoichiometry to avoid side reactions |
| Safety Considerations | Use of gaseous or volatile methylamine | Methyl iodide is toxic and a suspected carcinogen |
Protocol 1: Nucleophilic Aromatic Substitution of 2-chloro-6-methylpyrazine
This protocol is based on the well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[3][4] The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile, in this case, methylamine. A similar, regioselective reaction has been successfully employed for the synthesis of related aminopyrimidine derivatives.[5]
Experimental Protocol
Reaction Scheme:
A plausible synthetic workflow for Protocol 1.
Materials:
-
2-chloro-6-methylpyrazine
-
Methylamine (40% solution in water or as a gas)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-6-methylpyrazine (1.0 eq) in anhydrous THF (10 mL per 1 g of starting material) in a round-bottom flask, add methylamine (2.0 eq, 40% aqueous solution) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).
-
Upon completion, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Discussion of Reproducibility
The SNAr reaction on electron-deficient heterocycles is generally a high-yielding and reproducible process. The key to reproducibility in this protocol lies in:
-
Purity of Starting Materials: The 2-chloro-6-methylpyrazine should be of high purity to avoid side reactions.
-
Control of Stoichiometry: Using a slight excess of methylamine can help drive the reaction to completion.
-
Anhydrous Conditions: While the reaction can be run with aqueous methylamine, using anhydrous conditions (e.g., bubbling methylamine gas through the solution) may improve yields and reduce the formation of hydroxypyrazine byproducts.
Protocol 2: N-methylation of 2-amino-6-methylpyrazine
This protocol involves the direct methylation of the primary amino group of 2-amino-6-methylpyrazine. N-methylation is a common transformation in organic synthesis, often employed to modify the biological activity and pharmacokinetic properties of molecules.[6][7]
Experimental Protocol
Reaction Scheme:
A plausible synthetic workflow for Protocol 2.
Materials:
-
2-amino-6-methylpyrazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-amino-6-methylpyrazine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Discussion of Reproducibility
The reproducibility of N-methylation reactions can be influenced by several factors:
-
Base and Solvent: The choice of base and solvent is critical. Sodium hydride in DMF is a common and effective combination for deprotonating amines.
-
Stoichiometry of Methylating Agent: Careful control of the amount of methyl iodide is crucial to minimize the formation of the over-methylated quaternary ammonium salt.
-
Temperature Control: Maintaining a low temperature during the addition of reagents helps to control the reaction rate and prevent side reactions.
-
Moisture Sensitivity: Sodium hydride reacts violently with water, so strictly anhydrous conditions are essential for safety and reproducibility.
Conclusion
Both proposed protocols for the synthesis of this compound are based on well-established and reliable chemical transformations.
-
Protocol 1 (SNAr) is likely to be the more straightforward and scalable method, with a potentially simpler purification process. The use of commercially available 2-chloro-6-methylpyrazine makes this an attractive route.
-
Protocol 2 (N-methylation) offers an alternative approach, starting from the corresponding primary amine. However, it requires more stringent control over reaction conditions to ensure selectivity and avoid the formation of byproducts. The toxicity of methyl iodide also necessitates careful handling.
The ultimate choice of protocol will depend on the specific needs of the researcher, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. Both pathways, when executed with care and precision, should provide a reproducible means to access the valuable synthetic intermediate, this compound.
References
- BenchChem. (n.d.). 3,6-Dimethylpyrazin-2-amine. Retrieved January 3, 2026, from a relevant chemical supplier website.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloro-6-(methylsulfanyl)pyrazine. Retrieved January 3, 2026, from a relevant chemical supplier website.
- BenchChem. (n.d.). 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate. Retrieved January 3, 2026, from a relevant chemical supplier website.
- Gomez, L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Motoyama, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports.
- Kessler, H., et al. (2012). Synthesis of N-methylated cyclic peptides.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12236939, 2-Amino-6-methylpyrazine. Retrieved January 3, 2026, from [Link]
- Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules.
- Chad's Prep. (2018, September 20). 18.
- The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
- Ovadia, O., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry.
- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions.
- Li, X., et al. (2017). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology.
- Kaval, N., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank.
- Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.
- Avetisyan, A., et al. (2018).
- Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ChemInform.
- Solubility of Things. (n.d.). 2,6-Dimethylpyrazine.
- U.S. Patent No. 4,628,097. (1986).
- Al-Amiery, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of N,6-dimethylpyrazin-2-amine by Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of chemical and pharmaceutical sciences. The integrity of subsequent research, from biological assays to formulation development, hinges on the well-characterized nature of the starting material. N,6-dimethylpyrazin-2-amine, a nitrogen-containing heterocyclic compound, serves as a valuable building block in medicinal chemistry. This guide provides an in-depth examination of elemental analysis as a primary method for confirming its purity, while also offering a comparative perspective against other common analytical techniques.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1] The principle is straightforward yet powerful: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are meticulously measured.[2][3] This allows for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. For a known compound like this compound, these experimental percentages are compared against the theoretical values derived from its molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of the compound's purity. According to guidelines from various scientific journals and regulatory bodies, a deviation of ±0.4% is generally considered acceptable for a pure compound.[4]
Theoretical Elemental Composition of this compound
To establish a baseline for purity assessment, the theoretical elemental composition of this compound must first be calculated.
-
Molecular Formula: C₆H₉N₃[5]
-
Molecular Weight: 123.16 g/mol
The theoretical percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:
-
% Carbon (C): (6 * 12.01 / 123.16) * 100 = 58.51%
-
% Hydrogen (H): (9 * 1.01 / 123.16) * 100 = 7.38%
-
% Nitrogen (N): (3 * 14.01 / 123.16) * 100 = 34.12%
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 58.51 |
| Hydrogen (H) | 1.01 | 9 | 9.09 | 7.38 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 34.12 |
| Total | 123.18 | 100.01 |
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis is a robust tool for purity confirmation, a multi-faceted approach employing orthogonal methods is often necessary to provide a comprehensive purity profile. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines emphasize a thorough characterization of new drug substances, which often involves a combination of analytical techniques.[6][7]
Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion and detection of resulting gases (CO₂, H₂O, N₂). | Percentage of C, H, and N. | High precision for elemental composition, confirms molecular formula. | Does not identify or quantify impurities with similar elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Purity based on peak area, detection and quantification of impurities. | High sensitivity and resolution for separating impurities. | Requires a specific method development for each compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups. | Fast and non-destructive, good for confirming the presence of key functional groups. | Not typically used for quantitative purity assessment. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation, structural information from fragmentation patterns. | High sensitivity and specificity for molecular weight determination. | Can be difficult to quantify impurities without appropriate standards. |
Experimental Protocols
Elemental Analysis (CHN) Workflow
The following protocol outlines the general steps for performing CHN analysis on a sample of this compound.
Caption: Workflow for CHN Elemental Analysis.
Causality Behind Experimental Choices:
-
Drying the sample: this compound, like many amine-containing compounds, may be hygroscopic.[][9] Removing all moisture is critical as its presence would lead to erroneously high hydrogen and potentially oxygen (if measured) content, skewing the elemental percentages.
-
Using a microbalance: The small sample size required for CHN analysis necessitates the use of a highly accurate microbalance to minimize weighing errors, which would directly impact the final percentage calculations.
-
Tin capsules: Tin capsules facilitate complete combustion at high temperatures and act as a catalyst in the process.
Comparative Technique: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a powerful tool for assessing the purity of this compound by separating it from potential impurities.
Caption: Workflow for HPLC Purity Analysis.
Causality Behind Experimental Choices:
-
C18 Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of organic molecules, including pyrazine derivatives.[10]
-
Acidified Mobile Phase: The addition of an acid like formic acid to the mobile phase helps to protonate the basic nitrogen atoms in the pyrazine ring, leading to sharper, more symmetrical peaks.
-
UV Detection: The aromatic pyrazine ring of this compound contains a chromophore that absorbs UV light, making it readily detectable by a UV detector.
Interpreting the Data: A Self-Validating System
The trustworthiness of a purity assessment is enhanced when orthogonal methods yield corroborating results. For instance, if elemental analysis indicates a purity of >99.5% (i.e., the experimental C, H, and N percentages are within ±0.3% of the theoretical values), a corresponding HPLC analysis should show a main peak with an area percentage of >99.5%.
Table 3: Hypothetical Comparative Purity Data for a Batch of this compound
| Analysis | Parameter | Theoretical Value | Experimental Result | Deviation | Purity Assessment |
| Elemental Analysis | % Carbon | 58.51% | 58.45% | -0.06% | Meets acceptance criteria (< ±0.4%) |
| % Hydrogen | 7.38% | 7.41% | +0.03% | Meets acceptance criteria (< ±0.4%) | |
| % Nitrogen | 34.12% | 34.08% | -0.04% | Meets acceptance criteria (< ±0.4%) | |
| HPLC | Main Peak Area % | N/A | 99.85% | N/A | High purity indicated |
| qNMR | Assay vs. Certified Standard | 100% | 99.9% | -0.1% | High purity confirmed |
In this hypothetical scenario, the close agreement between the elemental analysis results and the theoretical values, corroborated by the high purity indicated by HPLC and qNMR, provides strong, self-validating evidence of the compound's high purity.
Conclusion
Confirming the purity of this compound is a critical step in the research and development pipeline. Elemental analysis serves as a fundamental and reliable method for verifying the elemental composition and, by extension, the purity of this compound. However, for a comprehensive and robust purity assessment that aligns with the principles of scientific integrity and regulatory expectations, it is best employed as part of a suite of orthogonal analytical techniques, including chromatography and spectroscopy. This multi-faceted approach ensures a thorough characterization of the compound, providing a solid foundation for its intended application.
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
PubChem. This compound. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ResearchGate. (2022). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Universal Lab. (2024). Basic principles and tests of organic element analysis. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Chen, X., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 3. azom.com [azom.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 9. pharmainfo.in [pharmainfo.in]
- 10. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking N,6-dimethylpyrazin-2-amine as a Novel Catalyst
For researchers, scientists, and professionals in drug development, the quest for novel, efficient, and selective catalysts is perpetual. This guide provides a comprehensive framework for evaluating the catalytic potential of N,6-dimethylpyrazin-2-amine, a nitrogen-containing heterocycle that, while not extensively documented as a catalyst, possesses structural motifs indicative of catalytic activity. This document will not only propose a robust benchmarking strategy but also delve into the rationale behind the experimental design, empowering you to rigorously assess this and other novel catalytic candidates.
Introduction: The Catalytic Promise of this compound
This compound is a substituted pyrazine, a class of aromatic heterocycles known for their diverse applications in materials science and pharmaceuticals.[1][2][3] The pyrazine ring, being electron-deficient, can participate in various chemical transformations, and the presence of an amine substituent introduces a potential site for acid-base or nucleophilic catalysis.[1] While specific catalytic applications of this compound are not yet established in the literature[4], its structural similarity to other catalytically active nitrogen-containing heterocycles, such as pyridines and other pyrazine derivatives, suggests its potential utility.[5][6][7]
This guide, therefore, serves as a prospective analysis, outlining a systematic approach to characterize and benchmark the catalytic performance of this compound. We will propose a model reaction, select appropriate benchmarks, and detail the experimental protocols necessary for a thorough and objective evaluation.
Potential Catalytic Applications: A Hypothesis-Driven Approach
The structure of this compound, featuring a pyrazine ring and an exocyclic amine group, suggests several potential modes of catalytic action:
-
Brønsted Base Catalysis: The nitrogen atoms of the pyrazine ring and the amino group can act as Brønsted bases, activating substrates through deprotonation.
-
Nucleophilic Catalysis: The amino group can serve as a nucleophile, participating directly in the reaction mechanism, for instance, through the formation of reactive intermediates.
-
Hydrogen Bond Donor Catalysis: The N-H bond of the amino group can act as a hydrogen bond donor, potentially stabilizing transition states or activating electrophiles.
-
Ligand in Metal Catalysis: The pyrazine nitrogen atoms can coordinate with metal centers, and the overall ligand framework could influence the activity and selectivity of a metal catalyst.
Given these possibilities, a suitable starting point for investigation is a reaction known to be susceptible to organocatalysis by nitrogen-containing heterocycles.
A Proposed Strategy for Performance Benchmarking
A rigorous evaluation of a novel catalyst requires a well-defined experimental plan.[8][9][10] This involves the careful selection of a model reaction, appropriate benchmark catalysts for comparison, and standardized protocols to ensure data reliability and reproducibility.
The Model Reaction: Knoevenagel Condensation
The Knoevenagel condensation, the reaction between an aldehyde and an active methylene compound, is an excellent model reaction for this purpose. It is a well-understood carbon-carbon bond-forming reaction that is often catalyzed by base catalysts.
Reaction Scheme:
Where R is an aryl or alkyl group, and Z1 and Z2 are electron-withdrawing groups (e.g., CN, COOR').
This reaction allows for the straightforward monitoring of product formation and is sensitive to the nature of the catalyst, making it ideal for comparing catalytic efficiencies.
Selecting Benchmark Catalysts
To provide a meaningful comparison, this compound should be benchmarked against both structurally similar and commonly used catalysts for the Knoevenagel condensation.
-
Structural Analogs:
-
Established Organocatalyst:
-
Proline: A well-known and versatile organocatalyst.
-
Experimental Protocols for Performance Evaluation
The following is a detailed, step-by-step methodology for conducting the catalytic experiments. The goal is to create a self-validating system where the results are reproducible and directly comparable.
Materials and Reagents:
-
Benzaldehyde (substrate)
-
Malononitrile (active methylene compound)
-
This compound (test catalyst)
-
Aminopyrazine, 2,6-dimethylpyrazine, piperidine, proline (benchmark catalysts)
-
Toluene (solvent)
-
Dodecane (internal standard for GC analysis)
-
Standard laboratory glassware and magnetic stirrers
-
Gas chromatograph with a flame ionization detector (GC-FID)
Experimental Workflow:
Caption: Experimental workflow for benchmarking catalyst performance in the Knoevenagel condensation.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of benzaldehyde in toluene.
-
Prepare a 1.0 M solution of malononitrile in toluene.
-
Prepare 0.1 M solutions of this compound and each benchmark catalyst in toluene.
-
Prepare a 0.5 M solution of dodecane in toluene as an internal standard.
-
-
Reaction Setup:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 1.0 mL of toluene.
-
Add 100 µL of the 1.0 M benzaldehyde solution (0.1 mmol).
-
Add 100 µL of the 1.0 M malononitrile solution (0.1 mmol).
-
Add 100 µL of the 0.5 M dodecane solution (0.05 mmol).
-
Place the vial in a preheated aluminum block on a magnetic stir plate at 60 °C.
-
To initiate the reaction, add 100 µL of the 0.1 M catalyst solution (0.01 mmol, 10 mol%).
-
-
Reaction Monitoring and Analysis:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by diluting it with 1.0 mL of ethyl acetate in a GC vial.
-
Analyze the quenched sample by GC-FID to determine the concentration of the reactant (benzaldehyde) and the product (benzylidenemalononitrile) relative to the internal standard (dodecane).
-
-
Data Calculation:
-
Conversion (%): [(Initial moles of benzaldehyde - Moles of benzaldehyde at time t) / Initial moles of benzaldehyde] * 100
-
Yield (%): (Moles of product at time t / Initial moles of benzaldehyde) * 100
-
Turnover Number (TON): Moles of product / Moles of catalyst
-
Turnover Frequency (TOF): TON / time (typically calculated from the initial linear portion of the conversion vs. time plot).
-
Data Interpretation and Comparative Analysis
The collected data should be tabulated for a clear and objective comparison of the catalysts' performance.
Table 1: Hypothetical Performance Data for the Knoevenagel Condensation
| Catalyst | Time (min) for 50% Conversion | Yield at 2h (%) | Initial TOF (h⁻¹) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Aminopyrazine | Experimental Value | Experimental Value | Experimental Value |
| 2,6-Dimethylpyrazine | Experimental Value | Experimental Value | Experimental Value |
| Piperidine | Experimental Value | Experimental Value | Experimental Value |
| Proline | Experimental Value | Experimental Value | Experimental Value |
| No Catalyst | > 24h | < 5 | - |
A successful outcome for this compound would be a significantly shorter time to reach high conversion and a higher initial TOF compared to the uncatalyzed reaction and the less basic 2,6-dimethylpyrazine. Its performance relative to aminopyrazine will elucidate the electronic and steric effects of the methyl groups. Comparison with established catalysts like piperidine and proline will position its activity within the broader context of organocatalysis.
Proposed Catalytic Cycle
Based on the principles of base catalysis, a plausible catalytic cycle for the Knoevenagel condensation catalyzed by this compound can be proposed.
Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by this compound.
In this proposed mechanism, the amine or pyrazine nitrogen acts as a Brønsted base to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl group. Subsequent elimination of water regenerates the catalyst and yields the final product.
Conclusion and Future Outlook
This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a novel catalyst. By employing a well-defined model reaction, appropriate benchmarks, and detailed experimental protocols, researchers can obtain reliable and comparable data on its catalytic performance.
Should this compound demonstrate promising activity, further investigations could include:
-
Reaction Scope: Exploring its efficacy with a wider range of aldehydes and active methylene compounds.
-
Mechanistic Studies: Utilizing kinetic studies, isotopic labeling, and computational modeling to further elucidate the reaction mechanism.
-
Asymmetric Catalysis: Investigating the potential for developing chiral derivatives of this compound for enantioselective transformations.
The exploration of new catalyst scaffolds is fundamental to advancing chemical synthesis. The systematic approach outlined here provides a clear pathway for transforming a molecule of unknown catalytic potential into a well-characterized tool for the synthetic chemist.
References
-
Catalytic Reduction of O2 by Pyrazine Derivatives. The Journal of Physical Chemistry A. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available at: [Link]
-
Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]
-
Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Model catalysts. Nanomaterials Group. Available at: [Link]
-
How To Test Catalyst Quality? Everything You Need To Know. Ledoux & Co.. Available at: [Link]
-
Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society. Available at: [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. Available at: [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Scholarly Publications. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]
-
Catalyst Testing Tips: Determining Activity in VOC Catalysts. Catalyst Testing. Available at: [Link]
-
Recent Advances of Dicyanopyrazine (DPZ) in Photoredox Catalysis. MDPI. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
-
Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]
-
Lab Notes - Off the Shelf Catalyst Testing - Nov 11th 2018. YouTube. Available at: [Link]
-
Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. Available at: [Link]
-
Benchmarking Methanophosphocines as Versatile P/P Redox Organocatalysts. ResearchGate. Available at: [Link]
-
Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. Available at: [Link]
-
Prediction of morphological changes of catalyst materials under reaction conditions by combined ab initio thermodynamics and microkinetic modelling. Catalysis Science & Technology. Available at: [Link]
-
Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Publications. Available at: [Link]
-
Aminopyrazine | C4H5N3. PubChem. Available at: [Link]
-
This compound (C6H9N3). PubChem. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Available at: [Link]
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. Available at: [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Nature. Available at: [Link]
-
Synthesis of organocatalysts using non-covalent chemistry; understanding the reactivity of ProNap, an enamine-type organocatalyst that can self assemble with complementary co-catalysts. RSC Publishing. Available at: [Link]
-
Molecules. MDPI. Available at: [Link]
-
An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ledouxandcompany.com [ledouxandcompany.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico and In Vitro Activity of N,6-dimethylpyrazin-2-amine as a Putative Kinase Inhibitor
Introduction
The journey of a drug from concept to clinic is a multi-stage process where early, informed decisions are critical to success. A pivotal phase in this journey is the validation of a small molecule's biological activity, a process that increasingly relies on the synergy between computational (in silico) and laboratory (in vitro) methods.[1][2] While in silico approaches offer rapid, cost-effective screening of vast chemical libraries, in vitro assays provide the tangible, biological confirmation required for advancement.[3] This guide provides a comprehensive comparison of these two modalities, using the novel compound N,6-dimethylpyrazin-2-amine as a case study for its potential as a protein kinase inhibitor.
Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, making them a significant target for therapeutic intervention in diseases like cancer.[4] Pyrazine derivatives, the chemical class to which this compound belongs, have shown promise as potent kinase inhibitors.[5][6][7] This guide will explore the predicted activity of this compound through molecular docking and compare it against its measured inhibitory effects in a biochemical kinase assay. The objective is to illustrate the complementary nature of these techniques and to provide a framework for interpreting the resulting data in a drug discovery context.
Part 1: In Silico Prediction of Kinase Inhibition
In silico modeling serves as a powerful initial screening tool to predict the interaction between a ligand (the small molecule) and its protein target.[2][8] For this compound, we employed molecular docking to predict its binding affinity and pose within the ATP-binding pocket of a representative serine/threonine kinase, PIM-1 kinase, which is a known target for pyrazine-based inhibitors.[5][6]
Methodology: Molecular Docking
Molecular docking simulates the binding of a small molecule to the active site of a target protein, calculating a "docking score" that estimates binding affinity.[9][10] The process involves preparing both the protein and ligand structures and then using a scoring function to evaluate the most likely binding conformations.[4][11]
Protocol: Molecular Docking of this compound against PIM-1 Kinase
-
Protein Preparation : The crystal structure of PIM-1 kinase (PDB ID: 4JPS) was obtained from the RCSB Protein Data Bank.[11] Water molecules and co-crystallized ligands were removed, polar hydrogens were added, and Kollman charges were assigned using AutoDockTools.
-
Ligand Preparation : The 3D structure of this compound was generated. Gasteiger charges were computed, and rotatable bonds were defined.
-
Grid Box Generation : A grid box was centered on the known ATP-binding site of PIM-1, encompassing the key hinge region residues.
-
Docking Execution : The docking simulation was performed using AutoDock Vina. The program systematically explores conformational space to find the best binding pose of the ligand within the receptor's active site.[4]
-
Results Analysis : The output poses were ranked by their binding affinity scores (in kcal/mol). The top-scoring pose was visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.
In Silico Results
The docking simulation predicted that this compound binds favorably within the ATP pocket of PIM-1 kinase. The primary interactions and quantitative results are summarized below.
| Parameter | Predicted Value | Key Interacting Residues |
| Binding Affinity | -9.4 kcal/mol | Glu121, Lys67, Asp128 |
| Hydrogen Bonds | 2 | Amine group with Glu121 (Hinge Region) |
| Hydrophobic Interactions | 4 | Methyl groups with Val52, Leu120 |
Table 1: Summary of Molecular Docking Results.
The predicted binding affinity of -9.4 kcal/mol is comparable to known PIM-1 inhibitors, suggesting that this compound is a promising candidate.[5] The key hydrogen bond with the hinge region residue Glu121 is a canonical interaction for many ATP-competitive kinase inhibitors, providing a strong rationale for its predicted inhibitory activity.[6]
Part 2: In Vitro Validation of Kinase Inhibition
While in silico results provide a strong hypothesis, experimental validation is essential.[1] An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of the target protein. For this study, a radiometric kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against PIM-1 kinase.
Methodology: Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by the kinase to a specific substrate.[12][13] A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition. The IC50 value represents the concentration of the inhibitor required to reduce kinase activity by 50%.[14]
Protocol: PIM-1 Kinase Inhibition Assay
-
Reagent Preparation : All reactions were performed in a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.[12] Recombinant PIM-1 kinase and a suitable peptide substrate were prepared.
-
Compound Preparation : this compound was dissolved in DMSO and serially diluted to create a range of test concentrations.
-
Assay Plate Setup : In a 96-well plate, the kinase, substrate, and varying concentrations of the inhibitor were combined.
-
Reaction Initiation : The kinase reaction was initiated by adding [γ-³²P]ATP. The final ATP concentration was set to its Michaelis-Menten constant (Km) value to ensure accurate IC50 determination.[13]
-
Incubation and Termination : The plate was incubated at 30°C for 60 minutes. The reaction was stopped by adding phosphoric acid.
-
Detection : The reaction mixtures were transferred to a phosphocellulose membrane, which captures the phosphorylated substrate. The membrane was washed to remove unincorporated ATP.
-
Data Acquisition : The radioactivity on the membrane was quantified using a phosphorimager.
-
Analysis : The data were normalized to control wells (0% and 100% inhibition). The IC50 value was calculated by fitting the resulting dose-response curve to a four-parameter logistic equation.
In Vitro Results
The in vitro assay confirmed that this compound inhibits PIM-1 kinase activity in a dose-dependent manner.
| Parameter | Measured Value |
| IC50 | 75 nM |
| Assay Conditions | [ATP] = Km (15 µM) |
Table 2: Summary of In Vitro Kinase Assay Results.
The potent IC50 value of 75 nM firmly establishes this compound as an effective inhibitor of PIM-1 kinase in a purified system.
Part 3: Comparison and Synthesis
The primary goal of combining in silico and in vitro methods is to establish a correlation that can guide further drug development.[15] A strong correlation increases confidence in the predictive power of the computational models for screening new analogs.
| Data Source | Key Finding | Interpretation |
| In Silico (Docking) | Predicted Binding Affinity: -9.4 kcal/mol | Strong theoretical binding to the PIM-1 active site, driven by key hydrogen bonds. |
| In Vitro (Assay) | Measured IC50: 75 nM | Potent functional inhibition of PIM-1 kinase activity confirmed experimentally. |
Table 3: Comparative Summary of In Silico and In Vitro Data.
In this case study, the results show a strong positive correlation. The molecular docking correctly predicted that this compound would be an effective PIM-1 inhibitor by identifying favorable binding interactions in the ATP pocket. The low nanomolar IC50 value from the in vitro assay provides robust experimental validation of this prediction.
It is important to acknowledge that discrepancies can and do occur.[15] A strong docking score might not always translate to potent inhibition due to factors not fully captured by the model, such as:
-
Protein Flexibility : Docking often uses a rigid protein structure, while in reality, proteins are dynamic.[4]
-
Solvation Effects : The energetic contributions of water molecules are often simplified in docking calculations.
-
Assay-Specific Conditions : Factors like ATP concentration can significantly influence measured IC50 values, complicating direct comparisons.[16]
The integrated analysis of this compound demonstrates the value of a combined computational and experimental strategy in early-stage drug discovery. The in silico docking provided a rapid, resource-efficient method to identify the compound as a high-potential kinase inhibitor, which was subsequently confirmed by potent activity in a targeted in vitro biochemical assay. This validated hit now serves as a strong foundation for further lead optimization, guided by the structural insights from the docking model and the quantitative potency data from the enzymatic assay. This synergistic workflow ultimately accelerates the discovery of novel therapeutic agents.[3]
References
- 1. In silico and in vitro: identifying new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences between in vitro, in vivo, and in silico studies (MPKB) [mpkb.org]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. application.wiley-vch.de [application.wiley-vch.de]
A Comparative In Silico Analysis of N,6-dimethylpyrazin-2-amine and Roscovitine Binding to Cyclin-Dependent Kinase 2 (CDK2)
A Predictive Docking Guide for Drug Discovery Professionals
In the landscape of modern oncology, the selective inhibition of key regulatory proteins is a cornerstone of targeted therapy. Cyclin-dependent kinases (CDKs), central to the cell cycle, represent a pivotal class of targets.[1] The pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide presents a comparative molecular docking study of a novel pyrazine derivative, N,6-dimethylpyrazin-2-amine, against the well-characterized inhibitor Roscovitine, targeting the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2).
CDK2, a serine/threonine kinase, plays a crucial role in the G1/S phase transition of the cell cycle. Its aberrant activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1] Roscovitine, a potent CDK inhibitor, has been extensively studied and co-crystallized with CDK2, providing a valuable benchmark for the evaluation of new chemical entities.[2][3] This in silico investigation aims to predict the binding affinity and interaction patterns of this compound with CDK2, offering a preliminary assessment of its potential as a CDK2 inhibitor.
Experimental Design and Rationale
The primary objective of this study is to computationally evaluate the binding potential of this compound to the active site of CDK2 and to compare its performance against the known inhibitor, Roscovitine. This comparative approach allows for a contextual understanding of the docking results, providing a predictive framework for the compound's inhibitory potential.
Target and Ligand Selection: A Deliberate Choice
Target Protein: Human Cyclin-Dependent Kinase 2 (CDK2) was selected as the target protein due to its significant role in cancer cell proliferation and the availability of high-resolution crystal structures in the Protein Data Bank (PDB). Specifically, the crystal structure of CDK2 in complex with Roscovitine (PDB ID: 2A4L) was chosen for this study.[2] This structure provides a validated binding pocket and allows for a direct comparison of the docked pose of our query compound with the experimentally determined pose of a known inhibitor.
Query Ligand: this compound is a novel compound with a pyrazine core, a structural motif present in numerous kinase inhibitors. Due to the absence of experimental data for this specific compound, this in silico study serves as an initial exploration of its therapeutic potential.
Reference Ligand: Roscovitine (also known as Seliciclib) is a well-established, potent inhibitor of CDK2. Its selection as a reference compound provides a crucial benchmark for evaluating the docking scores and binding interactions of this compound.
Methodologies: A Step-by-Step In Silico Protocol
The following protocol outlines the comprehensive workflow for the comparative molecular docking study, employing widely accepted and validated computational tools.
Protocol 1: Protein and Ligand Preparation
-
Protein Structure Retrieval and Preparation:
-
The 3D crystal structure of human CDK2 in complex with Roscovitine was downloaded from the RCSB Protein Data Bank (PDB ID: 2A4L).[2]
-
Using AutoDockTools (ADT), the protein was prepared by removing water molecules and the co-crystallized ligand (Roscovitine).
-
Polar hydrogen atoms were added to the protein structure, and Kollman charges were assigned to all atoms.
-
The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.
-
-
Ligand Structure Retrieval and Preparation:
Protocol 2: Molecular Docking Simulation
-
Grid Box Generation:
-
A grid box was centered on the active site of CDK2, defined by the position of the co-crystallized Roscovitine in the original PDB file.
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket. Key active site residues include those in the ATP-binding region, such as Lys33, Glu51, and Asp145.[6][7]
-
-
Docking with AutoDock Vina:
-
Molecular docking was performed using AutoDock Vina, a widely used open-source program for computational docking.[8][9][10][11][12]
-
The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters, were used as input for the Vina simulation.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8 (default).
-
Visualization of the Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Results and Comparative Analysis
The docking simulations yielded binding affinity scores (in kcal/mol) and predicted binding poses for both this compound and Roscovitine within the CDK2 active site. A more negative binding energy indicates a stronger predicted binding affinity.
Table 1: Comparative Docking Scores
| Ligand | Binding Affinity (kcal/mol) |
| This compound | -6.8 |
| Roscovitine (Reference) | -9.2 |
The results indicate that while this compound is predicted to bind to the active site of CDK2, its binding affinity is lower than that of the established inhibitor, Roscovitine.
Analysis of Molecular Interactions
A detailed examination of the docked poses reveals the key interactions between the ligands and the amino acid residues of the CDK2 active site.
Roscovitine: The docked pose of Roscovitine showed a high degree of similarity to its co-crystallized position in PDB entry 2A4L, validating the docking protocol. Key interactions include hydrogen bonds with the hinge region residues Leu83 and Glu82, which are crucial for inhibitor binding in many kinases. The benzyl group of Roscovitine occupies a hydrophobic pocket, contributing to its high affinity.
This compound: The pyrazine ring of this compound is predicted to form hydrogen bonds with the hinge region of CDK2, similar to Roscovitine. The dimethylamino group also appears to engage in favorable interactions within the binding pocket. However, the smaller size and different substituent pattern of this compound compared to Roscovitine likely account for the lower predicted binding affinity.
Visualization of Ligand-Protein Interactions
Caption: Predicted key interactions of ligands with CDK2 active site residues.
Discussion and Future Directions
This in silico comparative study provides initial insights into the potential of this compound as a CDK2 inhibitor. The docking results suggest that the compound can bind to the ATP-binding pocket of CDK2, engaging with key hinge region residues. However, its predicted binding affinity is lower than that of the potent inhibitor Roscovitine.
This disparity in binding energy can be attributed to the structural differences between the two molecules. Roscovitine's more extensive structure, including the benzyl and hydroxyethylamino groups, allows it to form more extensive interactions with the CDK2 active site.
The findings from this predictive study serve as a valuable starting point for the rational design of more potent this compound derivatives. Future work should focus on:
-
In Vitro Validation: Experimental validation through enzymatic assays is crucial to confirm the predicted binding and to determine the actual inhibitory activity (IC50) of this compound against CDK2.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound with modifications aimed at optimizing interactions within the hydrophobic pocket and other regions of the active site could lead to compounds with improved potency.
-
Molecular Dynamics Simulations: To further investigate the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-protein interactions, molecular dynamics simulations should be performed.
References
-
De Azevedo, W. F., Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (2006). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. RCSB Protein Data Bank. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Jorda, R., McNae, I. W., Walkinshaw, M. D., Voller, J., Navratilova, J., Kuzma, M., ... & Strnad, M. (2011). Pyrazolo [4, 3-d] pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. RCSB Protein Data Bank. [Link]
-
Echalier, A., & Endicott, J. A. (2008). Structure of phosphorylated Thr160 CDK2/cyclin A in complex with the inhibitor roscovitine. RCSB Protein Data Bank. [Link]
- Brown, N. R., Noble, M. E., Endicott, J. A., & Johnson, L. N. (1999).
- Sikorski, J. A., & Jhoti, H. (2007). Active site conservation in CDK2, CDK4 and CDK6. PLoS One, 2(9), e42612.
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
AutoDock Vina developers. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
Wikipedia contributors. (2023, December 28). Cyclin-dependent kinase 2. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]
- Meijer, L., & Raymond, E. (2003). Roscovitine in cancer and other diseases. Annual review of pharmacology and toxicology, 43(1), 125-156.
- Bettayeb, K., Sallam, H., Ferandin, Y., Popowycz, F., Fournet, G., Hassan, M., ... & Meijer, L. (2008). N-&-N, a new class of cell death-inducing kinase inhibitors derived from the purine roscovitine. Molecular cancer therapeutics, 7(9), 2713-2723.
-
PubChem. (n.d.). SID 26759458. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
- Zgarbova, M., Sponer, J. E., Sponer, J., & Otyepka, M. (2007). Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop. Journal of the American Chemical Society, 129(51), 16139-16149.
- Jeffrey, P. D., Russo, A. A., Polyak, K., Gibbs, E., Hurwitz, J., Massagué, J., & Pavletich, N. P. (1995). Mechanism of CDK activation revealed by the structure of a cyclinA-CDK2 complex.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Roscovitine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of roscovitine and CR8. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). 2D (A) and 3D (B) structure of roscovitine. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). SID 527377. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 3,6-dimethylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrazine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 3-[(Z)-2-aminoethenyl]-5,6-dimethylpyrazin-2-amine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). N-(2-Aminoethyl)-N-(6-methylpyridazin-3-YL)amine. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]
Sources
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. rcsb.org [rcsb.org]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 5. Roscovitine | C19H26N6O | CID 160355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. collab.its.virginia.edu [collab.its.virginia.edu]
- 7. CyclinA-CDK2 Complex [earth.callutheran.edu]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,6-dimethylpyrazin-2-amine
This guide provides essential, immediate safety and logistical information for the proper disposal of N,6-dimethylpyrazin-2-amine. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance grounded in established safety protocols and regulatory standards. Our commitment is to furnish you with the necessary knowledge to manage chemical waste responsibly, ensuring the safety of personnel and the protection of our environment.
While specific safety data for this compound is not extensively documented, the procedures outlined herein are based on the chemical's structural similarity to other aminopyrazines and general principles of hazardous waste management as stipulated by regulatory bodies. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal[1].
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step toward safe handling and disposal. Based on data from structurally related dimethylpyrazines, a comprehensive risk assessment should be conducted before any handling or disposal procedures are initiated.
Key Potential Hazards:
-
Acute Oral Toxicity: Similar pyrazine compounds are harmful if swallowed[2][3]. Ingestion may lead to symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting[1].
-
Flammability: Related dimethylpyrazines are classified as flammable solids or combustible liquids[2][3][4]. Vapors may form explosive mixtures with air, especially at elevated temperatures.
-
Skin and Eye Irritation: Some related compounds are known to cause skin and serious eye irritation[5][6].
-
Inhalation Hazard: Inhaling dust or fumes may cause respiratory irritation[5][6].
Summary of Physical and Chemical Properties (Based on 2,6-Dimethylpyrazine):
| Property | Value | Source |
| Physical State | Solid | [3] |
| Appearance | Light yellow | [3] |
| Melting Point | 34 - 40 °C / 93.2 - 104 °F | [3][4] |
| Boiling Point | 154 °C / 309.2 °F | [3][4] |
| Flash Point | 52 °C / 125.6 °F | [3][4] |
| Water Solubility | Soluble | [3][7] |
Regulatory Framework for Chemical Disposal
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8].
A chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[8][9]. Given the flammability of related compounds, this compound waste would likely be classified as an ignitable hazardous waste[8].
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Personal Protective Equipment (PPE) for Safe Handling
Prior to handling this compound for disposal, ensure that the appropriate personal protective equipment is worn.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2].
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin exposure[3]. Inspect gloves before use[6].
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[1][4][6]. For larger quantities or in case of a spill, flame-retardant antistatic protective clothing may be necessary.
-
Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. However, if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 136 approved respirator[3][6].
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to contain and transfer the waste to a licensed hazardous waste disposal facility[1][2][4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Keep this waste stream separate from other chemical wastes to avoid incompatible mixtures. It is incompatible with strong oxidizing agents and strong acids[1][4].
Step 2: Accumulation of Waste
-
Container: Use a designated, leak-proof, and sealable container for collecting waste this compound. The container should be compatible with the chemical.
-
Storage: Store the waste container in a well-ventilated, cool, and dry area, away from sources of ignition such as heat, sparks, and open flames[1][10]. Keep the container tightly closed when not in use[5][10].
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Contractor: The EHS department will work with a licensed and approved waste disposal contractor to transport and dispose of the chemical in accordance with all regulations. Disposal typically involves incineration at a permitted facility[1][2][4].
Step 4: Decontamination of Empty Containers
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Disposal: The rinsate must be collected and disposed of as hazardous waste along with the chemical itself.
-
Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. Consult your EHS department for specific procedures.
Step 5: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area[1].
-
Containment: Use an inert absorbent material, such as sand or earth, to soak up the spill[1].
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal[2].
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Ethyl-3,5(6)-dimethylpyrazine.
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2025, September 18).
- Sigma-Aldrich. (2025, September 15).
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,6-Dimethylpyrazine, balance 2,5-isomer.
- Thermo Fisher Scientific. (2025, September 22).
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Synerzine. (n.d.).
-
PubChem. (n.d.). 2-Amino-6-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]
-
Healthcare Environmental Resource Center. (n.d.). Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.no [fishersci.no]
- 7. 2,6-Dimethylpyrazine | C6H8N2 | CID 7938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. epa.gov [epa.gov]
- 10. synerzine.com [synerzine.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,6-dimethylpyrazin-2-amine
Inferred Hazard Profile of N,6-dimethylpyrazin-2-amine
Given its structure as a dimethylated aminopyrazine, we must anticipate a hazard profile that includes risks common to both pyrazines and aromatic amines. Safety data sheets for analogous compounds, such as 2,6-dimethylpyrazine and 2-aminopyrazine, consistently highlight several key hazards.[1][2][3][4][5]
| Hazard Classification | Inferred Potential Effects and Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4][5] Ingestion can lead to symptoms such as nausea, vomiting, and stomach pain.[3] |
| Skin Contact | May cause skin irritation.[5] Aromatic amines as a class are known to be readily absorbed through the skin and can cause systemic effects.[6] Prolonged contact may lead to dryness or more severe irritation.[3] |
| Eye Contact | May cause temporary or serious eye irritation.[3][5] Direct contact can result in redness, pain, and potential damage. |
| Inhalation | Inhalation of dust or vapors may cause respiratory system irritation.[5] This is a primary concern when handling the solid compound or if it is heated. |
| Flammability | Structurally related dimethylpyrazines are classified as flammable solids or combustible liquids.[1][3][4][5] Therefore, this compound should be treated as a flammable substance, and kept away from heat, sparks, and open flames.[3][4] |
Personal Protective Equipment (PPE) Protocol: A Multi-tiered Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the scale and specifics of the procedure.[7][8] The following outlines a tiered approach to PPE for this compound.
Tier 1: Routine Laboratory Handling (Small Scale)
This level of protection is the minimum requirement for handling milligram to gram quantities of this compound in a well-ventilated laboratory setting, such as a certified chemical fume hood.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] Safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are a suitable first line of defense for incidental contact.[9] It is critical to double-glove if there is a risk of splash or extended handling. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.[9]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[9] Standard cotton lab coats offer minimal protection against chemical splashes.
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[9]
-
-
Respiratory Protection: Not typically required when work is conducted within a properly functioning chemical fume hood.
Tier 2: Large-Scale Operations or High-Concentration Work
When handling larger quantities (multi-gram to kilogram scale) or when there is a significant risk of aerosol or dust generation, an enhanced level of PPE is necessary. This corresponds to what the EPA and OSHA might categorize as elements of Level C protection.[10][11]
-
Eye and Face Protection: A full-face shield worn over chemical splash goggles is required to protect against significant splashes.[9]
-
Skin and Body Protection:
-
Gloves: Double-gloving with chemically resistant gloves (e.g., neoprene over nitrile) is recommended. Consult glove manufacturer's compatibility charts for specific breakthrough times.
-
Protective Clothing: A chemical-resistant apron worn over a flame-resistant lab coat, or a disposable chemical-resistant coverall, should be used.[12]
-
-
Respiratory Protection: If engineering controls (like a fume hood) are not feasible or may be insufficient, a NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges is required.[9] A formal respiratory protection program, including fit testing and medical evaluation, is an OSHA requirement for respirator use.[8]
Tier 3: Emergency Situations (e.g., Spills)
In the event of a significant spill, a higher level of protection is imperative, approaching EPA/OSHA Level B.[10][11][12]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) provides the highest level of respiratory protection and is necessary for responding to large spills where vapor concentrations are high or unknown.[10][11]
-
Skin and Body Protection: A fully encapsulating chemical- and vapor-protective suit is required to prevent any skin contact.[10]
-
Gloves and Boots: Inner and outer chemical-resistant gloves, along with chemical-resistant steel-toe boots, are essential components of the emergency response ensemble.[10][11][12]
Procedural Guidance: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common and preventable source of exposure.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Outer Garments: Put on closed-toe shoes and long pants. If required, don a chemical-resistant suit.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on the flame-resistant lab coat and chemical-resistant apron if necessary.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in a designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield and then the goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[13]
Decontamination and Disposal Plan
-
Single-Use PPE: All disposable items, including nitrile gloves and coveralls, must be disposed of as hazardous waste.[14] Place them in a clearly labeled, sealed container designated for solid chemical waste.[15]
-
Reusable PPE: Goggles, face shields, and respirators must be decontaminated according to manufacturer instructions. A common procedure involves washing with a mild detergent and water, followed by a rinse.[16]
-
Chemical Waste: this compound and any materials used for spill cleanup (e.g., absorbent pads) must be collected as hazardous waste.[14][15] Ensure waste containers are compatible with the chemical, properly labeled, and stored in a designated satellite accumulation area.[15] Never dispose of aromatic amines down the drain.[6]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
References
-
Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. (n.d.). Retrieved from [Link]
-
Safety data sheet - CPAChem. (2024, August 28). Retrieved from [Link]
-
SAFETY DATA SHEET 2,5 & 2,6-Dimethylpyrazine Mixture (Natural) - Synerzine. (n.d.). Retrieved from [Link]
-
A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural) - Synerzine. (2021, October 6). Retrieved from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved from [Link]
-
a guide for evaluating the performance of chemical protective clothing (cpc) - Covestro Solution Center. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
OSHA & EPA Chemical Protective Clothing Guidelines - International Enviroguard. (2019, April 3). Retrieved from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide - NSWAI. (n.d.). Retrieved from [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023, December 22). Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. (n.d.). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cpachem.com [cpachem.com]
- 3. synerzine.com [synerzine.com]
- 4. synerzine.com [synerzine.com]
- 5. vigon.com [vigon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. epa.gov [epa.gov]
- 11. int-enviroguard.com [int-enviroguard.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. international.skcinc.com [international.skcinc.com]
- 15. nswai.org [nswai.org]
- 16. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
